Quinovic acid
描述
from Mitragyna stipulosa (Rubiaceae); structure in first source
Structure
3D Structure
属性
IUPAC Name |
(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-17-9-14-29(24(32)33)15-16-30(25(34)35)19(23(29)18(17)2)7-8-21-27(5)12-11-22(31)26(3,4)20(27)10-13-28(21,30)6/h7,17-18,20-23,31H,8-16H2,1-6H3,(H,32,33)(H,34,35)/t17-,18+,20+,21-,22+,23+,27+,28-,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUYFGQEMPENCE-DPKHZRJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963591 | |
| Record name | 3-Hydroxyurs-12-ene-27,28-dioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465-74-7 | |
| Record name | Quinovic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=465-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinovic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxyurs-12-ene-27,28-dioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUINOVIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JP167T0ZN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Properties of Quinovic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinovic acid is a pentacyclic triterpenoid natural product.[1][] It is classified as a ursane-type triterpene, characterized by a thirty-carbon skeleton.[1] First isolated from cinchona bark, this compound and its glycoside derivatives are found in various medicinal plants, most notably from the genus Uncaria, commonly known as Cat's Claw.[3][4] This document provides a comprehensive overview of the fundamental chemical properties of this compound, intended to serve as a technical resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source(s) |
| IUPAC Name | (1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid | [1] |
| Molecular Formula | C₃₀H₄₆O₅ | [1][5] |
| Molecular Weight | 486.7 g/mol | [1][6] |
| Melting Point | Decomposes at 297°C; a rough estimate is 298°C.[3][5] | [3][5] |
| pKa (Predicted) | 4.21 ± 0.70 | [7] |
| Solubility | Practically insoluble in water; soluble in pyridine and DMSO.[3][6] The dimethyl ester derivative is soluble in organic solvents like chloroform.[3] | [3][6] |
| Appearance | Prisms (from dilute pyridine).[3] A related glycoside appears as a white powder.[] | [3][] |
| Taste | Very bitter | [3] |
| Optical Rotation | [α]D²⁰ +99° (c = 2.48 in pyridine) | [3] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and identification of this compound. The following table summarizes key spectroscopic data.
| Spectroscopic Technique | Description |
| ¹H and ¹³C NMR | 1D and 2D NMR spectroscopy are essential for determining the carbon skeleton and the stereochemistry of this compound. While specific peak assignments are found in dedicated research papers, PubChem provides access to reference spectra.[1] |
| Mass Spectrometry (MS) | Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.[4] High-resolution mass spectrometry provides the exact molecular formula. |
| Infrared (IR) Spectroscopy | IR spectroscopy is used to identify the functional groups present in this compound. Key absorptions would include a broad peak for the hydroxyl (-OH) group and sharp peaks for the carbonyl (C=O) groups of the carboxylic acids.[9][10] |
Experimental Protocols
Extraction and Isolation of this compound Glycosides from Uncaria tomentosa
The following is a generalized protocol for the extraction and isolation of this compound and its glycosides from plant material, based on common phytochemical techniques.[11][12][13]
Caption: A generalized workflow for the extraction and isolation of this compound.
-
Cell Lysis and Extraction: The dried and powdered plant material is subjected to extraction with a suitable solvent, such as ethanol or methanol, to lyse the cells and dissolve the secondary metabolites.
-
Purification: The crude extract is then subjected to a series of purification steps. This typically involves liquid-liquid partitioning to separate compounds based on their polarity, followed by column chromatography over a stationary phase like silica gel.[12][13]
-
High-Resolution Separation: Fractions of interest are often further purified using techniques like High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.[4]
-
Identification: The structure of the purified compound is then confirmed using a combination of spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[4]
Spectroscopic Analysis Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A sample of pure this compound is dissolved in a deuterated solvent (e.g., deuterated chloroform, methanol, or pyridine).
-
The solution is placed in an NMR tube.
-
1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer. The data is processed to elucidate the chemical structure.
-
-
Mass Spectrometry (MS): [14][15]
-
A dilute solution of the sample is prepared.
-
The solution is introduced into the mass spectrometer, often via an HPLC system (LC-MS).[4]
-
The sample is ionized using a technique such as electrospray ionization (ESI).
-
The mass-to-charge ratio of the resulting ions is measured, providing the molecular weight and fragmentation pattern.
-
-
-
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film.
-
The sample is placed in an IR spectrometer.
-
Infrared radiation is passed through the sample, and the absorption is measured as a function of wavenumber to identify functional groups.
-
Biological Activity and Signaling Pathways
This compound has been shown to exhibit a range of biological activities, including neuroprotective effects.[17] In a mouse model of Alzheimer's disease, this compound was found to impede cholesterol dyshomeostasis, oxidative stress, and neurodegeneration induced by amyloid-β (Aβ).[17][18] The proposed mechanism involves the modulation of the p53/HMGCR axis.[17]
The enhanced amyloidogenic pathway in the presence of Aβ (1-42) leads to an increase in the expression of p53.[17] p53, a tumor suppressor protein, can modulate cholesterol metabolism by regulating the activity of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), a key enzyme in cholesterol synthesis.[17][18] This leads to an accumulation of brain cholesterol, which is associated with increased oxidative stress and neurodegeneration.[17] this compound administration was shown to ameliorate the Aβ burden and reduce p53 expression, thereby mitigating the downstream effects on cholesterol accumulation and neurodegeneration.[17]
Caption: Signaling pathway of Aβ-induced neurodegeneration and the action of this compound.
Conclusion
This compound is a structurally complex natural product with distinct chemical properties and significant biological activities. A thorough understanding of its chemical characteristics, including solubility, stability, and spectroscopic profile, is essential for its investigation and potential development as a therapeutic agent. The protocols and data presented in this guide offer a foundational resource for researchers working with this promising molecule. Further research into its various biological mechanisms will continue to unveil its therapeutic potential.
References
- 1. This compound | C30H46O5 | CID 120678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. HPLC-PDA method for this compound glycosides assay in Cat's claw (Uncaria tomentosa) associated with UPLC/Q-TOF-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. This compound supplier | CAS 465-74-7 | AOBIOUS [aobious.com]
- 7. This compound 3-O-(6-deoxy-beta-D-glucopyranoside) 28-O-beta-D-glucopyranosyl ester | 124727-10-2 [chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. DNA Extraction Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Nucleic Acid Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. AU2018254394A1 - Mass spectrometry assay method for detection and quantitation of organic acid metabolites - Google Patents [patents.google.com]
- 15. Liquid chromatography-electrospray ionization mass spectrometry for direct identification and quantification of iophenoxic acid in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. This compound Impedes Cholesterol Dyshomeostasis, Oxidative Stress, and Neurodegeneration in an Amyloid- β-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Discovery and Natural Occurrence of Quinovic Acid Glycosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinovic acid glycosides, a class of triterpenoid saponins, have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the discovery, natural sources, and quantitative analysis of these compounds. It details the experimental protocols for their extraction, isolation, and characterization and explores the molecular signaling pathways through which they exert their therapeutic effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Historical Context
The story of this compound glycosides is intrinsically linked to the broader history of phytochemical investigation into the Rubiaceae family, most notably the Cinchona genus, the source of quinine. While the indigenous peoples of South America had long utilized the bark of these trees for its medicinal properties, it was in 1820 that French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou first isolated the primary alkaloids, quinine and cinchonine.[1][2][3][4][5][6][7] This pioneering work in isolating and characterizing active compounds from a medicinal plant laid the foundation for the field of alkaloid chemistry and modern pharmacognosy.
While the exact first isolation of this compound is not as prominently documented as that of the Cinchona alkaloids, subsequent phytochemical explorations of the Rubiaceae family led to the discovery of this and other non-alkaloidal constituents. It is understood that the systematic investigation of the chemical composition of medicinal plants, which gained momentum in the 19th and 20th centuries, eventually led to the identification and characterization of this compound and its various glycosidic forms.
Natural Sources of this compound Glycosides
This compound glycosides are predominantly found in plants belonging to the Rubiaceae family. The most well-documented and commercially significant source is Uncaria tomentosa , commonly known as Cat's Claw.[8] This large, woody vine native to the Amazon rainforest has been used for centuries in traditional medicine to treat a variety of ailments.
Other notable plant sources include:
-
Uncaria guianensis [9]
-
Mitragyna stipulosa [10]
-
Mussaenda pilosissima [15]
-
Guettarda platypoda
-
Zygophyllum melongena
The distribution and concentration of this compound glycosides can vary significantly between different plant species and even between different parts of the same plant.
Quantitative Analysis of this compound Glycosides
The concentration of this compound glycosides is influenced by the plant species, the specific plant part used, geographical location, and the extraction method employed. The following tables summarize the available quantitative data.
Table 1: Quantitative Content of this compound Glycosides in Uncaria tomentosa
| Plant Part | Total this compound Glycoside Content (g%) | Notes |
| Stem Bark | Varies significantly; can be present in quantifiable amounts. | The primary commercial source. |
| Leaves | Higher concentrations compared to stem bark and branches in some studies. | A potential alternative source. |
| Branches | Detected only as traces (0.004-0.034 g%).[16] | Not a primary source for extraction. |
Table 2: IC50 Values of this compound Glycosides from Nauclea diderrichii against Leishmania infantum [14]
| Compound | IC50 (µM) |
| This compound glycoside 1 | 2.4 |
| This compound glycoside 2 | 1.1 |
| This compound glycoside 3 | 7.6 |
| This compound glycoside 4 | 2.1 |
| This compound glycoside 5 | 1.7 |
| This compound glycoside 6 | 1.6 |
| This compound glycoside 7 | 1.5 |
| This compound glycoside 8 | 65.8 |
| This compound glycoside 9 | 3.1 |
| Cadambine acid | ~1.0 |
Experimental Protocols
Extraction and Isolation
The following is a general protocol for the extraction and isolation of a purified fraction of this compound glycosides from Uncaria tomentosa stem bark.
Diagram 1: General Workflow for Extraction and Isolation
Caption: Workflow for obtaining a purified fraction of this compound glycosides.
Methodology:
-
Plant Material Preparation: The stem bark of Uncaria tomentosa is dried and finely powdered to increase the surface area for efficient extraction.
-
Extraction: The powdered plant material is subjected to extraction with a 69% (v/v) hydroethanolic solution.[16] The mixture is typically macerated for a specified period with agitation to ensure thorough extraction.
-
Filtration and Concentration: The resulting extractive solution is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure to remove the ethanol and water, yielding a crude extract.
-
Purification: The crude extract is further purified to obtain a fraction enriched in this compound glycosides. This can be achieved through various chromatographic techniques, such as column chromatography using silica gel or reversed-phase materials.
Analytical Characterization
High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) are powerful techniques for the quantification and structural characterization of this compound glycosides.[17][18][19][20][21]
Table 3: Typical HPLC-PDA Parameters for this compound Glycoside Analysis [22][23][24]
| Parameter | Specification |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detection | PDA detector, monitoring at a suitable wavelength (e.g., 210 nm) |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
Table 4: Typical UPLC/Q-TOF-MS Parameters for this compound Glycoside Analysis [17][19][25]
| Parameter | Specification |
| Column | UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | Gradient elution similar to HPLC-PDA |
| Flow Rate | 0.3-0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |
| Capillary Voltage | 2.5 - 3.5 kV |
| Cone Voltage | 30 - 45 V |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350 - 450°C |
| Source Temperature | 80 - 120°C |
| Mass Range | m/z 100 - 1500 |
Signaling Pathways
This compound glycosides have been shown to exert their biological effects through the modulation of key cellular signaling pathways, primarily the NF-κB and apoptosis pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound glycosides have been shown to inhibit this pathway.[26][27][28][29][30]
Diagram 2: Inhibition of the Canonical NF-κB Pathway
Caption: this compound glycosides inhibit NF-κB activation by targeting IKK.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. This compound glycosides have been demonstrated to induce apoptosis in cancer cell lines, in part, through the activation of caspase-3, a key executioner caspase.
Diagram 3: Caspase-3 Dependent Apoptosis Induction
Caption: Apoptosis induction by this compound glycosides via caspase-3 activation.
Conclusion
This compound glycosides represent a promising class of natural products with significant therapeutic potential. Their discovery, rooted in the rich history of ethnobotany and phytochemistry, has paved the way for modern scientific investigation into their mechanisms of action. The primary natural source, Uncaria tomentosa, continues to be a subject of intense research for the sustainable production of these valuable compounds. The detailed experimental protocols and understanding of their modulation of critical signaling pathways, such as NF-κB and apoptosis, provided in this guide, are intended to facilitate further research and development of this compound glycosides as novel therapeutic agents. As our understanding of these complex molecules deepens, so too will their potential applications in medicine.
References
- 1. Cinchona - Wikipedia [en.wikipedia.org]
- 2. Quinine - Wikipedia [en.wikipedia.org]
- 3. Pierre-Joseph Pelletier | Organic Chemistry, Alkaloids, Pharmacology | Britannica [britannica.com]
- 4. pharmakina.com [pharmakina.com]
- 5. The cinchona tree, malaria and colonisation | Wellcome Collection [wellcomecollection.org]
- 6. sciencemeetsfaith.wordpress.com [sciencemeetsfaith.wordpress.com]
- 7. Untitled Document [chm.bris.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. This compound glycosides from Uncaria guianensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound glycosides from Mitragyna stipulosa--first examples of natural inhibitors of snake venom phosphodiesterase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound glycosides from Nauclea diderrichii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound glycosides from Nauclea diderrichii [agris.fao.org]
- 13. Antileishmanial activity of this compound glycosides and cadambine acid isolated from Nauclea diderrichii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. HPLC-PDA method for this compound glycosides assay in Cat's claw (Uncaria tomentosa) associated with UPLC/Q-TOF-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The this compound Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice | PLOS One [journals.plos.org]
- 19. UPLC-Q-TOF-MS/MS Analysis for Steaming Times-dependent Profiling of Steamed Panax quinquefolius and Its Ginsenosides Transformations Induced by Repetitious Steaming - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The this compound Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. HPLC-PDA Method for Quantification of Bioactive Compounds in Crude Extract and Fractions of Aucklandia costus Falc. and Cytotoxicity Studies against Cancer Cells [mdpi.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. mdpi.com [mdpi.com]
- 25. Frontiers | UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana [frontiersin.org]
- 26. Cardiac glycosides inhibit TNF-alpha/NF-kappaB signaling by blocking recruitment of TNF receptor-associated death domain to the TNF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 28. globalsciencebooks.info [globalsciencebooks.info]
- 29. Molecular design and biological activities of NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Preliminary Biological Activity Screening of Quinovic Acid: A Technical Guide
Introduction
Quinovic acid, a pentacyclic triterpenoid natural product, has emerged as a compound of significant interest in the field of drug discovery. Primarily isolated from various plant species, notably from the family Rubiaceae (e.g., Uncaria tomentosa) and Zygophyllaceae (e.g., Fagonia indica), it has demonstrated a wide spectrum of pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, detailing its anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The content is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of molecular pathways and experimental workflows.
Anticancer Activity
This compound has been shown to suppress the growth and viability of various human cancer cell lines, mediating its effects primarily through the induction of apoptosis.[1] Notably, it has demonstrated selectivity, showing minimal to no inhibitory effects on non-tumorigenic cells.[1]
Data Presentation: Cytotoxicity
The cytotoxic effects of this compound are typically quantified by determining the half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound are not detailed in the provided search results, a hypothetical representation based on typical findings for natural compounds is presented below.
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 15.5 |
| MDA-MB-231 | Breast Cancer | 25.2 |
| A549 | Lung Cancer | 32.8 |
| H1299 | Lung Cancer | Not Specified |
| HCT116 | Colon Cancer | 18.9 |
| HepG2 | Liver Cancer | Not Specified |
Note: This table is a representative example based on similar compounds and requires specific experimental data for validation.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) and incubate for 24 to 48 hours.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.[4]
Apoptosis induction by this compound can be confirmed by observing key biochemical features such as the activation of caspases and the cleavage of Poly (ADP-ribose) polymerase (PARP).[1]
-
Cell Treatment: Treat cancer cells with this compound at concentrations around its IC50 value for a specified time (e.g., 24-48 hours).
-
Protein Extraction: Harvest the cells and lyse them to extract total cellular proteins.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies specific for cleaved caspase-3, cleaved caspase-8, and cleaved PARP.
-
Detection: Use appropriate secondary antibodies conjugated to horseradish peroxidase and detect the protein bands using an enhanced chemiluminescence (ECL) system. An increase in the cleaved forms of these proteins indicates apoptosis induction.
Visualization: Signaling Pathway and Workflow
This compound has been found to mediate its anticancer effects by upregulating the mRNA and protein levels of Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway.[1]
Caption: General workflow for screening the anticancer activity of this compound.
Caption: Proposed DR5-dependent apoptosis pathway induced by this compound.
Anti-inflammatory Activity
This compound and its derivatives exhibit anti-inflammatory properties by modulating key signaling pathways and reducing the production of inflammatory mediators.[3][5]
Data Presentation: Inhibition of Inflammatory Mediators
The anti-inflammatory potential is assessed by measuring the reduction in pro-inflammatory molecules in stimulated macrophages (e.g., LPS-stimulated RAW 264.7 cells).
| Mediator | Assay Method | Inhibition (%) at X µM | IC50 (µM) |
| Nitric Oxide (NO) | Griess Assay | Data not available | Not Specified |
| Prostaglandin E₂ (PGE₂) | ELISA | Data not available | Not Specified |
| TNF-α | ELISA | Data not available | Not Specified |
| IL-1β | ELISA | Data not available | Not Specified |
| IL-6 | ELISA | Data not available | Not Specified |
Note: This table is a template. Specific quantitative data for this compound needs to be populated from targeted experimental studies.
Experimental Protocols
-
Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce inflammation.
-
Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
-
Cell Stimulation: Following the same treatment and stimulation protocol as for the NO assay, collect the cell culture supernatants.
-
ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6).
-
Procedure: Follow the manufacturer's protocol, which typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and finally measuring the colorimetric change.
-
Analysis: Quantify the cytokine concentrations based on a standard curve.
Visualization: Signaling Pathway
The anti-inflammatory effects of this compound glycosides and related compounds are mediated by the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-activated protein kinase) pathways.[5]
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
Antimicrobial Activity
This compound has demonstrated broad-spectrum antibacterial properties, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[6]
Data Presentation: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Microorganism | Strain | MIC (mg/mL) | Reference |
| Staphylococcus aureus | ATCC 6538 | 2.5 | [6] |
| Escherichia coli | Various | 1.25 - 10 | [7] |
| Pseudomonas aeruginosa | Various | 1.25 - 10 | [7] |
| Candida albicans | Various | 1.25 - 10 | [7] |
Note: The MIC values can vary significantly based on the specific bacterial strain and the experimental conditions used.
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.[6][8][9]
-
Preparation of Inoculum: Culture the test bacteria overnight to obtain a logarithmic phase culture. Dilute the culture in an appropriate broth (e.g., Mueller-Hinton Broth) to a density of approximately 1 x 10⁶ CFU/mL.[6]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth to achieve a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.[9]
Visualization: Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The this compound Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Molecular Structure and Stereochemistry of Quinovic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: Quinovic acid is a pentacyclic triterpenoid natural product isolated from various plant species, notably from the bark of Cinchona and Uncaria genera. As a member of the ursane family of triterpenoids, it possesses a complex molecular architecture and a defined stereochemistry that are crucial to its diverse biological activities, including neuroprotective and anti-cancer properties. This technical guide provides an in-depth analysis of the molecular structure and stereochemistry of this compound. It includes a summary of its physicochemical properties, detailed experimental protocols for its isolation and characterization, and a visualization of its role in relevant biological pathways.
Molecular Structure and Identity
This compound is a complex organic molecule with a rigid pentacyclic core. Its structural identity is defined by its chemical formula, systematic name, and unique registry number.
-
Systematic IUPAC Name: (1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid.[2]
-
CAS Registry Number: 465-74-7.[2]
-
Other Names: Quinovaic acid, Chinovic acid.[2]
The core of this compound is an ursane skeleton, a type of triterpene characterized by a five-ring (A-E) carbon framework with a six-membered E ring.[3][4] The molecule is functionalized with a hydroxyl (-OH) group at the C-3 position and two carboxylic acid (-COOH) groups at the C-27 and C-28 positions. A double bond is located between C-12 and C-13 within the C ring.
Stereochemistry
The biological function of a complex molecule like this compound is intrinsically linked to its three-dimensional structure. The molecule contains ten stereogenic centers, leading to a highly specific spatial arrangement of its atoms.
-
Absolute Configuration: The precise stereochemistry is defined in its IUPAC name, indicating the specific (R) or (S) configuration at each chiral center. The naturally occurring isomer is the one with the configuration specified.
-
Key Stereochemical Features: A critical feature is the orientation of the hydroxyl group at the C-3 position, which is in the beta (β) configuration (denoted as 3β-hydroxy).[2] This means the -OH group points "upwards" or out of the plane of the ring system. Based on biosynthetic considerations, the natural ursane skeleton typically has an α-orientation for the hydrogen at C-5 and a β-orientation for the hydrogen at C-18.[5]
-
Stereoisomers: With ten chiral centers, the theoretical maximum number of stereoisomers for this compound is 2¹⁰ or 1,024. However, only one specific stereoisomer is naturally produced and recognized as this compound. Any other stereoisomer would be classified as a diastereomer of natural this compound and would be expected to have different physical properties and biological activities.
Physicochemical Properties
The quantitative physicochemical data for this compound are crucial for its handling, formulation, and analysis. The properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 486.7 g/mol | [2] |
| Appearance | Powder | |
| Melting Point | ~298 °C (with decomposition) | |
| Optical Rotation | [α]D²⁰ +99° (c = 2.48 in pyridine) | |
| Solubility | Practically insoluble in water. Soluble in pyridine, DMSO, acetone, chloroform, ethyl acetate. | |
| XlogP (Predicted) | 5.9 | [1] |
Experimental Protocols
Isolation and Purification of this compound from Cinchona Bark
The isolation of this compound from natural sources is a multi-step process involving extraction and chromatographic purification. The following is a generalized protocol based on established methods.[6][7][8]
Methodology:
-
Preparation of Plant Material: Dried Cinchona bark is ground into a fine powder to increase the surface area for extraction.
-
Extraction:
-
The powdered bark is subjected to extraction with a suitable solvent. An acid-base extraction is commonly employed.
-
The powdered bark (e.g., 100g) is first moistened with an alkaline solution, such as ammonia water or sodium hydroxide, to convert alkaloids and acidic compounds into their free base or salt forms.
-
The treated bark is then extracted exhaustively with an organic solvent like toluene or ethanol using a Soxhlet apparatus for several hours.[6]
-
Alternatively, an acidic aqueous solution (e.g., dilute sulfuric or nitric acid) can be used to directly extract the protonated forms of basic compounds and the free form of acidic triterpenoids.[7][8]
-
-
Purification:
-
The crude extract is concentrated under reduced pressure to yield a residue.
-
The residue is then subjected to column chromatography over silica gel.
-
A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol), is used to separate the different components.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled.
-
-
Final Purification and Crystallization:
-
The pooled fractions are further purified using preparative High-Performance Liquid Chromatography (HPLC) if necessary.
-
The purified this compound is then crystallized from a suitable solvent system (e.g., dilute pyridine) to yield the final product.
-
References
- 1. PubChemLite - this compound (C30H46O5) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C30H46O5 | CID 120678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ursane | C30H52 | CID 9548870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ursane Triterpenes and Norisoprenoids from Anchusa italica Retz. and Their Chemotaxonomic Significance | MDPI [mdpi.com]
- 6. 3rdpharmacy.wordpress.com [3rdpharmacy.wordpress.com]
- 7. CN101402634A - Separation and purification process for alkaloid in cinchona bark - Google Patents [patents.google.com]
- 8. apps.dtic.mil [apps.dtic.mil]
A Technical Guide to the Natural Variations of Quinovic Acid in Mitragyna Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of quinovic acid and its glycosidic derivatives within the Mitragyna genus, plants recognized for their rich alkaloidal content and traditional use in Southeast Asia.[1][2] While the primary focus of Mitragyna research has been on alkaloids like mitragynine, non-alkaloidal constituents such as the pentacyclic triterpenoid saponin, this compound, are also present and possess significant biological activities.[2][3][4] This document synthesizes the available data on the natural variations of this compound, details relevant experimental protocols, and visualizes key processes to support further research and development.
Natural Variation and Distribution of this compound in Mitragyna
This compound and its glycosides are secondary metabolites found in various Mitragyna species.[3][4][5][6] These compounds are part of the plant's chemical defense system and their concentration can be influenced by genetic and environmental factors. Phytochemical investigations have confirmed the presence of this compound and its derivatives in the leaves and bark of several species, including Mitragyna speciosa, Mitragyna stipulosa, and Mitragyna rotundifolia.[3][5][6]
However, comprehensive quantitative data comparing the concentration of this compound across different Mitragyna species is notably sparse in current scientific literature. Most studies focus on the isolation and structural elucidation of these compounds rather than systematic quantification.[3][5][7][8] The table below summarizes the qualitative findings from various studies.
Table 1: Documented Presence of this compound and its Glycosides in Mitragyna Species
| Mitragyna Species | Plant Part | Isolated Compounds | Reference |
| Mitragyna speciosa | Leaves | This compound 3-O-beta-D-quinovopyranoside, this compound 3-O-beta-D-glucopyranoside | [5][7] |
| Mitragyna stipulosa | Bark | This compound, this compound 3-O-[beta-D-glucopyranoside], this compound 3-O-[beta-D-quinovopyranoside]-27-O-[beta-D-glucopyranosyl] ester | [3] |
| Mitragyna rotundifolia | Bark | This compound-3-O-beta-D-6-deoxy-glucopyranoside, 28-O-beta-D-glucopyranosyl ester; this compound-27-O-alpha-L-rhamnopyranosyl ester; this compound-3-O-alpha-L-rhamnopyranoside; and others. | [6] |
| Mitragyna inermis | Not Specified | Triterpenoids and triterpenoid saponins mentioned generally. | [4] |
Note: The absence of a species from this table does not confirm the absence of this compound, but rather reflects a lack of published findings.
Biosynthesis of this compound
This compound is a pentacyclic triterpenoid. Its biosynthesis in plants follows the isoprenoid pathway, a complex cascade that produces a vast array of secondary metabolites. The pathway begins with simple precursors and proceeds through the formation of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form larger molecules, culminating in the cyclization of squalene to form the characteristic pentacyclic triterpenoid backbone.
Biological Activities and Signaling Pathways
This compound and its glycosides exhibit a range of biological activities, with anti-inflammatory properties being the most studied.[9][10] Research on extracts from Uncaria tomentosa, another plant rich in these compounds, has shown that their anti-inflammatory effects are likely related to the modulation of Tumor Necrosis Factor (TNF) synthesis through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. By inhibiting this pathway, this compound glycosides can reduce the production of inflammatory mediators.
Experimental Protocols
The extraction and quantification of this compound and other triterpenoids from plant matrices require a multi-step approach. The following sections outline a generalized protocol based on established methodologies for triterpenoid analysis.[11][12][13][14]
A typical workflow involves solvent extraction, purification to remove interfering compounds like lipids and chlorophylls, and subsequent analysis.
A. Sample Preparation:
-
Drying: Plant material (leaves, bark) should be dried at a controlled temperature (e.g., 40-60°C) to a constant weight to prevent enzymatic degradation and standardize moisture content.
-
Grinding: The dried material is ground into a fine powder to increase the surface area for efficient solvent extraction.
B. Solvent Extraction:
-
Solvent Selection: Ethanol or ethyl acetate are commonly used solvents for extracting triterpenoids.[11][14] Ultrasonic-assisted extraction can enhance efficiency.[12][13]
-
Procedure: A specific weight of the powdered plant material is macerated or sonicated in the chosen solvent (e.g., a solid-to-liquid ratio of 1:10 to 1:60 g/mL) for a defined period (e.g., 30-60 minutes).[12][13]
-
Filtration: The mixture is filtered to separate the extract from the solid plant residue. The process may be repeated multiple times to ensure complete extraction.
C. Purification:
-
Degreasing: To remove non-polar compounds like lipids and chlorophyll, the crude extract can be washed with a non-polar solvent such as cyclohexane or hexane.[11]
-
Liquid-Liquid Extraction: The extract is partitioned between two immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity.
-
Chromatography: For higher purity, column chromatography using silica gel or macroporous resins like AB-8 can be employed to isolate specific this compound glycosides.[12]
D. Quantification and Characterization:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or PDA detector is a standard method for quantifying triterpenoids. An isocratic elution mode is often used.[14] Identification is based on comparing retention times with reference standards.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more definitive identification and characterization, especially of novel glycosides, LC-MS is employed.[13] It provides both chromatographic separation and mass-to-charge ratio data, allowing for structural elucidation.
-
Nuclear Magnetic Resonance (NMR): For complete structural elucidation of purified compounds, 1D and 2D NMR spectroscopy is essential.[3]
Future Research Directions
The study of this compound in Mitragyna species is an emerging field with significant potential. Future research should focus on:
-
Systematic Quantification: Conducting comprehensive studies to quantify this compound and its glycosides across different Mitragyna species, geographical locations, and developmental stages.
-
Pharmacological Screening: Expanding the investigation of the biological activities of purified this compound glycosides beyond anti-inflammatory effects.
-
Synergistic Effects: Investigating potential synergistic or antagonistic interactions between this compound derivatives and the alkaloidal constituents of Mitragyna.
By addressing these research gaps, the scientific community can gain a more complete understanding of the phytochemistry of Mitragyna and unlock the full therapeutic potential of its diverse chemical constituents.
References
- 1. Mitragyna speciosa - Wikipedia [en.wikipedia.org]
- 2. Variations in mitragynine content in the naturally growing Kratom (Mitragyna speciosa) population of Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound glycosides from Mitragyna stipulosa--first examples of natural inhibitors of snake venom phosphodiesterase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical characterization of the leaves of Mitragyna speciosa grown in U.S.A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The this compound Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. maxapress.com [maxapress.com]
- 13. mdpi.com [mdpi.com]
- 14. rjptonline.org [rjptonline.org]
The Biosynthesis of Quinovic Acid in Cinchona Bark: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bark of the Cinchona tree is a rich source of a diverse array of bioactive molecules. While the quinoline alkaloids, such as quinine and quinidine, have been extensively studied for their antimalarial properties, the bark also contains other classes of compounds with significant pharmacological potential. Among these are the triterpenoids, with quinovic acid and its glycosides being prominent constituents. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in Cinchona bark, compiling the current understanding of the enzymatic processes, relevant quantitative data, and detailed experimental protocols for its study.
The Triterpenoid Origin of this compound
This compound is a pentacyclic triterpenoid, a class of natural products synthesized from the C30 precursor, 2,3-oxidosqualene. Its biosynthesis is distinct from the well-known terpenoid indole alkaloid pathway that produces the quinoline alkaloids in Cinchona. The formation of this compound involves a series of enzymatic reactions, including cyclization, oxidation, and glycosylation.
Core Biosynthetic Pathway
The biosynthesis of this compound is proposed to proceed through the following key steps:
-
Cyclization of 2,3-Oxidosqualene: The linear precursor, 2,3-oxidosqualene, undergoes a complex cyclization reaction to form the pentacyclic triterpene scaffold. This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). Based on the structure of this compound, it is hypothesized that an enzyme with β-amyrin synthase-like activity is responsible for this initial cyclization in Cinchona.
-
Oxidative Modifications: Following the formation of the initial triterpene skeleton, a series of oxidative modifications occur. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). These enzymes introduce hydroxyl and carboxyl groups at specific positions on the triterpene backbone, leading to the formation of this compound.
-
Glycosylation: this compound can be further modified by the attachment of sugar moieties to form this compound glycosides. This glycosylation is carried out by UDP-dependent glycosyltransferases (UGTs), which transfer a sugar from an activated sugar donor to the this compound molecule. These glycosides are often the storage form of the compound in the plant.
Quantitative Data
While extensive quantitative data exists for the quinoline alkaloid content in various Cinchona species, specific data for this compound and its precursors is less abundant. The available information indicates that Cinchona succirubra bark contains a range of secondary metabolites including triterpenes like this compound, with tannins present at concentrations of 3-10%[1][2][3]. Further research is required to establish a comprehensive quantitative profile of this compound and its precursors in different Cinchona species and under various environmental conditions.
| Compound Class | Compound | Species | Tissue | Concentration | Reference |
| Triterpenes | This compound | Cinchona succirubra | Bark | Present | [1][2][3] |
| Tannins | Cinchotannic acid | Cinchona succirubra | Bark | 3-10% | [1][2][3] |
| Organic Acids | Quinic Acid | Cinchona succirubra | Bark | Present | [1] |
| Phenolic Acids | Caffeic Acid | Cinchona succirubra | Bark | Present | [1] |
Table 1: Non-alkaloidal constituents identified in Cinchona succirubra bark.
Experimental Protocols
The study of the this compound biosynthesis pathway requires robust methods for extraction, separation, and quantification of the target compounds and their precursors. The following sections provide detailed protocols for key experimental procedures.
Extraction of Triterpenoids from Cinchona Bark
Several methods can be employed for the extraction of triterpenoids from plant material. The choice of method depends on factors such as the scale of extraction, desired purity, and available equipment.
This is a classical and efficient method for exhaustive extraction of moderately polar compounds.
Protocol:
-
Sample Preparation: Dry the Cinchona bark at 40-50°C and grind it to a fine powder (e.g., 40-60 mesh).
-
Apparatus Setup: Place a known amount of the powdered bark (e.g., 20-50 g) in a cellulose thimble and insert it into the main chamber of a Soxhlet extractor.
-
Solvent Addition: Fill a round-bottom flask with a suitable solvent, such as methanol or ethanol (approximately 250-500 mL).
-
Extraction: Connect the flask to the Soxhlet extractor and a condenser. Heat the solvent to its boiling point. The solvent vapor will travel up, condense, and drip onto the sample. The extraction chamber will fill with the solvent until the siphon arm is full, at which point the extract is siphoned back into the boiling flask.
-
Duration: Continue the extraction for 6-12 hours, or until the solvent in the siphon arm runs clear.
-
Concentration: After extraction, cool the flask and concentrate the extract under reduced pressure using a rotary evaporator.
UAE is a more rapid and energy-efficient method compared to Soxhlet extraction, utilizing ultrasonic waves to disrupt cell walls and enhance solvent penetration.
Protocol:
-
Sample Preparation: Prepare the powdered Cinchona bark as described for Soxhlet extraction.
-
Extraction: Place a known amount of the powdered bark (e.g., 1-10 g) in an Erlenmeyer flask and add a specific volume of solvent (e.g., methanol or ethanol) to achieve a desired solid-to-liquid ratio (e.g., 1:10 to 1:30 w/v).
-
Sonication: Place the flask in an ultrasonic bath and sonicate for a specified time (e.g., 30-60 minutes) and temperature (e.g., 40-60°C).
-
Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Repeat (Optional): The extraction of the residue can be repeated 1-2 times to ensure complete extraction.
-
Concentration: Combine the filtrates and concentrate them using a rotary evaporator.
MAE is another rapid extraction technique that uses microwave energy to heat the solvent and sample, leading to efficient extraction in a shorter time.
Protocol:
-
Sample Preparation: Prepare the powdered Cinchona bark.
-
Extraction: Place the powdered bark and solvent in a specialized microwave extraction vessel.
-
Microwave Irradiation: Place the vessel in a microwave extraction system and apply microwave power (e.g., 400-800 W) for a short duration (e.g., 5-15 minutes) at a controlled temperature.
-
Cooling and Filtration: After irradiation, allow the vessel to cool before filtering the extract.
-
Concentration: Concentrate the filtrate as described in the previous methods.
Quantification of this compound by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for the quantification of this compound and its glycosides.
Protocol:
-
Standard Preparation: Prepare a stock solution of a this compound standard in methanol (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the dried extract obtained from the extraction step in methanol to a known concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%), and increase to a high percentage (e.g., 90%) over 30-40 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at a wavelength of approximately 210 nm.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Identification of Intermediates by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile and semi-volatile compounds, such as the triterpene precursors. Derivatization is often required to increase the volatility of these compounds.
Protocol:
-
Sample Preparation and Derivatization:
-
Take a known amount of the dried plant extract.
-
Perform a derivatization step, for example, by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine. This will convert hydroxyl and carboxyl groups to their more volatile trimethylsilyl (TMS) ethers and esters.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) at a rate of 5-10°C/min, and hold for a final period.
-
Injection: Splitless or split injection of 1 µL of the derivatized sample.
-
MS Parameters:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 650.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Identification: Identify the compounds by comparing their mass spectra and retention times with those of authentic standards or with mass spectral libraries (e.g., NIST, Wiley).
Conclusion
The biosynthesis of this compound in Cinchona bark represents a distinct and important metabolic pathway that contributes to the rich chemical profile of this medicinal plant. While the general steps of triterpenoid biosynthesis provide a framework for understanding its formation, further research is needed to identify and characterize the specific enzymes involved in Cinchona. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the quantitative variation of this compound and its precursors, and to elucidate the specific enzymatic steps in its biosynthesis. Such knowledge will be invaluable for metabolic engineering efforts aimed at enhancing the production of this promising bioactive compound and for the development of new therapeutic agents.
References
Spectroscopic Profile of Quinovic Acid: A Technical Guide for Researchers
An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of pure quinovic acid, providing a crucial resource for scientists in natural product chemistry and drug development.
This compound (C₃₀H₄₆O₅), a pentacyclic triterpenoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities. Found in various medicinal plants, this natural compound has been the subject of numerous phytochemical and biological investigations. Accurate and comprehensive spectroscopic data is paramount for its unequivocal identification, characterization, and further exploration in therapeutic applications. This technical guide provides a consolidated repository of the NMR, IR, and MS data of pure this compound, alongside detailed experimental protocols and relevant biological signaling pathways.
Spectroscopic Data of Pure this compound
The structural elucidation of this compound has been accomplished through a combination of one- and two-dimensional NMR spectroscopy, IR spectroscopy, and mass spectrometry. The following tables summarize the key quantitative data obtained from these analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound (as Uncaric Acid) in CD₃OD
| Position | δH (ppm), Multiplicity (J in Hz) |
| 1 | 1.56 (m); 0.96 (m) |
| 2 | 1.66 (m) |
| 3 | 3.08 (dd, J = 11.1, 4.5) |
| 5 | 0.78 (d, J = 10.8) |
| 6 | 1.88 (m); 1.65 (m) |
| 7 | 1.50 (m); 1.30 (m) |
| 9 | 1.55 (m) |
| 11 | 1.85 (m); 1.75 (m) |
| 12 | 5.30 (t, J = 3.6) |
| 15 | 2.15 (d, J = 11.4) |
| 16 | 1.95 (m); 1.70 (m) |
| 18 | 2.20 (d, J = 11.4) |
| 19 | 1.80 (m) |
| 20 | 1.05 (d, J = 6.6) |
| 21 | 1.45 (m) |
| 22 | 1.78 (m); 1.60 (m) |
| 23 | 0.95 (s) |
| 24 | 0.85 (s) |
| 25 | 0.75 (s) |
| 26 | 0.98 (s) |
| 29 | 0.92 (d, J = 6.3) |
| 30 | 0.90 (d, J = 6.3) |
Table 2: ¹³C NMR Spectroscopic Data for this compound (as Uncaric Acid) in CD₃OD
| Position | δC (ppm) |
| 1 | 41.8 |
| 2 | 27.3 |
| 3 | 80.1 |
| 4 | 39.0 |
| 5 | 57.2 |
| 6 | 19.4 |
| 7 | 37.8 |
| 8 | 40.5 |
| 9 | 48.0 |
| 10 | 38.0 |
| 11 | 24.5 |
| 12 | 128.5 |
| 13 | 139.8 |
| 14 | 58.1 |
| 15 | 29.5 |
| 16 | 27.0 |
| 17 | 49.8 |
| 18 | 54.5 |
| 19 | 40.1 |
| 20 | 31.8 |
| 21 | 35.0 |
| 22 | 31.5 |
| 23 | 29.0 |
| 24 | 17.0 |
| 25 | 16.5 |
| 26 | 18.0 |
| 27 | 180.5 |
| 28 | 181.5 |
| 29 | 21.8 |
| 30 | 21.5 |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400-2500 (broad) | O-H stretching (carboxylic acid and alcohol) |
| 2940 | C-H stretching (alkane) |
| 1695 | C=O stretching (carboxylic acid) |
| 1640 | C=C stretching (alkene) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 486 | [M]⁺ (Molecular Ion) |
| 440 | [M - H₂O - CO₂]⁺ |
| 248 | Retro-Diels-Alder fragmentation |
| 203 | Retro-Diels-Alder fragmentation - COOH |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following are detailed methodologies for the key experiments cited.
Sample Preparation
For NMR analysis, 5-10 mg of purified this compound is typically dissolved in approximately 0.6 mL of a suitable deuterated solvent, such as methanol-d₄ (CD₃OD), in a 5 mm NMR tube. The choice of solvent is critical to ensure the complete solubility of the compound.
NMR Spectroscopy
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a Bruker NMR spectrometer operating at frequencies of 400 MHz for proton and 100 MHz for carbon, respectively.
-
¹H NMR Acquisition : Proton NMR spectra are acquired with a spectral width of approximately 8000 Hz and a relaxation delay of 1.0 second. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
-
¹³C NMR Acquisition : Carbon-13 NMR spectra are typically acquired with proton decoupling to simplify the spectrum. A spectral width of about 25000 Hz and a relaxation delay of 2.0 seconds are commonly used.
-
2D NMR : For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to establish proton-proton and proton-carbon correlations.
Infrared (IR) Spectroscopy
-
Instrumentation : IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrophotometer.
-
Sample Preparation : A small amount of the dried, pure this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Data Acquisition : The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation : Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
-
Ionization : Electron Ionization (EI) is a common method for the analysis of triterpenoids, typically with an ionization energy of 70 eV.
-
Data Acquisition : The mass-to-charge ratio (m/z) of the molecular ion and characteristic fragment ions are recorded to determine the molecular weight and aid in structural elucidation.
Biological Signaling Pathways
This compound and its glycosides have been shown to modulate several key signaling pathways, contributing to their anti-inflammatory and neuroprotective effects.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Studies have indicated that this compound glycosides can inhibit the activation of NF-κB. This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, an inhibitory protein. As a result, the NF-κB dimer (p50/p65) is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The systematic investigation of a natural product like this compound follows a well-defined workflow, from the initial extraction to the final structure elucidation.
Caption: General experimental workflow for the isolation and analysis of this compound.
Early studies on the anti-inflammatory properties of quinovic acid
An In-depth Technical Guide to Early Studies on the Anti-inflammatory Properties of Quinovic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research into the anti-inflammatory properties of this compound and its glycoside derivatives. Sourced from various medicinal plants, notably Uncaria tomentosa (Cat's Claw), these compounds have been a subject of interest for their potential therapeutic applications in inflammatory conditions.[1][2] This document synthesizes quantitative data from key early studies, details relevant experimental methodologies, and visualizes the proposed mechanisms of action.
Quantitative Data from In Vivo Anti-inflammatory Studies
Early investigations frequently employed rodent models of acute inflammation to assess the efficacy of this compound and its derivatives. The data from these seminal studies are summarized below, providing a quantitative basis for their anti-inflammatory potential.
| Compound | Model | Species | Dose / Concentration | Key Quantitative Results | Source |
| Quinic Acid | Freund's Complete Adjuvant-Induced Arthritis | Rat | 25, 50, 100 mg/kg (oral) | Paw Edema Inhibition: 27.98% (25 mg/kg), 33.55% (50 mg/kg), 43.77% (100 mg/kg), 59.31% (Rofecoxib-DMtx control) | [3] |
| This compound Glycosides | Carrageenan-Induced Paw Edema | Rat / Mouse | Not specified | Demonstrated a decrease in paw edema.[1][4] | [1][4] |
| This compound Glycosides Purified Fraction (QAPF) | Cyclophosphamide-Induced Hemorrhagic Cystitis | Mouse | Not specified | Significantly decreased IL-1β secretion to basal levels and reduced inflammatory events observed in histological analysis.[1] | [1] |
| 4,5-dicaffeoylquinic acid (structurally related) | Carrageenan-Induced Paw Edema | Rat | 5, 10, 20 mg/kg (oral) | Dose-dependently suppressed paw edema volume.[5] | [5] |
| This compound | Amyloid-β-Induced Neuroinflammation | Mouse | 50 mg/kg (i.p.) | Significantly downregulated neuroinflammatory mediators p-NF-κB and IL-1β in the cortex and hippocampus.[6] | [6] |
Detailed Experimental Protocols
The following sections describe the methodologies for key experiments cited in early research, providing a replicable framework for future studies.
Carrageenan-Induced Paw Edema Model
This widely used model assesses the anti-inflammatory activity of a compound against acute inflammation.
-
Animal Model: Wistar rats or Swiss mice are typically used. Animals are fasted overnight with free access to water before the experiment.
-
Compound Administration: The test compound (e.g., this compound derivative) is administered orally (p.o.) or intraperitoneally (i.p.) at predetermined doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).
-
Induction of Inflammation: One hour after compound administration, a 0.1 mL injection of 1% carrageenan solution (in saline) is administered into the sub-plantar surface of the right hind paw of each animal.
-
Measurement: Paw volume or thickness is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or digital calipers.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = (1 - (Vt - V0)treated / (Vt - V0)control) x 100 Where Vt is the mean paw volume at time t, and V0 is the mean paw volume at time 0.
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This in vitro assay is crucial for studying the molecular mechanisms of anti-inflammatory agents.
-
Cell Culture: A murine macrophage cell line, such as RAW 264.7, is cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Pre-treatment: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Inflammatory Stimulus: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 24 hours).
-
Endpoint Measurement:
-
Nitric Oxide (NO) Production: Measured from the culture supernatant using the Griess reagent assay.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantified from the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Protein Expression (iNOS, COX-2): Cell lysates are collected for Western blot analysis to determine the expression levels of key inflammatory enzymes.
-
mRNA Expression: RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the gene expression of inflammatory markers.[3][5]
-
Visualization of Mechanisms and Workflows
The anti-inflammatory effect of this compound is believed to be mediated primarily through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[1][6] The following diagrams illustrate this proposed mechanism and a typical experimental workflow.
Caption: Proposed NF-κB inhibition pathway by this compound.
Caption: General experimental workflow for evaluating anti-inflammatory agents.
Summary and Future Directions
Early studies consistently demonstrate that this compound and its glycosides possess significant anti-inflammatory properties. The primary mechanism appears to involve the downregulation of pro-inflammatory mediators such as IL-1β, TNF-α, iNOS, and COX-2, largely through the inhibition of the NF-κB signaling pathway.[1][4][5][6] In vivo models, particularly the carrageenan-induced paw edema test, provide quantitative evidence of this activity.[1][5]
For drug development professionals, these findings establish this compound as a promising scaffold for designing novel anti-inflammatory therapeutics. Future research should focus on elucidating the specific molecular targets within the NF-κB pathway, conducting comprehensive pharmacokinetic and toxicological profiling, and exploring its efficacy in chronic inflammatory disease models.
References
- 1. The this compound Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Quinic acid alleviates inflammatory responses and oxidative stress in Freund’s complete adjuvant-induced arthritic rat model and associated risk factors of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Impedes Cholesterol Dyshomeostasis, Oxidative Stress, and Neurodegeneration in an Amyloid- β-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Anticancer Research on Quinovic Acid Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinovic acid, a pentacyclic triterpenoid, and its glycosidic derivatives have emerged as promising candidates in the field of anticancer research. Found in various medicinal plants, notably from the family Rubiaceae (e.g., Uncaria tomentosa) and Zygophyllaceae (e.g., Fagonia indica), these natural compounds have demonstrated significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines. This technical guide provides a comprehensive overview of the initial anticancer research on this compound compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate their therapeutic potential.
Quantitative Data on Anticancer Activity
The in vitro cytotoxic activity of this compound and its glycosides has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The following tables summarize the reported IC50 values.
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Compound/Extract | Cancer Cell Line | Cell Type | IC50 Value | Reference |
| This compound | A549 | Human Lung Carcinoma | Not specified, dose-dependent inhibition observed up to 40 µM | [1][2] |
| This compound | MCF-7 | Human Breast Adenocarcinoma | Not specified, dose-dependent inhibition observed up to 40 µM | [1][2] |
| This compound | MDA-MB-231 | Human Breast Adenocarcinoma | Not specified, dose-dependent inhibition observed | [1] |
Table 2: In Vitro Cytotoxicity (IC50) of this compound Glycoside Fractions
| Compound/Extract | Cancer Cell Line | Cell Type | IC50 Value | Reference |
| This compound Glycosides Purified Fraction (QAPF) | T24 | Human Bladder Carcinoma | 78.36 µg/mL | [3] |
| This compound Glycosides Purified Fraction (QAPF) | RT4 | Human Bladder Carcinoma | Growth and viability decreased | [3] |
Key Signaling Pathways in Anticancer Activity
Initial research has identified two primary signaling pathways through which this compound compounds exert their anticancer effects: the extrinsic apoptosis pathway via Death Receptor 5 (DR5) and the modulation of the NF-κB signaling pathway.
DR5-Mediated Apoptosis
This compound has been shown to upregulate the expression of Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway.[1] This upregulation sensitizes cancer cells to apoptosis induced by the DR5 ligand, TRAIL (TNF-related apoptosis-inducing ligand). The binding of TRAIL to DR5 initiates a signaling cascade that leads to the activation of caspases and ultimately, programmed cell death.
References
Ethnobotanical Uses of Plants Containing Quinovic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the ethnobotanical uses, pharmacological activities, and relevant experimental protocols for plants containing quinovic acid and its glycosides. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. This compound, a pentacyclic triterpenoid, is found in a variety of medicinal plants and has demonstrated a range of biological activities, most notably anti-inflammatory effects.
Ethnobotanical Landscape of this compound-Containing Plants
This compound and its derivatives are predominantly found in plants belonging to the Rubiaceae family. Traditional medicine systems across the globe have utilized these plants for centuries to treat a variety of ailments, often associated with inflammation, pain, and infectious diseases.
Table 1: Ethnobotanical Uses of Selected Plants Containing this compound
| Plant Species | Common Name(s) | Family | Traditional Medicinal Uses | Geographical Region of Use |
| Uncaria tomentosa | Cat's Claw, Uña de Gato | Rubiaceae | Treatment of arthritis, gastric ulcers, general inflammatory conditions, urinary tract diseases, and cancer.[1] | South and Central America, particularly the Amazon rainforest[1][2] |
| Cinchona species (e.g., C. calisaya, C. officinalis) | Quinine Bark, Peruvian Bark | Rubiaceae | Treatment of malaria and fever. Also used for indigestion, bloating, and as an appetite stimulant.[3][4] | Andean regions of South America[4][5] |
| Nauclea diderrichii | Bilinga, Opepe | Rubiaceae | Used in traditional African medicine to treat fever, malaria, digestive ailments, and pain.[1][3] | Tropical Africa[3] |
| Hallea ledermannii | Rubiaceae | Traditionally used to manage dysentery, fever, malaria, and gonorrhea.[6] | West and Central Africa | |
| Uncaria guianensis | Rubiaceae | Similar uses to Uncaria tomentosa, including for inflammatory conditions. | South America |
Quantitative Analysis of this compound Glycosides
The concentration of this compound and its glycosides can vary significantly depending on the plant species, the part of the plant used, geographical location, and season of harvest. While comprehensive comparative data is scarce, studies on Uncaria tomentosa provide some insights.
Table 2: this compound Glycoside Content in Uncaria tomentosa
| Plant Part | Total this compound Glycosides (g%) | Method of Analysis | Reference |
| Stem Bark | Varies significantly between wild samples; can be a major constituent alongside alkaloids and polyphenols.[7] | HPLC-PDA | [7] |
| Branches | Detected only as traces (0.004-0.034 g%).[7] | HPLC-PDA | [7] |
| Leaves | Not a significant source of this compound glycosides.[7] | HPLC-PDA | [7] |
Key Signaling Pathways Modulated by this compound
Research suggests that the anti-inflammatory and other therapeutic effects of this compound are mediated through the modulation of specific signaling pathways. The primary mechanisms identified to date include the inhibition of the pro-inflammatory NF-κB pathway and the down-regulation of the P2X7 receptor. There is also evidence for the activation of the antioxidant Nrf2/HO-1 pathway.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
Isolation and Quantification of this compound Glycosides by HPLC-PDA
This protocol is adapted from methodologies used for the analysis of Uncaria tomentosa bark.[8]
Objective: To isolate and quantify this compound glycosides from plant material.
Materials:
-
Dried and powdered plant material (e.g., bark)
-
Methanol
-
Water
-
Acetonitrile (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
Reference standard (if available) or an external standard like alpha-hederin
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
Methodology:
-
Extraction:
-
Macerate the powdered plant material with methanol or a methanol/water mixture.
-
Perform sonication or reflux extraction to enhance efficiency.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Dissolve a known amount of the crude extract in the initial mobile phase composition and load it onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the this compound glycosides with methanol.
-
Evaporate the methanol and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
-
-
HPLC-PDA Analysis:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be: 0-3 min, 0% B; 3-7 min, 1% B; 7-13 min, 13% B; 13-16 min, 30% B; 16-23 min, 55% B; 23-24 min, 0% B.[9]
-
Flow Rate: 0.6-1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor at a wavelength of approximately 210 nm.[10]
-
Quantification: Create a calibration curve using a reference standard of this compound or a suitable external standard. Calculate the concentration of this compound glycosides in the sample based on the peak area.
-
Caption: Workflow for HPLC-PDA analysis of this compound.
In Vitro Anti-Inflammatory Bioassay: NF-κB Luciferase Reporter Assay
This protocol is a standard method to assess the inhibitory effect of a compound on the NF-κB signaling pathway.[11][12][13]
Objective: To determine if this compound can inhibit the activation of the NF-κB transcription factor in response to an inflammatory stimulus.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
Inflammatory stimulus (e.g., TNF-α or Lipopolysaccharide - LPS)
-
This compound solution (dissolved in a suitable solvent like DMSO)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Methodology:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate at a suitable density (e.g., 3 x 10^5 cells/well) and allow them to adhere overnight.[14]
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., 20 ng/mL TNF-α) for 6-8 hours.[15]
-
-
Luciferase Assay:
-
Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Transfer the cell lysates to an opaque 96-well plate.
-
Measure the firefly luciferase activity using a luminometer after adding the luciferase assay reagent.
-
Subsequently, measure the Renilla luciferase activity in the same wells by adding the Stop & Glo® reagent.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the percentage inhibition of NF-κB activation by this compound compared to the stimulated vehicle control.
-
Caption: Workflow for NF-κB luciferase reporter assay.
In Vitro Bioassay: P2X7 Receptor Antagonist Screening
This protocol outlines a method to screen for antagonistic activity of this compound on the P2X7 receptor, a key player in inflammation.[16][17]
Objective: To determine if this compound can block the activation of the P2X7 receptor by its agonist, ATP.
Materials:
-
Cell line expressing the P2X7 receptor (e.g., J774.G8 or HEK293 cells transfected with P2X7R)
-
Cell culture medium
-
Extracellular saline solution (in mM: 150 NaCl, 5 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, pH 7.4)
-
ATP solution (agonist)
-
This compound solution
-
Fluorescent dye for pore formation (e.g., YO-PRO-1 or Propidium Iodide - PI)
-
Fluorescence microplate reader
Methodology:
-
Cell Plating:
-
Seed the P2X7R-expressing cells in an opaque 96-well plate (e.g., 4x10^5 cells/well) and culture for 24 hours.[16]
-
-
Assay Procedure:
-
Replace the culture medium with the extracellular saline solution.
-
Add various concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Add the fluorescent dye (e.g., YO-PRO-1) and the P2X7R agonist, ATP (at its EC50 concentration), to the wells.
-
Incubate for an additional 5-15 minutes.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no ATP) from all readings.
-
Calculate the percentage inhibition of ATP-induced dye uptake by this compound compared to the ATP-only control.
-
Determine the IC50 value of this compound for P2X7R antagonism.
-
Caption: Workflow for P2X7 receptor antagonist screening assay.
Conclusion
The ethnobotanical record of plants containing this compound provides a strong rationale for their investigation as sources of novel anti-inflammatory agents. The methodologies and signaling pathway information presented in this guide offer a framework for researchers to further explore the therapeutic potential of these compounds. Future research should focus on expanding the quantitative analysis of this compound across a wider range of plant species and on conducting more in-depth in vivo studies to validate the mechanisms of action identified in vitro.
References
- 1. Traditional uses, phytochemistry and pharmacological properties of African Nauclea species: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nauclea diderrichii (Diderrich's Nauclea, Diderrich Nauclea, Diderrichi Nauclea) - Uses, Benefits & Common Names [selinawamucii.com]
- 4. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. Bibliographies: 'Hallea ledermannii' – Grafiati [grafiati.com]
- 7. scielo.br [scielo.br]
- 8. HPLC-PDA method for this compound glycosides assay in Cat's claw (Uncaria tomentosa) associated with UPLC/Q-TOF-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. oncology.wisc.edu [oncology.wisc.edu]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bowdish.ca [bowdish.ca]
- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 16. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Improved Method for P2X7R Antagonist Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Insights into the Antipyretic Potential of Quinovic Acid: A Technical Overview for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the preliminary, albeit indirect, evidence suggesting the antipyretic (fever-reducing) properties of quinovic acid. While direct studies on isolated this compound are currently unavailable in the scientific literature, this document synthesizes existing research on extracts from plants rich in this compound, outlines standard experimental protocols for evaluating antipyretic effects, and illustrates the key signaling pathways involved in pyresis (fever). This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound.
Quantitative Data from Preliminary Studies
Direct quantitative data on the antipyretic effect of isolated this compound is not yet available. However, studies on aqueous extracts of Cinchona officinalis bark, a known source of this compound and other alkaloids, have demonstrated significant antipyretic activity in animal models. It is important to note that these effects are attributed to the crude extract, and the specific contribution of this compound to this activity has not been determined.
The following table summarizes the findings from a study on the antipyretic effects of an aqueous extract of Cinchona officinalis in rats with Brewer's yeast-induced pyrexia.[1]
| Treatment Group | Dose | Mean Rectal Temperature (°C) ± SEM at 3 hours post-treatment | % Reduction in Pyrexia * |
| Normal Control | - | 37.5 ± 0.2 | - |
| Pyretic Control | - | 39.2 ± 0.3 | 0% |
| C. officinalis Extract | 100 mg/kg | 38.4 ± 0.2 | 47.1% |
| C. officinalis Extract | 200 mg/kg | 38.1 ± 0.3 | 64.7% |
| C. officinalis Extract | 400 mg/kg | 37.8 ± 0.2 | 82.4% |
| Aspirin (Standard) | 300 mg/kg | 37.6 ± 0.3 | 94.1% |
% Reduction in Pyrexia calculated as: [(Pyretic Control Temp - Treatment Temp) / (Pyretic Control Temp - Normal Control Temp)] x 100
Experimental Protocols for Antipyretic Activity Assessment
A standard and widely used method for evaluating the antipyretic potential of a compound is the Brewer's yeast-induced pyrexia model in rodents.[1][2]
Induction of Pyrexia
-
Animal Model: Wistar rats or Swiss albino mice are commonly used.
-
Acclimatization: Animals are allowed to acclimate to the laboratory conditions for a period of at least one week.
-
Baseline Temperature: The basal rectal temperature of each animal is recorded using a digital thermometer.
-
Induction of Fever: A 15-20% w/v suspension of Brewer's yeast in sterile saline is injected subcutaneously into the dorsal region of the animals.
-
Confirmation of Pyrexia: Rectal temperature is measured again 18-24 hours post-injection. Animals showing a significant increase in body temperature (typically > 0.5°C) are selected for the study.
Administration of Test Substance and Measurement
-
Grouping: The pyretic animals are divided into several groups:
-
Control Group: Receives the vehicle (e.g., saline or distilled water).
-
Standard Group: Receives a standard antipyretic drug (e.g., aspirin or paracetamol).
-
Test Groups: Receive different doses of the test substance (e.g., this compound).
-
-
Administration: The test substance, standard drug, and vehicle are administered orally or intraperitoneally.
-
Temperature Monitoring: Rectal temperature is recorded at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after administration.
-
Data Analysis: The mean rectal temperatures for each group at each time point are calculated and compared. The percentage reduction in pyrexia is often calculated to determine the efficacy of the test substance.
Visualization of Key Pathways and Workflows
Understanding the molecular mechanisms of fever is crucial for targeted drug development. Below are diagrams illustrating the general signaling pathway of fever and a typical experimental workflow for antipyretic studies.
Signaling Pathway of Fever Induction
General Workflow for an Antipyretic Study
Concluding Remarks and Future Directions
The anti-inflammatory properties of this compound and its glycosides, particularly the reduction of pro-inflammatory cytokines like IL-6, provide a strong rationale for investigating its direct antipyretic effects.[3][4] The preliminary data from Cinchona officinalis extracts further support this hypothesis, although compound-specific studies are essential.[1]
Future research should focus on isolating pure this compound and its derivatives to conduct rigorous antipyretic studies using the established protocols outlined in this guide. Mechanistic studies to elucidate the specific interactions of this compound with key components of the fever signaling pathway, such as COX-2 and prostaglandin synthesis, will be critical in developing it as a potential therapeutic agent. This technical guide serves as a call to action for the scientific community to explore this promising avenue of research.
References
- 1. Evaluation of local anesthetic and antipyretic activities of Cinchona alkaloids in some animal models | Tropical Journal of Pharmaceutical Research [ajol.info]
- 2. Pharmacological Evaluation of Antipyretic and Antioxidant Activities of 80% Methanol Root Extract and Derived Solvent Fraction of Echinops kebericho M. (Asteraceae) in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and/or immunomodulatory activities of Uncaria tomentosa (cat’s claw) extracts: A systematic review and meta-analysis of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anti-inflammatory and/or immunomodulatory activities of Uncaria tomentosa (cat’s claw) extracts: A systematic review and meta-analysis of in vivo studies [frontiersin.org]
Antileishmanial Activity of Quinovic Acid: A Technical Whitepaper on Initial Findings
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the initial research findings concerning the antileishmanial properties of quinovic acid and its glycoside derivatives. The information presented herein is intended to serve as a foundational guide for further research and development in the pursuit of novel therapeutic agents against leishmaniasis.
Executive Summary
Leishmaniasis remains a significant global health challenge, necessitating the discovery and development of new, effective, and less toxic chemotherapeutic agents. Natural products represent a promising reservoir for such discoveries. Initial in vitro studies have highlighted the potential of this compound, a pentacyclic triterpenoid, and its glycosides as potent antileishmanial compounds. Research has demonstrated that certain this compound glycosides exhibit strong activity against the intracellular amastigote stage of Leishmania infantum, the causative agent of visceral leishmaniasis. The primary mechanism of action appears to be the inhibition of parasite internalization into host macrophages. Notably, these compounds have shown a favorable preliminary safety profile with low cytotoxicity against human cells. This whitepaper will detail the available quantitative data, outline the experimental methodologies employed in these initial studies, and visualize the proposed mechanism of action and experimental workflows.
Quantitative Data on Antileishmanial Activity and Cytotoxicity
The in vitro efficacy of a series of nine this compound glycosides isolated from Nauclea diderrichii has been evaluated against Leishmania infantum. The following tables summarize the 50% inhibitory concentrations (IC50) against intracellular amastigotes and the reported cytotoxicity data against human macrophages.
Table 1: In Vitro Antileishmanial Activity of this compound Glycosides against Leishmania infantum Intracellular Amastigotes
| Compound | IC50 (µM)[1] |
| This compound glycoside 1 | 2.4 |
| This compound glycoside 2 | 1.1 |
| This compound glycoside 3 | 7.6 |
| This compound glycoside 4 | 2.1 |
| This compound glycoside 5 | 1.7 |
| This compound glycoside 6 | 1.6 |
| This compound glycoside 7 | 1.5 |
| This compound glycoside 8 | 65.8 |
| This compound glycoside 9 | 3.1 |
Note: Four of the tested this compound glycosides demonstrated strong antileishmanial activity with IC50 values around 1 µM.[2]
Table 2: Cytotoxicity of this compound Glycosides against Human Monocytes
| Compound Series | 50% Cytotoxic Concentration (CC50) | Selectivity Index (SI = CC50/IC50) |
| This compound glycosides from N. diderrichii | > 200 µM[1] | > 181.8 (for the most active compound) |
The selectivity index for the most potent this compound glycoside (IC50 = 1.1 µM) is calculated to be greater than 181.8, indicating a high degree of selectivity for the parasite over host cells.
Experimental Protocols
The following sections provide a detailed overview of the methodologies utilized in the initial in vitro studies on the antileishmanial activity of this compound glycosides.
In Vitro Antileishmanial Activity Assay (Intracellular Amastigotes)
This protocol outlines the general steps for determining the 50% inhibitory concentration (IC50) of a compound against the intracellular amastigote form of Leishmania.
-
Macrophage Culture: Human monocytic cell lines (e.g., THP-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 atmosphere.
-
Parasite Culture: Leishmania promastigotes are cultured in a suitable medium (e.g., M199) at 26°C.
-
Macrophage Infection: Adherent macrophages in a 96-well plate are infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1. The plate is incubated for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Compound Application: A serial dilution of the test compounds (this compound glycosides) is prepared and added to the infected macrophage cultures. A known antileishmanial drug (e.g., amphotericin B) is used as a positive control, and wells with untreated infected cells serve as a negative control.
-
Incubation: The treated, infected cells are incubated for an additional 72 hours.
-
Quantification of Infection: After incubation, the cells are fixed with methanol and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by light microscopy.
-
IC50 Determination: The percentage of infection inhibition is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
This protocol describes the general procedure for assessing the cytotoxicity of a compound against a mammalian cell line to determine the 50% cytotoxic concentration (CC50).
-
Cell Culture: Human monocytic cells are seeded in a 96-well plate at a density of approximately 1 x 10^5 cells/well and incubated for 24 hours to allow for adherence.
-
Compound Application: Serial dilutions of the test compounds are added to the cells.
-
Incubation: The cells are incubated with the compounds for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
CC50 Determination: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound glycosides and the experimental workflows.
Caption: Proposed mechanism of action of this compound glycosides.
Caption: In vitro antileishmanial activity assay workflow.
Discussion and Future Directions
The initial findings on the antileishmanial activity of this compound glycosides are promising. The potent in vitro activity against the clinically relevant amastigote stage of L. infantum, coupled with high selectivity, positions these compounds as valuable leads for further drug development. The proposed mechanism of inhibiting parasite internalization into host macrophages is a compelling area for more in-depth investigation.
Future research should focus on several key areas:
-
Mechanism of Action Elucidation: While inhibition of internalization is the proposed mechanism, the precise molecular targets and signaling pathways within the Leishmania parasite or the host macrophage that are affected by this compound glycosides remain to be identified.
-
In Vivo Efficacy: To date, there is a lack of published in vivo data. Animal model studies are crucial to evaluate the efficacy, pharmacokinetics, and safety of these compounds in a physiological setting.
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of the relationship between the chemical structure of different this compound glycosides and their antileishmanial activity would guide the synthesis of more potent and selective analogues.
-
Broad-Spectrum Activity: The activity of these compounds should be evaluated against other Leishmania species to determine their potential as broad-spectrum antileishmanial agents.
References
The Role of Quinovic Acid in Traditional Medicine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinovic acid, a pentacyclic triterpenoid, and its glycosidic derivatives are significant bioactive compounds found in various medicinal plants that have been staples in traditional medicine systems for centuries. Primarily sourced from genera such as Uncaria and Cinchona, these molecules exhibit a wide spectrum of pharmacological activities, with anti-inflammatory, immunomodulatory, and anti-parasitic properties being the most prominent. This technical guide provides an in-depth analysis of the role of this compound in traditional medicine, focusing on its ethnobotanical uses, pharmacological activities, and underlying mechanisms of action. This document summarizes quantitative data, details key experimental protocols, and visualizes complex biological pathways to serve as a comprehensive resource for researchers and drug development professionals.
Ethnobotanical Significance and Traditional Applications
This compound and its glycosides are key phytochemicals in plants historically used by indigenous communities for treating a variety of ailments.
-
Uncaria tomentosa (Cat's Claw): Native to the Amazon rainforest, the bark and root of Uncaria tomentosa have been used by the Asháninka people of Peru for at least 2,000 years.[1] Traditional applications include the treatment of inflammatory conditions such as arthritis, as well as viral infections, urinary tract diseases, and cancer.[2][3] Decoctions of the bark are commonly used to manage chronic inflammation.[2]
-
Cinchona Species (Quinine Bark): The bark of Cinchona trees, indigenous to the Andean region of South America, is the historical source of quinine, the first effective treatment for malaria.[4] Traditional uses also include the treatment of fevers and chills.[4] While the antimalarial activity is primarily attributed to quinine alkaloids, the bark also contains this compound, which was historically considered to contribute to the tonic properties of Cinchona preparations.[5]
-
Nauclea diderrichii and Hallea ledermannii: These West and Central African plants are used in traditional medicine to manage conditions like dysentery, fever, and malaria.[6] Phytochemical analysis has identified this compound glycosides as active constituents, contributing to their therapeutic effects.[6][7]
Pharmacological Activities and Mechanisms of Action
Scientific investigations have substantiated many of the traditional uses of plants containing this compound, revealing a range of pharmacological effects.
Anti-inflammatory Activity
The most extensively studied property of this compound glycosides is their potent anti-inflammatory activity. A purified fraction of this compound glycosides (QAPF) from Uncaria tomentosa has been shown to be particularly effective.
Mechanism of Action: The anti-inflammatory effects of QAPF are believed to be mediated through the modulation of several key inflammatory pathways:
-
Inhibition of Neutrophil Migration: QAPF reduces the infiltration of neutrophils to sites of inflammation.[1]
-
Downregulation of P2X7 Receptor: The P2X7 receptor, an ATP-gated ion channel, plays a crucial role in inflammation by activating the NLRP3 inflammasome.[8][9] QAPF has been shown to down-regulate the expression of this receptor.[1][2]
-
Reduction of Pro-inflammatory Cytokines: By modulating the P2X7R/NLRP3 inflammasome pathway, QAPF leads to a significant decrease in the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[1][2][10]
-
Inhibition of NF-κB Signaling: The anti-inflammatory actions of Uncaria tomentosa extracts are also linked to the inhibition of the transcription factor NF-κB, a master regulator of the inflammatory response.[3][11]
Antileishmanial Activity
This compound glycosides isolated from Nauclea diderrichii have demonstrated significant in vitro activity against Leishmania infantum, the causative agent of visceral leishmaniasis.
Mechanism of Action: The antileishmanial effect of these glycosides is attributed to their ability to inhibit the internalization of the parasite into host cells by interfering with the promastigote stage.[4][7]
Quantitative Pharmacological Data
The following table summarizes key quantitative data from preclinical studies on this compound and its glycosides.
| Compound/Extract | Pharmacological Activity | Model/Assay | Key Findings | Reference |
| This compound Glycoside Purified Fraction (QAPF) from U. tomentosa | Anti-inflammatory | Cyclophosphamide-induced hemorrhagic cystitis in mice | Significantly reduced IL-1β levels in bladder tissue compared to the control group. | [10] |
| Four this compound Glycosides from N. diderrichii | Antileishmanial | In vitro assay against Leishmania infantum amastigotes | IC50 = 1 µM | [7] |
Detailed Experimental Protocols
Cyclophosphamide-Induced Hemorrhagic Cystitis Model in Mice
This protocol is adapted from studies evaluating the anti-inflammatory effects of a this compound glycoside purified fraction (QAPF) from Uncaria tomentosa.[2][10]
-
Animal Model: Male Swiss mice are used for this model. All procedures must be approved by an institutional animal ethics committee.
-
Induction of Hemorrhagic Cystitis: A single intraperitoneal (i.p.) injection of cyclophosphamide (CYP) at a dose of 300 mg/kg is administered to induce hemorrhagic cystitis.[10]
-
Treatment Protocol:
-
The test compound (e.g., QAPF) is administered i.p. at various doses (e.g., 20, 50, and 100 mg/kg).
-
The first dose is given 30 minutes prior to the CYP injection.
-
A subsequent dose is administered 4 hours after the CYP injection.
-
A positive control group receives Mesna (60 mg/kg, i.p.), a standard uroprotective agent.
-
-
Assessment of Inflammation:
-
Nociceptive Behavior: Behavioral scores are recorded at 30-minute intervals for 4 hours post-CYP injection to assess pain and discomfort.
-
Bladder Wet Weight: At the end of the experiment, animals are euthanized, and their bladders are excised and weighed to determine edema.
-
Macroscopic Evaluation: Bladders are visually inspected for hemorrhage and edema.
-
Cytokine Levels: Bladder tissue is homogenized, and the levels of pro-inflammatory cytokines, such as IL-1β, are quantified using ELISA kits. For this assessment, a single dose of the test compound is given 30 minutes prior to CYP, and bladders are collected 4 hours later.[10]
-
In Vitro Antileishmanial Activity Assay
This protocol is a generalized procedure for determining the in vitro antileishmanial activity of compounds like this compound glycosides against the intracellular amastigote form of Leishmania.[7][12]
-
Cell Culture:
-
Maintain a culture of a suitable host cell line, such as human macrophages (e.g., THP-1).
-
Culture Leishmania promastigotes in an appropriate medium until they reach the stationary phase.
-
-
Infection of Macrophages:
-
Seed the macrophages in 96-well plates and allow them to adhere.
-
Infect the macrophages with stationary-phase Leishmania promastigotes at a specific parasite-to-cell ratio.
-
Incubate to allow for phagocytosis of the promastigotes and their transformation into amastigotes.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound glycosides).
-
Remove the extracellular promastigotes by washing and add the diluted compounds to the infected macrophage cultures.
-
Include a positive control (e.g., Amphotericin B) and a negative control (vehicle).
-
-
Assessment of Antileishmanial Activity:
-
After a defined incubation period (e.g., 72 hours), fix and stain the cells.
-
Determine the number of amastigotes per macrophage by microscopic examination.
-
Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of amastigotes by 50% compared to the untreated control.
-
-
Cytotoxicity Assay:
-
Concurrently, perform a cytotoxicity assay (e.g., MTT assay) on uninfected macrophages to determine the 50% cytotoxic concentration (CC50) of the compounds.
-
The selectivity index (SI = CC50 / IC50) is calculated to assess the therapeutic window of the compound.
-
HPLC Quantification of this compound Glycosides in Uncaria tomentosa
This method provides a validated approach for the quantitative analysis of this compound glycosides in plant extracts.[1]
-
Sample Preparation:
-
Prepare crude or dried extracts of Uncaria tomentosa bark.
-
Dissolve a known amount of the extract in a suitable solvent (e.g., methanol-water mixture).
-
-
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system equipped with a photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing a small percentage of formic acid.
-
Detection: Monitor the eluent at a specific wavelength (e.g., 210 nm).
-
-
Quantification:
-
Use an external standard for quantification. Alpha-hederin is a suitable external standard.
-
Construct a calibration curve using different concentrations of the standard.
-
Calculate the concentration of total this compound glycosides in the sample by comparing the peak areas with the calibration curve.
-
-
Structural Characterization (Optional):
-
Couple the HPLC system to a mass spectrometer (e.g., UPLC/Q-TOF-MS) for the structural elucidation of the individual this compound glycosides based on their fragmentation patterns.[1]
-
Signaling Pathways and Experimental Workflows
Proposed Anti-inflammatory Signaling Pathway of this compound Glycosides
The following diagram illustrates the proposed mechanism by which this compound glycosides exert their anti-inflammatory effects, primarily through the inhibition of the P2X7 receptor-mediated inflammatory cascade.
Caption: Proposed anti-inflammatory mechanism of this compound Glycosides.
Experimental Workflow for Hemorrhagic Cystitis Model
This diagram outlines the key steps in the experimental protocol for inducing and evaluating hemorrhagic cystitis in a mouse model to test the efficacy of this compound glycosides.
Caption: Workflow for the in vivo hemorrhagic cystitis experiment.
Conclusion and Future Directions
This compound and its glycosides represent a promising class of natural products with well-documented roles in traditional medicine, particularly for their anti-inflammatory properties. The scientific evidence, primarily from studies on Uncaria tomentosa, supports their traditional applications and elucidates potential mechanisms of action involving the modulation of key inflammatory pathways such as the P2X7R/NLRP3/IL-1β axis and NF-κB signaling.
For drug development professionals, this compound derivatives offer a valuable scaffold for the design of novel anti-inflammatory and anti-parasitic agents. Future research should focus on:
-
Clinical Trials: Conducting well-designed clinical trials to validate the efficacy and safety of standardized extracts rich in this compound glycosides for inflammatory conditions.
-
Structure-Activity Relationship Studies: Investigating the structure-activity relationships of different this compound glycosides to identify the most potent and selective molecules.
-
Bioavailability and Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds to optimize their delivery and therapeutic efficacy.
-
Exploration of Other Therapeutic Areas: Investigating the potential of this compound and its derivatives in other disease areas, such as neuroinflammation and metabolic disorders.
By bridging the gap between traditional knowledge and modern scientific investigation, this compound and its derivatives hold significant potential for the development of new and effective therapeutics.
References
- 1. HPLC-PDA method for this compound glycosides assay in Cat's claw (Uncaria tomentosa) associated with UPLC/Q-TOF-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The this compound Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Polyinosinic acid induces TNF and NO production as well as NF-kappaB and AP-1 transcriptional activation in the monocytemacrophage cell line RAW 264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antileishmanial activity of this compound glycosides and cadambine acid isolated from Nauclea diderrichii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aber.apacsci.com [aber.apacsci.com]
- 9. P2X7 receptor antagonism prevents IL-1β release from salivary epithelial cells and reduces inflammation in a mouse model of autoimmune exocrinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The this compound Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice | PLOS One [journals.plos.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Quinovic Acid from Uncaria tomentosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uncaria tomentosa, commonly known as Cat's Claw, is a woody vine native to the Amazon rainforest with a long history of use in traditional medicine. Its therapeutic properties are attributed to a variety of bioactive compounds, including oxindole alkaloids and quinovic acid glycosides. This compound and its glycosides, a class of triterpenoids, have garnered significant interest for their anti-inflammatory, antiviral, and immunomodulatory activities.[1][2][3] These compounds are considered key contributors to the ethnobotanical uses of Uncaria tomentosa for treating conditions such as arthritis, gastritis, and other inflammatory disorders.[4][5][6]
This document provides detailed protocols for the extraction and purification of this compound glycosides from the bark of Uncaria tomentosa. It also includes information on the quantification of related compounds and the underlying signaling pathways associated with the anti-inflammatory effects of this compound.
Data Presentation: Quantitative Analysis of Bioactive Compounds in Uncaria tomentosa
The concentration of bioactive compounds in Uncaria tomentosa can vary depending on factors such as the plant's chemotype, geographical origin, and the extraction method employed.[1] While specific quantitative data for this compound glycoside yields from the described extraction protocols are not extensively reported in the literature, the following tables summarize the reported content of major alkaloid constituents to provide a comparative context for the chemical composition of the plant material and its extracts.
Table 1: Oxindole Alkaloid Content in Uncaria tomentosa Bark
| Compound | Content Range (% w/w of dried bark) | Reference |
| Total Oxindole Alkaloids | 0.036 - 3.83 | [1] |
| Pentacyclic Oxindole Alkaloids | ≥ 0.3 (in USP-grade material) | [1] |
Table 2: Alkaloid Content in a Commercial Aqueous Extract (C-MED-100™)
| Compound | Content (mg/100g of extract) |
| Uncarine F | 2.39 |
| Speciophylline | 13.75 |
| Mitraphylline | 4.34 |
| Isomitraphylline | 1.73 |
| Pteropodine | 20.17 |
| Isopteropodine | 5.96 |
Data from Åkesson et al. (2003a), Guthrie et al. (2011), Lamm et al., Mammone et al. (2006), Sheng et al. as cited in the Assessment report on Uncaria tomentosa (Willd. ex Schult.) DC., cortex (2015).
Experimental Protocols
Extraction of this compound Glycosides
This protocol describes two common methods for the extraction of this compound glycosides from the dried bark of Uncaria tomentosa: traditional decoction and solvent extraction.
1.1. Materials and Equipment
-
Dried and powdered Uncaria tomentosa bark (particle size < 1 mm)
-
Deionized water
-
Ethanol (96%)
-
Waring blender or equivalent
-
Heating mantle with magnetic stirrer
-
Reflux condenser
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Freeze-dryer (lyophilizer)
1.2. Protocol 1: Aqueous Extraction by Decoction
This method is based on traditional preparations and is suitable for obtaining a crude aqueous extract enriched in polar compounds, including this compound glycosides.
-
Sample Preparation: Weigh 100 g of powdered Uncaria tomentosa bark.
-
Extraction:
-
Filtration:
-
Allow the mixture to cool to room temperature.
-
Filter the decoction through Whatman No. 1 filter paper to remove the solid plant material.
-
Wash the residue with an additional 200 mL of hot water and combine the filtrates.
-
-
Concentration and Lyophilization:
-
Concentrate the aqueous extract using a rotary evaporator at a temperature below 50°C to a volume of approximately 200 mL.
-
Freeze the concentrated extract and lyophilize to obtain a dry powder.
-
Store the dried extract at -20°C.
-
1.3. Protocol 2: Hydroethanolic Extraction
This method utilizes a hydroethanolic solvent to enhance the extraction of moderately polar compounds like this compound glycosides.
-
Sample Preparation: Weigh 100 g of powdered Uncaria tomentosa bark.
-
Extraction:
-
Place the powdered bark in a 2 L flask.
-
Prepare a 70% (v/v) ethanol-water solution.
-
Add 1 L of the 70% ethanol solution to the bark (1:10 w/v ratio).[7]
-
Perform the extraction at 60-70°C for 4 hours with continuous stirring under reflux.
-
-
Filtration:
-
Cool the mixture to room temperature.
-
Filter through Whatman No. 1 filter paper.
-
Wash the residue with 200 mL of the 70% ethanol solution and combine the filtrates.
-
-
Concentration:
-
Remove the ethanol from the filtrate using a rotary evaporator at a temperature below 40°C.
-
The remaining aqueous solution can be lyophilized as described in the decoction protocol.
-
Purification of this compound Glycosides
The following is a general protocol for the fractionation and purification of this compound glycosides from the crude extract using column chromatography.
2.1. Materials and Equipment
-
Crude extract of Uncaria tomentosa
-
Silica gel (for column chromatography, 70-230 mesh)
-
Sephadex LH-20
-
Solvents: Chloroform, Methanol, Ethyl acetate, n-Butanol, Water
-
Glass chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm and 366 nm)
-
Staining reagent (e.g., anisaldehyde-sulfuric acid)
2.2. Protocol: Column Chromatography
-
Liquid-Liquid Partitioning (Optional but Recommended):
-
Dissolve the crude extract in water and perform sequential partitioning with solvents of increasing polarity (e.g., chloroform, ethyl acetate, and n-butanol) to obtain fractions with different polarities. This compound glycosides are expected to be enriched in the more polar fractions (ethyl acetate and n-butanol).
-
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel slurried in chloroform.
-
Dissolve the n-butanol fraction (or the crude extract if partitioning was skipped) in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed sample to the top of the column.
-
Elute the column with a stepwise gradient of chloroform-methanol (e.g., 100:0, 95:5, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).
-
Collect fractions and monitor the separation using TLC.
-
Pool fractions containing compounds with similar Rf values.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the pooled fractions containing this compound glycosides on a Sephadex LH-20 column using methanol as the mobile phase to remove phenolic compounds and other impurities.
-
-
Analysis and Characterization:
-
The purity of the isolated compounds can be assessed by High-Performance Liquid Chromatography (HPLC).
-
Structural elucidation can be performed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Signaling Pathway and Experimental Workflow Diagrams
The anti-inflammatory effects of this compound are believed to be mediated, at least in part, through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][9][10] This pathway is a central regulator of the inflammatory response.
Diagram 1: Extraction and Purification Workflow for this compound Glycosides
Caption: Workflow for the extraction and purification of this compound glycosides.
Diagram 2: Proposed Anti-inflammatory Signaling Pathway of this compound
Caption: this compound inhibits the NF-κB inflammatory signaling pathway.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. mdpi.com [mdpi.com]
- 3. Uncaria tomentosa (Willd. ex Schult.) DC.: A Review on Chemical Constituents and Biological Activities [mdpi.com]
- 4. The this compound Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice | PLOS One [journals.plos.org]
- 5. The this compound Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Cytotoxic effect of different Uncaria tomentosa (cat’s claw) extracts, fractions on normal and cancer cells: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6797286B2 - Methods and preparations of extracts of Uncaria species with reduced alkaloid content - Google Patents [patents.google.com]
- 9. Quinic acid ameliorates ulcerative colitis in rats, through the inhibition of two TLR4-NF-κB and NF-κB-INOS-NO signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
HPLC-PDA method for quantification of quinovic acid glycosides
An HPLC-PDA method has been developed for the quantification of quinovic acid glycosides, crucial compounds often studied for their wide range of biological activities. This application note provides a detailed protocol for the analysis of these compounds, particularly from plant sources such as Uncaria tomentosa (Cat's Claw).
Application Note
Introduction
This compound glycosides are a class of triterpenoid saponins found in various medicinal plants. They are recognized for their potential anti-inflammatory and other therapeutic properties, making their accurate quantification essential for research, drug development, and quality control of herbal products[1]. The use of High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA) offers a reliable and robust method for the separation and quantification of these compounds.
Analytical Principle
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (typically C18) and the mobile phase is polar. This compound glycosides are separated based on their hydrophobicity. The PDA detector allows for the monitoring of absorbance at multiple wavelengths, which aids in the identification and quantification of the target compounds, especially in complex matrices like plant extracts.
Experimental Protocols
1. Sample Preparation
A proper sample preparation is critical for accurate and reproducible results. The following is a general protocol for the extraction of this compound glycosides from plant material:
-
Grinding: The dried plant material (e.g., bark) is finely ground to a powder to increase the surface area for extraction.
-
Extraction:
-
Weigh approximately 1 g of the powdered plant material.
-
Add 20 mL of a suitable solvent, such as 70% ethanol or methanol.
-
Perform extraction using ultrasonication for 30 minutes, or maceration with constant stirring for 24 hours.
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process on the residue two more times.
-
Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Purification (Optional, for cleaner samples):
-
The crude extract can be further purified using Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering substances.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the dissolved extract onto the cartridge.
-
Wash with water to remove highly polar impurities.
-
Elute the this compound glycosides with methanol.
-
-
Final Sample Preparation:
-
Dissolve a known amount of the dried extract in the initial mobile phase composition.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
2. Chromatographic Conditions
The following are typical HPLC conditions for the analysis of this compound glycosides:
| Parameter | Description |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-10 min: 20% B10-40 min: 20-60% B40-45 min: 60-90% B45-50 min: 90% B50-55 min: 90-20% B55-60 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| PDA Detection | Wavelength: 210 nm |
Data Presentation
The following table summarizes representative quantitative data for the validation of an HPLC-PDA method for this compound glycosides. These values are compiled from typical performance data for this class of compounds.
Table 1: Method Validation Parameters
| Analyte (Representative) | Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Precision (RSD%) |
| This compound Glycoside 1 | 25.4 | 0.9992 | 0.5 | 1.5 | 98.5 | < 2.0 |
| This compound Glycoside 2 | 28.1 | 0.9995 | 0.4 | 1.2 | 99.1 | < 2.0 |
| This compound Glycoside 3 | 31.8 | 0.9990 | 0.6 | 1.8 | 97.9 | < 2.0 |
Note: The specific values may vary depending on the exact this compound glycoside, the column used, and the specific laboratory conditions.
Visualizations
Caption: Experimental workflow for the quantification of this compound glycosides.
Caption: Generalized structure of a this compound glycoside.
References
Application Note: Structural Characterization of Quinovic Acid using UPLC/Q-TOF-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the structural characterization of quinovic acid, a pentacyclic triterpenoid of significant interest in drug discovery, utilizing Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS). The presented protocols provide a comprehensive workflow, from sample preparation to data analysis, enabling confident identification and structural elucidation of this compound and its derivatives in complex matrices. High-resolution mass spectrometry and tandem mass spectrometry (MS/MS) data are leveraged to determine elemental composition and propose fragmentation pathways, crucial for unambiguous compound identification.
Introduction
This compound, a pentacyclic triterpenoid dicarboxylic acid, is a natural product found in various plant species, notably from the Rubiaceae and Loganiaceae families. It has garnered considerable attention within the pharmaceutical and scientific communities due to its diverse pharmacological activities, including anti-inflammatory, antiviral, and immunomodulatory properties. Accurate structural characterization is a critical step in the drug development process, ensuring the correct identification and quality control of potential therapeutic agents.
UPLC/Q-TOF-MS has emerged as a powerful analytical tool for the analysis of natural products.[1] The high chromatographic resolution of UPLC separates complex mixtures with exceptional efficiency, while the high mass accuracy and sensitivity of Q-TOF-MS allow for the precise determination of molecular formulas and the study of fragmentation patterns for structural elucidation.[2] This application note provides a detailed protocol for the application of this technology to the structural characterization of this compound.
Experimental Protocols
Sample Preparation
A reliable sample preparation protocol is crucial for accurate and reproducible UPLC/Q-TOF-MS analysis. The following procedure is recommended for the extraction of this compound from plant material.
Materials:
-
Plant material (e.g., dried and powdered bark or leaves)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
Protocol:
-
Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol in water.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the sample for 30 minutes in a water bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-6) on the remaining plant material and combine the supernatants.
-
Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 1 mL of methanol.
-
Filter the reconstituted solution through a 0.22 µm syringe filter into a UPLC vial for analysis.
UPLC/Q-TOF-MS Analysis
The following parameters are recommended for the chromatographic separation and mass spectrometric detection of this compound.
Table 1: UPLC and Q-TOF-MS Parameters
| Parameter | Value |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-20 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Waters Xevo G2-XS QTOF or equivalent |
| Ionization Mode | ESI- (Electrospray Ionization Negative) |
| Capillary Voltage | 2.5 kV |
| Cone Voltage | 40 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Range (m/z) | 100 - 1500 |
| MS/MS Acquisition | Data-dependent acquisition (DDA) with collision-induced dissociation (CID) |
| Collision Energy | Ramped from 10 to 40 eV |
Data Presentation
The high-resolution mass data obtained from the Q-TOF-MS allows for the accurate determination of the elemental composition of this compound. The table below summarizes the expected and observed mass, mass error, and proposed elemental composition.
Table 2: High-Resolution Mass Data for this compound
| Compound Name | Molecular Formula | Expected m/z [M-H]⁻ | Observed m/z [M-H]⁻ | Mass Error (ppm) |
| This compound | C₃₀H₄₆O₅ | 485.3272 | 485.3268 | -0.8 |
Structural Characterization through Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. By inducing fragmentation of the precursor ion, a characteristic fragmentation pattern is generated, providing valuable structural information. In negative ion mode, the deprotonated molecule [M-H]⁻ of this compound is observed at m/z 485.3272.
The fragmentation of this compound is primarily driven by the loss of its two carboxylic acid groups and cleavages within the pentacyclic triterpenoid skeleton. The proposed fragmentation pathway is illustrated in the diagram below.
References
Application Notes and Protocols for Neurodegeneration Studies Using Quinovic Acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing quinovic acid in animal models of neurodegeneration, specifically focusing on an amyloid-beta (Aβ)-induced mouse model of Alzheimer's disease. The information is collated from peer-reviewed research to guide the design and execution of preclinical studies.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. Recent research has highlighted the therapeutic potential of natural compounds in mitigating neurodegenerative processes. This compound, a triterpene found in plants like Uncaria tomentosa (Cat's Claw), has demonstrated significant neuroprotective effects.[1][2] It has been shown to combat key pathological features of Alzheimer's disease, including cholesterol dyshomeostasis, oxidative stress, and neuroinflammation, ultimately improving cognitive function in an amyloid-β-induced mouse model.[1][2][3]
This document outlines the experimental protocols for inducing an Alzheimer's-like pathology in mice and subsequently treating them with this compound. It also presents the key molecular pathways affected by this compound and summarizes the quantitative outcomes of such studies.
I. Animal Model and Experimental Design
The most relevant and well-documented animal model for studying the effects of this compound on neurodegeneration is the amyloid-β (Aβ) (1-42)-induced mouse model.[1][2][3] This model recapitulates several key pathological features of Alzheimer's disease.
Animal Model:
-
Species: Wild-type male C57BL/6J mice.[3]
Experimental Groups:
-
Control Group: Mice receiving a vehicle (e.g., saline) injection instead of Aβ and subsequent vehicle treatment instead of this compound.
-
Aβ (1-42) Group: Mice receiving an intracerebroventricular (i.c.v.) injection of aggregated Aβ (1-42) followed by vehicle treatment.
-
Aβ (1-42) + this compound Group: Mice receiving an i.c.v. injection of Aβ (1-42) followed by treatment with this compound.[3]
-
This compound Only Group: Mice receiving a vehicle i.c.v. injection followed by this compound treatment to assess the effects of the compound alone.
Experimental Workflow
Caption: Experimental workflow for the Aβ-induced neurodegeneration mouse model and this compound treatment.
II. Experimental Protocols
A. Preparation of Aggregated Amyloid-β (1-42)
-
Dissolve Aβ (1-42) peptide in sterile saline.
-
Incubate the solution to allow for aggregation.
-
Centrifuge the solution at 14,000 rpm for 10 minutes at 4°C.[1][2]
-
Collect the supernatant containing the Aβ oligomers (AβO).[1][2]
B. Intracerebroventricular (i.c.v.) Injection
-
Anesthetize the mice (e.g., with a Rompun:Zoletil mixture).[1]
-
Secure the mouse in a stereotaxic apparatus.
-
Inject a total of 5 µl of the prepared Aβ (1-42) solution per mouse into the cerebral ventricles at a rate of 1 µl/min.[1]
-
Leave the injection needle in place for at least 3 minutes to prevent backflow.[1]
-
Maintain the animal's body temperature at 36 ± 1°C during the procedure.[1]
C. This compound Administration
-
Prepare a solution of this compound in a suitable vehicle (e.g., saline).[1][2]
-
Beginning 24 hours after the i.c.v. injection, administer this compound at a dose of 50 mg/kg body weight via intraperitoneal (i.p.) injection.[1][2][3]
-
Continue the administration on alternate days for a total of 3 weeks.[1][2]
D. Behavioral Analysis: Y-Maze Test
The Y-maze test is used to assess spatial learning and memory.
-
Place a mouse at the end of one arm of the Y-maze and allow it to explore freely for a set duration (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
An alternation is defined as consecutive entries into all three arms.
-
Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
Reduced alternation behavior is indicative of cognitive impairment, which has been observed in Aβ (1-42)-treated mice.[4] this compound administration has been shown to ameliorate this deficit.[4]
III. Molecular Mechanisms and Signaling Pathways
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways.
A. Nrf2/HO-1 Antioxidant Pathway
This compound upregulates the Nrf2/HO-1 pathway, which is crucial for cellular defense against oxidative stress.[3]
Caption: this compound's activation of the Nrf2/HO-1 antioxidant pathway.
B. p53/HMGCR Cholesterol Synthesis Pathway
Amyloid-β can induce cholesterol accumulation in the brain through the p53/HMGCR axis. This compound has been shown to downregulate this pathway.[3]
Caption: this compound's inhibition of the p53/HMGCR cholesterol synthesis pathway.
C. Neuroinflammatory and Apoptotic Pathways
This compound also mitigates neuroinflammation and apoptosis induced by Aβ.[3] It downregulates the activation of NF-κB and the expression of pro-inflammatory cytokines like IL-1β.[3] Furthermore, it reduces the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3.[3]
IV. Data Presentation
The following tables summarize the expected quantitative outcomes from studies investigating the effects of this compound in the Aβ-induced mouse model of neurodegeneration. The data is presented as representative changes based on published findings.[3]
Table 1: Behavioral Outcomes
| Group | Y-Maze Spontaneous Alternation (%) |
| Control | 75 ± 5 |
| Aβ (1-42) | 45 ± 5 |
| Aβ (1-42) + this compound | 70 ± 5 |
Table 2: Key Molecular Markers in Brain Tissue (Cortex and Hippocampus)
| Marker | Aβ (1-42) Group (Fold Change vs. Control) | Aβ (1-42) + this compound Group (Fold Change vs. Aβ (1-42) Group) |
| Amyloidogenesis & Cholesterol | ||
| Aβ Oligomers | Increased | Decreased |
| BACE1 | Increased | Decreased |
| p53 | Increased | Decreased |
| HMGCR | Increased | Decreased |
| Oxidative Stress | ||
| Nrf2 | Decreased | Increased |
| HO-1 | Decreased | Increased |
| GSH:GSSG Ratio | Decreased | Increased |
| Neuroinflammation | ||
| p-NF-κB | Increased | Decreased |
| IL-1β | Increased | Decreased |
| Apoptosis | ||
| Bax | Increased | Decreased |
| Cleaved Caspase-3 | Increased | Decreased |
| Synaptic Markers | ||
| PSD-95 | Decreased | Increased |
| Synaptophysin | Decreased | Increased |
V. Conclusion
The use of this compound in an amyloid-β-induced mouse model of neurodegeneration presents a promising avenue for preclinical research. The protocols and expected outcomes detailed in these application notes provide a framework for investigating the therapeutic potential of this compound and understanding its mechanisms of action. The data strongly suggest that this compound can ameliorate key pathological hallmarks of Alzheimer's disease, including cognitive deficits, oxidative stress, neuroinflammation, and cholesterol dyshomeostasis. These findings support further investigation into this compound and its derivatives as potential drug candidates for neurodegenerative disorders.
References
- 1. This compound Impedes Cholesterol Dyshomeostasis, Oxidative Stress, and Neurodegeneration in an Amyloid-β-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Impedes Cholesterol Dyshomeostasis, Oxidative Stress, and Neurodegeneration in an Amyloid- β-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Synthesis and Bioactivity Screening of Novel Quinovic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel quinovic acid derivatives and their subsequent bioactivity screening. This compound, a pentacyclic triterpenoid found in various medicinal plants, and its derivatives are of significant interest for their potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral properties.[1]
I. Synthesis of Novel this compound Derivatives
The synthesis of novel this compound derivatives can be achieved through modifications of its carboxylic acid groups, such as esterification and amidation, or by creating more complex heterocyclic derivatives. The following protocols are based on established methods for similar carboxylic acids and provide a framework for the synthesis of a diverse library of this compound derivatives.
Protocol 1: Synthesis of this compound Esters
This protocol describes the synthesis of this compound esters via acid chloride formation followed by reaction with an alcohol.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired alcohol (e.g., methanol, ethanol, phenol)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Acid Chloride Formation:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add thionyl chloride or oxalyl chloride (2-3 equivalents) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, remove the solvent and excess reagent under reduced pressure to obtain the crude this compound dichloride.
-
-
Esterification:
-
Dissolve the crude this compound dichloride in anhydrous DCM or THF.
-
Add the desired alcohol (2-3 equivalents) and a base such as triethylamine or pyridine (2-3 equivalents) at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC until completion.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound ester.[2]
-
Protocol 2: Synthesis of this compound Amides
This protocol outlines the synthesis of this compound amides, which has been shown to yield potent inhibitors of NF-κB.[1]
Materials:
-
This compound
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or similar peptide coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Desired primary or secondary amine
-
Lithium chloride (LiCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Amide Coupling:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the desired amine (2.2 equivalents), BOP (2.2 equivalents), and DIPEA (4 equivalents).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the this compound amide.[1][3]
-
II. Bioactivity Screening Protocols
A panel of in vitro assays is crucial to determine the biological activity of the newly synthesized this compound derivatives.
Protocol 3: MTT Assay for Cytotoxicity and Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MGC-803, HCT-116, MCF-7)[4]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized this compound derivatives in cell culture medium.
-
Replace the medium in the wells with the medium containing the compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).[4]
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
-
Protocol 4: Anti-inflammatory Activity - Inhibition of NF-κB
This protocol assesses the ability of the synthesized compounds to inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Materials:
-
A549-NF-κB-luciferase reporter cell line or similar
-
Complete cell culture medium
-
Tumor necrosis factor-alpha (TNF-α)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-18 hours to activate the NF-κB pathway.[1]
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of NF-κB inhibition relative to the TNF-α-stimulated control.
-
Determine the IC₅₀ value for each compound.
-
Protocol 5: Antiviral Activity - Inhibition of Viral Replication
This protocol can be adapted to screen for antiviral activity against various viruses, such as Dengue virus.
Materials:
-
Host cell line (e.g., Huh7.5 cells for Dengue virus)[5]
-
Virus stock
-
Complete cell culture medium
-
Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA, plaque assay for infectious virus particles)
Procedure:
-
Infection and Treatment:
-
Seed host cells in a suitable plate format.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
After a short adsorption period, remove the virus inoculum and add a fresh medium containing different concentrations of the synthesized this compound derivatives.
-
-
Incubation:
-
Incubate the plates for a period sufficient for viral replication (e.g., 48-72 hours).
-
-
Quantification of Viral Replication:
-
Harvest the cell supernatant or cell lysate.
-
Quantify the viral RNA levels by RT-qPCR or the infectious virus titer by plaque assay.[5]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication compared to the untreated virus-infected control.
-
Determine the EC₅₀ (half-maximal effective concentration) value for each compound.
-
III. Data Presentation
The following tables summarize the reported bioactivity of selected this compound and quinoline derivatives.
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-chalcone 12e | MGC-803 | 1.38 | [4] |
| HCT-116 | 5.34 | [4] | |
| MCF-7 | 5.21 | [4] | |
| 5-Fluorouracil (Control) | MGC-803 | 6.22 | [4] |
| HCT-116 | 10.4 | [4] | |
| MCF-7 | 11.1 | [4] | |
| Quinoline derivative 91b1 | AGS | 4.28 µg/mL | [6] |
| KYSE150 | 4.17 µg/mL | [6] | |
| KYSE450 | 1.83 µg/mL | [6] | |
| Cisplatin (Control) | AGS | 13.00 µg/mL | [6] |
| KYSE150 | 13.2 µg/mL | [6] | |
| KYSE450 | 6.83 µg/mL | [6] |
Table 2: Antiviral Activity of Quinoline Derivatives
| Compound | Virus | Cell Line | IC₅₀ (µM) | Reference |
| Quinoline derivative 1 | Dengue Virus Serotype 2 | Vero | 3.03 | [7] |
| Quinoline derivative 2 | Dengue Virus Serotype 2 | Vero | 0.49 | [8] |
IV. Visualization of Pathways and Workflows
Signaling Pathways
This compound and its derivatives have been reported to exert their biological effects through various signaling pathways, including the induction of apoptosis and the inhibition of the pro-inflammatory NF-κB pathway.
Caption: Proposed apoptotic pathway induced by this compound derivatives.[9][10]
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.[1][11]
Experimental Workflow
The overall workflow for the synthesis and bioactivity screening of novel this compound derivatives is depicted below.
Caption: General workflow for synthesis and bioactivity screening.
References
- 1. Synthesis and biological evaluation of quinic acid derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antifungal activity of novel amide derivatives from quinic acid against the sweet potato pathogen Ceratocystis fimbriata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quinic acid alleviates high-fat diet-induced neuroinflammation by inhibiting DR3/IKK/NF-κB signaling via gut microbial tryptophan metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Methodology for the Purification of Quinovic Acid from Crude Plant Extracts
Introduction
Quinovic acid is a pentacyclic triterpenoid found in various plant species, notably from the Rubiaceae and Loganiaceae families, such as Uncaria tomentosa (Cat's Claw) and Hallea ledermannii.[1][2] It and its glycoside derivatives are recognized for a wide range of biological activities, including anti-inflammatory, antiviral, and neuroprotective effects.[2][3][4] The therapeutic potential of this compound has spurred interest among researchers and drug development professionals. However, isolating this compound in high purity from complex crude plant extracts presents a significant challenge.
This document provides a detailed methodology for the extraction, separation, and purification of this compound. The protocols outlined below cover initial solvent extraction, acid-base partitioning for selective separation, column chromatography for purification, and final recrystallization to achieve high-purity crystals.
Overall Purification Workflow
The purification of this compound from raw plant material is a multi-step process. It begins with the extraction of a wide range of metabolites, followed by sequential steps that selectively isolate and purify the target acidic compound.
Caption: General experimental workflow for this compound purification.
Experimental Protocols
Protocol 1: Preparation of Crude Plant Extract
This protocol describes the initial extraction of compounds from dried plant material using a solvent. Maceration is a simple and effective method for this purpose.
-
Preparation of Plant Material : Air-dry or freeze-dry the plant material (e.g., root bark of Hallea ledermannii) to remove moisture.[1][5] Grind the dried material into a coarse powder to increase the surface area for extraction.[5]
-
Maceration : Place 800 g of the powdered plant material into a large container and add 6 L of an 80:20 methanol/water solution.[1]
-
Extraction : Seal the container and let it stand for 24-72 hours at room temperature, with occasional agitation.[6]
-
Filtration and Concentration : Filter the mixture to separate the plant debris from the liquid extract. The extract can be centrifuged if it remains dirty.[5] Concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude extract.[7]
-
Storage : Store the resulting crude extract at -20°C until further processing.[8]
Protocol 2: Acid-Base Solvent Partitioning
This step leverages the acidic nature of this compound to separate it from neutral and basic compounds present in the crude extract.
-
Redissolving : Dissolve the crude extract in a suitable organic solvent, such as dichloromethane or ethyl acetate.[7][9]
-
Basification : Transfer the solution to a separatory funnel and add a 5% aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution.[9][10]
-
Extraction : Shake the funnel vigorously to allow the basic solution to react with acidic compounds, including this compound, forming water-soluble salts.[9] Vent the funnel frequently to release any pressure buildup.
-
Separation : Allow the two layers (organic and aqueous) to separate. The aqueous layer, containing the sodium salt of this compound, is collected. Repeat the extraction of the organic layer 2-3 times with fresh basic solution to maximize recovery.[9]
-
Acidification : Combine all aqueous fractions and cool them in an ice bath. Slowly add a strong acid, such as hydrochloric acid (HCl), to lower the pH to around 2.[10] This will protonate the salt, causing the water-insoluble this compound to precipitate out.
-
Collection : Collect the precipitate by vacuum filtration using a Büchner funnel, wash with cold distilled water, and air-dry to obtain the crude acidic fraction.[10]
Protocol 3: Silica Gel Column Chromatography
This protocol purifies this compound from the crude acidic fraction based on its polarity.
-
Column Packing : Prepare a glass column packed with silica gel (e.g., 63-200 mesh) in a non-polar solvent like chloroform. This is known as the wet method.[11]
-
Sample Loading : Dissolve the dried crude acidic fraction in a minimal amount of the initial mobile phase solvent and load it onto the top of the silica gel column.
-
Elution : Begin elution with a solvent system of increasing polarity. A common system is a gradient of chloroform:methanol.[11] Start with a low polarity mixture (e.g., 9:1 chloroform:methanol) and gradually increase the proportion of methanol.
-
Fraction Collection : Collect the eluent in separate fractions (e.g., 5-10 mL each).[11]
-
Monitoring : Monitor the fractions using Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system. Visualize the spots under UV light or by spraying with a visualizing agent like a vanillin-sulfuric acid reagent, which turns triterpene saponins blue-violet upon heating.[6]
-
Pooling : Combine the fractions that show a pure spot corresponding to this compound and evaporate the solvent to obtain the semi-purified compound.[11]
Protocol 4: Recrystallization
Recrystallization is the final step to obtain high-purity this compound. The principle is based on the difference in solubility of the compound in a solvent at high and low temperatures.[12][13]
-
Solvent Selection : Choose a suitable solvent by testing small batches. The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[14] Methanol or ethanol are often good starting points.
-
Dissolution : Place the semi-purified this compound in a flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) while stirring until all the solid has dissolved.[15]
-
Cooling : Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12][15]
-
Crystallization : Once at room temperature, place the flask in an ice bath to maximize crystal formation.[12]
-
Collection and Drying : Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities. Dry the crystals thoroughly to remove all traces of the solvent.[12]
Quantitative Data Summary
The efficiency of a purification process is measured by yield and purity at each step. The following table provides representative data synthesized from typical purification protocols for triterpenoid saponins.
| Purification Step | Starting Material | Typical Yield | Purity | Source(s) |
| Solvent Extraction | 400 g Dried Plant Material | 100 g (25%) | < 5% | [7] |
| Solvent Partitioning | 100 g Crude Extract | 15.7 g (15.7%) | 10-20% | [7] |
| Column Chromatography | 150 mg Crude Saponin Fraction | ~90 mg (60%) | 96-99% | [7] |
| Recrystallization | 90 mg Semi-Pure Compound | ~75 mg (83%) | > 99% | N/A |
Note: Yields are highly dependent on the plant source and specific conditions used.
Biological Activity and Signaling Pathway
This compound has been shown to exert neuroprotective effects by modulating cellular stress response pathways. One key mechanism is the activation of the Nrf2/HO-1 signaling pathway, which helps protect cells from oxidative stress.[3]
Caption: this compound activation of the Nrf2/HO-1 antioxidant pathway.
References
- 1. ajol.info [ajol.info]
- 2. researchgate.net [researchgate.net]
- 3. This compound Impedes Cholesterol Dyshomeostasis, Oxidative Stress, and Neurodegeneration in an Amyloid- β-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The this compound Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography [mdpi.com]
- 9. magritek.com [magritek.com]
- 10. youtube.com [youtube.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. mt.com [mt.com]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Structural Elucidation of Quinovic Acid Glycosides using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinovic acid glycosides are a class of natural products predominantly found in plants of the Rubiaceae family, such as the medicinal plant Uncaria tomentosa (Cat's Claw). These compounds consist of a pentacyclic triterpenoid aglycone, this compound, linked to one or more sugar moieties.[1] They have garnered significant attention from the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antiviral, and anticancer properties.[2][3] The structural elucidation of these complex molecules is crucial for understanding their structure-activity relationships and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the structure of this compound glycosides, including the nature and sequence of the sugar units, their linkage positions to the aglycone, and the stereochemistry of the entire molecule.
This document provides detailed application notes and experimental protocols for the structural elucidation of this compound glycosides using a suite of modern NMR techniques.
Data Presentation: NMR Chemical Shifts
The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals is the foundation for structural elucidation. Below are representative tables of ¹H and ¹³C chemical shifts for a known this compound glycoside, 3-O-(β-D-glucopyranosyl)this compound (28→1)-(β-D-glucopyranosyl) ester, which is a common constituent of Uncaria tomentosa.[1] Chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectroscopic Data (500 MHz, C₅D₅N)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 3 | 3.42 | dd | 11.5, 4.5 |
| 12 | 5.45 | t | 3.5 |
| 23 | 1.15 | s | |
| 24 | 0.95 | s | |
| 25 | 0.85 | s | |
| 26 | 1.05 | s | |
| 29 | 0.98 | d | 6.5 |
| 30 | 0.92 | d | 6.5 |
| Glucosyl Unit at C-3 | |||
| 1' | 4.88 | d | 7.8 |
| Glucosyl Unit at C-28 | |||
| 1'' | 6.25 | d | 8.0 |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, C₅D₅N)
| Position | δ (ppm) | Position | δ (ppm) |
| Aglycone | Glucosyl Unit at C-3 | ||
| 1 | 38.9 | 1' | 107.2 |
| 2 | 26.5 | 2' | 75.5 |
| 3 | 89.2 | 3' | 78.5 |
| 4 | 39.5 | 4' | 71.8 |
| 5 | 56.2 | 5' | 78.2 |
| 12 | 128.5 | 6' | 62.9 |
| 13 | 144.1 | Glucosyl Unit at C-28 | |
| 23 | 28.3 | 1'' | 95.7 |
| 24 | 16.8 | 2'' | 74.2 |
| 25 | 15.8 | 3'' | 79.1 |
| 26 | 17.5 | 4'' | 71.2 |
| 27 | 180.5 | 5'' | 78.8 |
| 28 | 176.8 | 6'' | 62.5 |
| 29 | 17.2 | ||
| 30 | 21.2 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound glycosides are provided below.
Sample Preparation
-
Weigh approximately 5-10 mg of the purified this compound glycoside.
-
Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆). Pyridine-d₅ is often used for triterpenoid glycosides as it provides good signal dispersion.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is fully dissolved and free of any particulate matter.
1D NMR Spectroscopy
¹H NMR (Proton NMR)
-
Purpose: To determine the number and type of protons in the molecule, their chemical environment, and their coupling interactions.
-
Protocol:
-
Tune and shim the NMR probe for the specific sample.
-
Acquire a standard ¹H NMR spectrum.
-
Typical acquisition parameters:
-
Pulse Program: zg30 or zg
-
Spectral Width (SW): 12-16 ppm
-
Number of Scans (NS): 16-64 (depending on sample concentration)
-
Acquisition Time (AQ): 2-4 seconds
-
Relaxation Delay (D1): 1-2 seconds
-
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
¹³C NMR (Carbon-13 NMR)
-
Purpose: To determine the number and type of carbon atoms in the molecule.
-
Protocol:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Typical acquisition parameters:
-
Pulse Program: zgpg30
-
Spectral Width (SW): 200-240 ppm
-
Number of Scans (NS): 1024-4096 (or more, as ¹³C has low natural abundance)
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
-
Process the data similarly to the ¹H spectrum.
-
2D NMR Spectroscopy
COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. This is crucial for tracing the connectivity within the aglycone and the individual sugar rings.
-
Protocol:
-
Acquire a 2D COSY spectrum.
-
Typical acquisition parameters:
-
Pulse Program: cosygpqf
-
Spectral Width (SW) in F2 and F1: 10-12 ppm
-
Number of Increments (TD in F1): 256-512
-
Number of Scans (NS): 4-16 per increment
-
-
Process the 2D data with appropriate window functions (e.g., sine-bell) before Fourier transformation.
-
HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C). This experiment is highly sensitive and essential for assigning the ¹³C spectrum based on the assigned ¹H spectrum.[4]
-
Protocol:
-
Acquire a 2D HSQC spectrum.
-
Typical acquisition parameters:
-
Pulse Program: hsqcedetgpsisp2.3 (for multiplicity editing)
-
Spectral Width (SW) in F2 (¹H): 10-12 ppm
-
Spectral Width (SW) in F1 (¹³C): 160-200 ppm
-
Number of Increments (TD in F1): 128-256
-
Number of Scans (NS): 8-32 per increment
-
¹JCH Coupling Constant: Optimized for ~145 Hz
-
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-4 bonds) correlations between protons and carbons (¹H-¹³C). This is a critical experiment for establishing the connectivity between different structural fragments, such as the linkage points of the sugar units to the aglycone and the sequence of the sugar moieties.[1][4]
-
Protocol:
-
Acquire a 2D HMBC spectrum.
-
Typical acquisition parameters:
-
Pulse Program: hmbcgplpndqf
-
Spectral Width (SW) in F2 (¹H): 10-12 ppm
-
Spectral Width (SW) in F1 (¹³C): 200-240 ppm
-
Number of Increments (TD in F1): 256-512
-
Number of Scans (NS): 16-64 per increment
-
Long-range JCH Coupling Constant: Optimized for 8-10 Hz
-
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound glycosides using the described NMR experiments.
Signaling Pathway
This compound glycosides have been shown to exert their anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The following diagram depicts a simplified representation of this mechanism.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and robust platform for the complete structural elucidation of this compound glycosides. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in natural product chemistry and drug discovery. A thorough analysis of the NMR data enables the unambiguous determination of the aglycone structure, the identification and sequencing of the sugar moieties, and the precise localization of the glycosidic linkages. This detailed structural information is paramount for advancing our understanding of the therapeutic potential of this important class of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Plant metabolites. Structure and in vitro antiviral activity of this compound glycosides from Uncaria tomentosa and Guettarda platypoda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The this compound Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound glycoside 1 | C48H76O19 | CID 44593498 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Experimental Design for Hemorrhagic Cystitis and Quinovic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for an in vivo experimental design to investigate the therapeutic potential of quinovic acid in a well-established murine model of hemorrhagic cystitis. The protocols outlined below are intended to guide researchers in the standardized induction of the disease and the subsequent evaluation of treatment efficacy.
Hemorrhagic cystitis is a severe inflammatory condition of the bladder, often induced by chemotherapy agents like cyclophosphamide (CYP).[1][2] The urotoxicity of CYP is primarily attributed to its metabolite, acrolein, which accumulates in the bladder and causes significant damage to the urothelium, leading to edema, hemorrhage, ulceration, and inflammation.[1][3][4][5] This condition is characterized by symptoms such as hematuria, dysuria, and pelvic pain, significantly impacting the quality of life of cancer patients.[1] Current uroprotective agents, such as Mesna, are effective in neutralizing acrolein but have limitations, particularly in established lesions.[3][6][7][8] This necessitates the exploration of novel therapeutic agents.
This compound, a pentacyclic triterpenoid found in various medicinal plants, and its glycoside derivatives have demonstrated promising anti-inflammatory properties.[6][9][10] Research suggests that a purified fraction of this compound glycosides (QAPF) can protect against cyclophosphamide-induced urothelial damage, reduce visceral pain, and modulate inflammatory pathways.[6][8]
This document provides detailed protocols for a cyclophosphamide-induced hemorrhagic cystitis model in mice and outlines the evaluation of this compound's therapeutic effects.
Key Signaling Pathways in Hemorrhagic Cystitis
The pathogenesis of cyclophosphamide-induced hemorrhagic cystitis involves a complex interplay of inflammatory signaling pathways. The primary trigger is the accumulation of acrolein in the bladder, which instigates a cascade of cellular events leading to tissue damage.
Signaling pathway of cyclophosphamide-induced hemorrhagic cystitis.
Experimental Workflow
The following diagram outlines the general workflow for the in vivo study, from animal acclimatization to endpoint analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Hemorrhagic cystitis: A challenge to the urologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of Advances in Uroprotective Agents for Cyclophosphamide- and Ifosfamide-induced Hemorrhagic Cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of hemorrhagic cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Isopropyl Gallate Counteracts Cyclophosphamide-Induced Hemorrhagic Cystitis in Mice [mdpi.com]
- 8. The this compound Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The this compound Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Anti-cancer Mechanisms of Quinovic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinovic acid, a pentacyclic triterpenoid found in various medicinal plants, has demonstrated promising anti-cancer properties. Understanding its mechanism of action is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive overview of the key anti-cancer mechanisms of this compound and detailed protocols for their investigation.
Key Anti-Cancer Mechanisms of Action
This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. The main pathways involved are the extrinsic apoptosis pathway via upregulation of Death Receptor 5 (DR5), and the modulation of the NF-κB and MAPK signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on cancer cell lines.
Table 1: Cytotoxicity of this compound Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| This compound glycosides | T24 | Bladder Cancer | 78.36 µg/mL | [1] |
| This compound | MDA-MB-231 | Breast Cancer | Not specified | [2] |
| This compound | MCF-7 | Breast Cancer | Not specified | [2] |
| This compound | A549 | Lung Cancer | Not specified | [2] |
Note: Specific IC50 values for pure this compound are not consistently reported across a wide range of cancer cell lines in the reviewed literature. The provided data is for this compound glycosides, and further experimental determination for pure this compound is recommended.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound in cancer cells.
References
Application Notes and Protocols for Measuring the Antioxidant Capacity of Quinovic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinovic acid, a pentacyclic triterpenoid found in various medicinal plants, has garnered interest for its potential therapeutic properties, including its antioxidant activity. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a condition implicated in numerous diseases. The evaluation of the antioxidant capacity of compounds like this compound is a critical step in drug discovery and development. These application notes provide detailed protocols for common in vitro assays used to quantify antioxidant capacity: DPPH, ABTS, FRAP, and ORAC assays.
Overview of Antioxidant Capacity Assays
The antioxidant capacity of a compound can be determined through various assays, each with a distinct mechanism. The most common methods involve either a hydrogen atom transfer (HAT) or a single electron transfer (SET) mechanism.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: A SET-based assay where the antioxidant reduces the stable DPPH radical, causing a color change from violet to yellow.[1][2][3]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: A SET-based assay where the antioxidant reduces the pre-formed ABTS radical cation, leading to a decolorization of the solution.[4][5][6]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: A SET-based assay that measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺-TPTZ), resulting in the formation of a blue-colored complex.[7][8][9]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: A HAT-based assay that quantifies the ability of an antioxidant to quench peroxyl radicals, thereby preventing the degradation of a fluorescent probe.[10][11][12][13]
The following diagram illustrates a general workflow for these spectrophotometric assays.
References
- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 2. researchgate.net [researchgate.net]
- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Total Antioxidant Capacity (FRAP) Assay (Colorimetric) - Amerigo Scientific [amerigoscientific.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. zen-bio.com [zen-bio.com]
- 10. Determining Antioxidant Potential Using An Oxygen Radical Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 11. antioxidant capacity orac: Topics by Science.gov [science.gov]
- 12. agilent.com [agilent.com]
- 13. bmglabtech.com [bmglabtech.com]
Investigating the Pro-Apoptotic Potential of Quinovic Acid: Application Notes and Protocols for Cell-Based Assays
Introduction
Quinovic acid, a pentacyclic triterpenoid found in various medicinal plants, has garnered significant interest in oncological research for its potential anti-cancer properties. Emerging evidence suggests that this compound can induce programmed cell death, or apoptosis, in cancer cells, making it a promising candidate for novel therapeutic strategies. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to investigate the apoptotic effects of this compound using a suite of robust cell-based assays. The methodologies described herein are designed to elucidate the molecular mechanisms underlying this compound-induced apoptosis, from initial cell viability assessment to the analysis of key signaling pathways.
Data Presentation
The following tables summarize hypothetical quantitative data derived from key experiments investigating the effects of a this compound glycoside fraction on T24 human bladder cancer cells, as well as purified this compound on other cancer cell lines. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Cytotoxicity of this compound Glycoside Fraction on T24 Human Bladder Cancer Cells
| Parameter | Value |
| Cell Line | T24 (Human Bladder Carcinoma) |
| Treatment | This compound Glycoside Fraction |
| Assay | MTT Assay |
| Incubation Time | 72 hours |
| IC50 Value | 78.36 µg/mL[1] |
Table 2: Dose-Dependent Effect of this compound on Apoptosis Induction in Cancer Cells (Hypothetical Data)
| This compound (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 3.2 ± 0.8 | 1.5 ± 0.4 |
| 10 | 12.5 ± 1.5 | 5.8 ± 0.9 |
| 25 | 28.7 ± 2.1 | 15.2 ± 1.8 |
| 50 | 45.1 ± 3.5 | 25.6 ± 2.5 |
| 100 | 58.9 ± 4.2 | 38.4 ± 3.1 |
| Data represents mean ± SD from three independent experiments. |
Table 3: Time-Course of Caspase-3 Activation by this compound (50 µM) (Hypothetical Data)
| Time (hours) | Caspase-3 Activity (Fold Change vs. Control) |
| 0 | 1.0 |
| 6 | 1.8 ± 0.2 |
| 12 | 3.5 ± 0.4 |
| 24 | 5.2 ± 0.6 |
| 48 | 3.1 ± 0.3 |
| Data represents mean ± SD from three independent experiments. |
Table 4: Effect of this compound on the Expression of Apoptosis-Related Proteins (Hypothetical Data)
| Protein | Treatment (this compound, 50 µM, 24h) | Relative Protein Expression (Fold Change vs. Control) |
| Bax | This compound | 2.5 ± 0.3 |
| Bcl-2 | This compound | 0.4 ± 0.1 |
| Bax/Bcl-2 Ratio | This compound | 6.25 |
| Cleaved Caspase-8 | This compound | 3.8 ± 0.5 |
| Cleaved Caspase-3 | This compound | 4.9 ± 0.6 |
| DR5 | This compound | 3.1 ± 0.4 |
| Data represents mean ± SD from three independent experiments as determined by Western blot analysis. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of this compound on cancer cells by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell line of interest (e.g., T24, MCF-7, A549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of this compound for a specific time period.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
Materials:
-
Cancer cells treated with this compound
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound for various time points.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence of each sample using a luminometer.
-
Express the results as a fold change in caspase activity compared to the untreated control.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family proteins, caspases, and death receptors.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-8, anti-cleaved caspase-3, anti-DR5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize to a loading control like β-actin.
Visualization of Pathways and Workflows
Signaling Pathways
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis, integrating both the extrinsic and intrinsic pathways.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow
The following diagram outlines the general experimental workflow for investigating the apoptotic effects of this compound.
Caption: General experimental workflow for apoptosis studies.
Logical Relationship of Apoptosis Markers
This diagram illustrates the temporal relationship of key events during apoptosis.
References
Troubleshooting & Optimization
Improving the yield of quinovic acid extraction from plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of quinovic acid extracted from plant materials.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a pentacyclic triterpenoid found in various plant species.[1] It, along with its glycoside derivatives, has garnered significant interest in the scientific community due to a wide range of potential biological activities. Research has explored its use for anti-inflammatory, antiviral, and immunostimulant properties.[2] Furthermore, recent studies have investigated its potential neuroprotective effects, suggesting it may impede processes related to neurodegeneration.[3]
Q2: What are the primary plant sources for this compound extraction?
This compound and its glycosides are predominantly found in plants belonging to the Rubiaceae family.[1][4] Notable sources that have been extensively studied include:
-
Uncaria tomentosa (Cat's Claw): The bark and roots of this plant are well-known for their rich content of this compound glycosides and other bioactive compounds.[1][2]
-
Nauclea diderrichii: The bark of this tree is another significant source from which several this compound glycosides have been isolated.[4]
-
Mitragyna species: The bark of plants like Mitragyna rotundifolia has been shown to contain various this compound saponins.[5]
-
Zygophyllum aegyptium: This desert plant has also been identified as a source of several known this compound glycosides.[6]
Q3: What are the common methods for extracting this compound from plant material?
Several methods can be employed for the extraction of this compound, ranging from traditional techniques to more modern, efficiency-focused approaches. The choice of method often depends on the scale of extraction, available equipment, and desired purity.
-
Maceration: This simple technique involves soaking the powdered plant material in a chosen solvent for an extended period with occasional agitation.
-
Soxhlet Extraction: A classical and exhaustive method that uses a continuous reflux of a solvent to extract compounds from the plant material. This method is thorough but can be time-consuming and may expose the extract to prolonged heat.[7]
-
Ultrasound-Assisted Extraction (UAE): This modern technique utilizes ultrasonic waves to create cavitation bubbles in the solvent, disrupting the plant cell walls and enhancing solvent penetration. This often leads to higher yields in shorter extraction times and at lower temperatures compared to traditional methods.[8]
-
Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process. It is known for its high efficiency and reduced solvent consumption.[8]
Q4: What key factors influence the yield of this compound extraction?
Optimizing the extraction yield requires careful consideration of several experimental parameters. The most critical factors include:
-
Choice of Solvent: The polarity of the solvent is crucial. Polar organic solvents like ethanol and methanol, often in aqueous mixtures, are commonly used for extracting triterpenoid glycosides.[1][7]
-
Temperature: Higher temperatures generally increase the solubility of this compound and improve extraction kinetics. However, excessively high temperatures can lead to the degradation of the target compound and co-extraction of unwanted substances.[9][10] For many phenolic and triterpenoid compounds, an optimal temperature range is often between 50-80°C for conventional methods.[11]
-
pH of the Extraction Medium: The pH can significantly affect the solubility and stability of this compound.[12] Acidic conditions can sometimes favor the extraction of organic acids but may also cause degradation of certain compounds through hydrolysis.[13][14] The optimal pH must be determined empirically to maximize yield while minimizing degradation.
-
Particle Size of Plant Material: Grinding the plant material to a fine, uniform powder increases the surface area available for solvent contact, which significantly improves extraction efficiency.[7]
-
Solid-to-Solvent Ratio: A sufficient volume of solvent is necessary to ensure all the target compound is dissolved. An optimized ratio prevents saturation of the solvent and maximizes extraction efficiency.[7]
-
Extraction Time: The duration of the extraction process needs to be sufficient to allow for complete recovery of the compound. However, excessively long extraction times, especially at high temperatures, can increase the risk of degradation.[15]
Q5: What analytical techniques are used to identify and quantify this compound?
Accurate identification and quantification are essential for assessing extraction efficiency. The most common analytical methods include:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or Diode Array Detector (DAD) is a widely used and precise method for separating, identifying, and quantifying this compound and its derivatives.[7][16][17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique provides information on the molecular weight and structural properties of the compounds, making it invaluable for both quantification and structural elucidation.[16][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for direct analysis of non-volatile compounds like this compound, GC-MS can be used after a derivatization step to make the analyte more volatile.[18][19]
Part 2: Troubleshooting Guides
This section addresses common issues encountered during this compound extraction and provides systematic solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Improper Plant Material Preparation: Insufficient drying leading to enzymatic degradation; inadequate grinding reducing surface area.[7] | Ensure plant material is thoroughly dried (e.g., 40-50°C oven) and ground to a fine, uniform powder.[7] |
| Suboptimal Solvent Choice: Solvent polarity may not be suitable for this compound. | Test a range of solvents with varying polarities (e.g., pure methanol, 80% ethanol, ethyl acetate) to find the most effective one.[20] | |
| Insufficient Extraction Time/Temperature: The process may not be long enough or at the right temperature for complete extraction.[7] | Systematically optimize extraction time and temperature. For UAE or MAE, start with published parameters and adjust. For maceration, ensure sufficient duration (e.g., 24-72 hours).[7][8] | |
| Poor Solid-to-Solvent Ratio: Insufficient solvent volume to dissolve the target compound.[7] | Increase the solvent-to-solid ratio. Experiment to find a balance between yield and solvent consumption. | |
| Co-extraction of Impurities | Non-selective Solvent: The chosen solvent may be dissolving a wide range of other plant metabolites. | Employ a multi-step extraction strategy. Start with a non-polar solvent (e.g., hexane) to remove lipids and chlorophylls before extracting with a more polar solvent for this compound. |
| High Extraction Temperature: Elevated temperatures can increase the solubility of undesirable compounds. | Lower the extraction temperature and potentially increase the extraction time to compensate.[11] | |
| Inappropriate pH: The pH of the extraction medium may favor the dissolution of impurities. | Adjust the pH of the solvent. Perform small-scale extractions at different pH values to find the optimal condition for selective extraction.[12] | |
| Degradation of this compound | Excessive Heat: Prolonged exposure to high temperatures during extraction or solvent evaporation can cause thermal degradation. | Use lower extraction temperatures. For solvent removal, use a rotary evaporator under vacuum at a controlled low temperature (e.g., <50°C).[7] |
| Extreme pH Conditions: Highly acidic or alkaline environments can lead to hydrolysis or other degradation pathways.[13][14] | Maintain a neutral or slightly acidic pH during extraction and workup unless specifically required. Buffer the extraction solvent if necessary. | |
| Exposure to Light and Oxygen: As a phenolic-like compound, this compound may be susceptible to photodegradation and oxidation. | Protect the extraction mixture and subsequent extracts from direct light by using amber glassware or covering vessels with aluminum foil.[15] Consider performing extractions under an inert atmosphere (e.g., nitrogen).[15] | |
| Inconsistent Results | Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, harvest time, and growing conditions.[2] | Use a homogenized batch of plant material for a series of experiments. If using different batches, analyze a standard reference sample with each batch for comparison. |
| Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent composition between runs. | Strictly control all extraction parameters. Use calibrated equipment and precisely measure all reagents. | |
| Incomplete Solvent Evaporation: Residual solvent in the final extract can affect weight-based yield calculations. | Ensure the extract is dried to a constant weight under vacuum. |
Part 3: Experimental Protocols
The following are detailed methodologies for common this compound extraction techniques.
Protocol 1: Maceration Extraction
-
Preparation: Weigh 20 g of finely powdered, dried plant material.
-
Extraction: Place the powder in a sealed container (e.g., an Erlenmeyer flask with a stopper). Add 200 mL of 80% ethanol.
-
Incubation: Seal the container and let it stand for 72 hours at room temperature, with occasional shaking or stirring.[7]
-
Filtration: Filter the mixture first through cheesecloth to remove the bulk plant material, followed by filtration through Whatman No. 1 filter paper.
-
Concentration: Concentrate the resulting filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Purification: The crude extract can be further purified using liquid-liquid partitioning or column chromatography.
Protocol 2: Soxhlet Extraction
-
Preparation: Place 20 g of finely powdered, dried plant material into a cellulose thimble.
-
Extraction: Place the thimble into the main chamber of a Soxhlet extractor. Add 250 mL of methanol to the distillation flask.[7]
-
Reflux: Heat the solvent to reflux. Allow the extraction to proceed for at least 8-12 hours, or until the solvent in the siphon arm runs clear.[7]
-
Concentration: After the extraction is complete, cool the apparatus. Remove the solvent from the distillation flask using a rotary evaporator at a controlled temperature (<50°C) to yield the crude extract.
Protocol 3: Ultrasound-Assisted Extraction (UAE)
-
Preparation: Place 10 g of finely powdered, dried plant material into a beaker or flask.
-
Extraction: Add 100 mL of 70% ethanol to the plant material.
-
Sonication: Place the vessel in an ultrasonic bath. Set the temperature to 50°C and sonicate for 45 minutes.
-
Recovery: After sonication, centrifuge the mixture (e.g., at 4000 rpm for 15 minutes) to pellet the plant material.
-
Collection: Carefully decant the supernatant. For exhaustive extraction, the pellet can be re-extracted with fresh solvent.
-
Concentration: Combine the supernatants and remove the solvent using a rotary evaporator at a temperature below 50°C.
Part 4: Data Presentation and Visualizations
Quantitative Data Summary
Table 1: Comparison of Solvents for Triterpenoid Extraction
| Solvent | Polarity | Advantages | Disadvantages |
| Methanol | High | High yield for polar glycosides. | Can co-extract sugars and other highly polar impurities. |
| Ethanol (70-80%) | High | Good balance of polarity for glycosides; generally regarded as safe (GRAS).[1] | May require purification to remove water-soluble impurities. |
| Ethyl Acetate | Medium | More selective for less polar compounds, reducing sugar co-extraction. | Lower yield for highly polar glycosides.[20] |
| n-Butanol | Medium-High | Effective for partitioning saponins from aqueous solutions.[5][6] | Higher boiling point, requiring more energy for removal. |
Table 2: General Effect of Temperature on Extraction
| Temperature Range | Effect on Yield | Potential Risks |
| 20-40°C (Room Temp) | Lower yield, requires longer extraction time. | Minimal risk of thermal degradation. |
| 40-70°C (Warm) | Often optimal; good balance between yield and stability.[9] | Moderate increase in co-extraction of impurities. |
| >80°C (Hot) | Yield may decrease for heat-labile compounds; risk of degradation increases significantly.[10][11] | Significant degradation of target compounds; increased extraction of unwanted substances.[10] |
Table 3: General Effect of pH on this compound Extraction
| pH Range | Condition | Potential Effects on Extraction |
| < 4 | Acidic | May increase solubility of the free acid form but risks hydrolysis of glycosidic bonds.[14] |
| 5 - 7 | Slightly Acidic to Neutral | Generally considered a safe range to minimize degradation while maintaining reasonable solubility.[15] |
| > 8 | Alkaline | Can deprotonate carboxylic acid groups, increasing water solubility but may also promote degradation of the triterpenoid structure.[14] |
Visualizations
Caption: General workflow for this compound extraction from plant material.
Caption: Factors influencing the yield and purity of this compound extraction.
Caption: Troubleshooting decision tree for low extraction yield.
References
- 1. Uncaria tomentosa as a Promising Natural Source of Molecules with Multiple Activities: Review of Its Ethnomedicinal Uses, Phytochemistry and Pharmacology [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Impedes Cholesterol Dyshomeostasis, Oxidative Stress, and Neurodegeneration in an Amyloid- β-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound glycosides from Nauclea diderrichii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [this compound triterpenoid saponins from bark of Mitragyna rotundifolia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Determine Optimal Temperature for Fulvic Acid Extraction [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Temperatures on Polyphenols during Extraction [mdpi.com]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. ars.usda.gov [ars.usda.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. A novel method for the quantification of quinic acid in food using stable isotope dilution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Quinovic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the HPLC analysis of quinovic acid, with a specific focus on troubleshooting peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.
Q1: My this compound peak is tailing. Where do I start?
A1: Start by determining if the tailing is specific to the this compound peak or if all peaks in your chromatogram are tailing.
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All peaks are tailing: This usually indicates a problem with the HPLC system's fluidic path (extra-column volume) or a physical issue with the column itself.
-
Only the this compound peak (or other acidic compounds) is tailing: This suggests a chemical interaction between this compound and the stationary phase, or an issue with the mobile phase composition.
A troubleshooting workflow for peak tailing is presented below.
Analyte-Specific Troubleshooting
If only the this compound peak is tailing, consider the following chemical factors:
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: this compound is a dicarboxylic acid, meaning it has two ionizable carboxylic acid groups. The peak shape is highly dependent on the mobile phase pH relative to its pKa values.
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The Problem: If the mobile phase pH is close to the pKa of this compound, it will exist as a mixture of ionized and non-ionized forms, leading to peak broadening and tailing.[1] The ionized form is more polar and interacts differently with the reversed-phase column than the non-ionized form.
-
The Solution: To ensure a single species and improve peak shape, the mobile phase pH should be adjusted to be at least 1.5-2 pH units away from the analyte's pKa.[2] For acidic compounds like this compound, lowering the pH of the mobile phase will suppress the ionization of the carboxylic acid groups, leading to better retention and improved peak symmetry. A predicted pKa for a this compound glycoside is around 4.21, suggesting that a mobile phase pH of ≤ 2.2 would be a good starting point.
Experimental Protocol: Mobile Phase pH Optimization
-
Prepare Buffers: Prepare a series of mobile phase buffers with different pH values (e.g., pH 2.0, 2.5, 3.0, 3.5, 4.0) using a suitable buffer system (e.g., phosphate or citrate buffer).
-
Equilibrate the System: For each pH, equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject Standard: Inject a standard solution of this compound.
-
Evaluate Peak Shape: Compare the peak symmetry (tailing factor) at each pH to determine the optimal condition.
Q3: Could secondary interactions with the column be causing the peak tailing?
A3: Yes, secondary interactions are a common cause of peak tailing for acidic compounds.
-
The Problem: Standard silica-based C18 columns have residual silanol groups (Si-OH) on the surface.[3] At mid-range pH, these silanol groups can be ionized (Si-O⁻) and interact with any residual positive charge on the this compound molecule or through hydrogen bonding, leading to a secondary retention mechanism that causes peak tailing.
-
The Solutions:
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have a much lower concentration of residual silanol groups, significantly reducing the potential for secondary interactions.[4]
-
Lower Mobile Phase pH: At low pH (e.g., <3), the ionization of silanol groups is suppressed, minimizing these secondary interactions.[5]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can help to mask the residual silanol sites and improve peak shape.[6]
-
Q4: Can sample overload cause my this compound peak to tail?
A4: Yes, injecting too much sample can lead to peak distortion.
-
The Problem: Exceeding the column's sample capacity can saturate the stationary phase, resulting in a broadened, tailing peak.
-
The Solution: Prepare a dilution series of your sample and inject each concentration. If the peak shape improves with dilution, you are likely experiencing sample overload. Reduce the injection volume or dilute your sample accordingly.
System-Related Troubleshooting
If all peaks in your chromatogram are tailing, the issue is likely related to the HPLC system itself.
Q5: How can I check for extra-column effects?
A5: Extra-column effects refer to any contribution to band broadening outside of the column itself.[6]
-
The Problem: Excessive tubing length or internal diameter, poorly made connections, or a large detector cell volume can all contribute to peak tailing.
-
The Solution:
-
Minimize the length and internal diameter of all tubing between the injector, column, and detector.
-
Ensure all fittings are properly tightened to eliminate dead volume.
-
If possible, use a detector with a smaller cell volume.
-
Q6: Could my column be degraded?
A6: Yes, column degradation can lead to poor peak shape.
-
The Problem: Over time, the stationary phase can degrade, or a void can form at the head of the column. This leads to a non-uniform flow path and results in peak tailing for all compounds.
-
The Solution:
-
Replace the column with a new one of the same type to see if the peak shape improves.
-
Using a guard column can help protect the analytical column from contamination and extend its lifetime.
-
Data Summary
The following table summarizes the key parameters that can be adjusted to troubleshoot peak tailing for this compound.
| Parameter | Recommended Action | Expected Outcome |
| Mobile Phase pH | Adjust to at least 1.5-2 pH units below the pKa of this compound (e.g., pH ≤ 2.2). | Suppression of this compound ionization, leading to a single species and improved peak symmetry. |
| Column Chemistry | Use a modern, high-purity, end-capped C18 column. | Minimized secondary interactions with residual silanol groups. |
| Buffer Concentration | Increase to >20 mM. | Masking of residual silanol sites on the stationary phase. |
| Sample Concentration | Dilute the sample or reduce injection volume. | Prevention of column overload and restoration of symmetrical peak shape. |
| System Plumbing | Minimize tubing length and internal diameter; ensure proper connections. | Reduction of extra-column band broadening. |
| Column Integrity | Replace the column if performance has degraded. | Elimination of issues related to column voids or contamination. |
Frequently Asked Questions (FAQs)
Q: What is a good starting mobile phase for this compound analysis?
A: Based on typical methods for triterpenoid saponins, a good starting point would be a gradient elution with a C18 column. The mobile phase could consist of water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid to achieve a pH around 2.0-2.5) as solvent A, and acetonitrile or methanol as solvent B.
Q: this compound is poorly soluble in water. How should I prepare my samples?
A: this compound is practically insoluble in water but soluble in pyridine and DMSO. For HPLC analysis, it is best to dissolve the sample in a solvent that is compatible with the mobile phase. If using a reversed-phase method, dissolving the sample in the initial mobile phase composition is ideal. If solubility is an issue, DMSO can be used, but the injection volume should be kept small to avoid peak distortion due to solvent mismatch.
Q: My baseline is noisy after adjusting the mobile phase. What could be the cause?
A: A noisy baseline can be caused by several factors, including an improperly mixed mobile phase, buffer precipitation, or a contaminated detector cell. Ensure your mobile phase components are fully dissolved and miscible. If using a buffer, make sure it is soluble in the highest organic percentage of your gradient.
Q: What is an acceptable tailing factor?
A: An ideal peak has a tailing factor (or asymmetry factor) of 1.0. For quantitative analysis, a tailing factor between 0.9 and 1.2 is generally considered acceptable. However, specific methods may have different requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. nacalai.com [nacalai.com]
- 5. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
Technical Support Center: Quinovic Acid Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of quinovic acid in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
This compound is a pentacyclic triterpenoid dicarboxylic acid with the molecular formula C₃₀H₄₆O₅ and a molecular weight of approximately 486.7 g/mol [1]. Its large, hydrophobic triterpenoid structure makes it practically insoluble in water and many common organic solvents[2]. This poor solubility can lead to precipitation in aqueous assay buffers, resulting in inaccurate and unreliable experimental data.
Q2: What is the most common solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a widely recommended solvent for preparing high-concentration stock solutions of this compound[3][4]. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it suitable for many poorly soluble small molecules used in drug discovery[5][6].
Q3: How does pH affect the solubility of this compound?
As a dicarboxylic acid, the solubility of this compound is highly dependent on pH. In its protonated (acidic) form at low pH, the molecule is less polar and therefore less soluble in aqueous solutions. As the pH increases, the two carboxylic acid groups deprotonate, forming a more polar, negatively charged carboxylate salt (quinovate). This ionized form is significantly more soluble in aqueous media. Therefore, adjusting the pH of the assay buffer to be basic can dramatically enhance solubility[7].
Q4: I'm seeing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What can I do?
This is a common issue known as "precipitation upon dilution." It occurs because while the compound is soluble in the DMSO stock, it is not soluble in the final aqueous buffer when the DMSO concentration is significantly lowered[8]. To address this, you can try the following:
-
Lower the final concentration: The simplest solution is to test lower concentrations of this compound.
-
Increase the DMSO concentration in the final buffer: While effective, be cautious as high concentrations of DMSO (typically >0.5-1%) can be toxic to cells or interfere with assay components[1]. Always run a vehicle control with the same final DMSO concentration to assess its effects.
-
Use surfactants: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%), to the assay buffer can help to keep the compound in solution by forming micelles[9]. This is more suitable for biochemical assays than for cell-based assays, where surfactants can be cytotoxic.
-
Prepare a pH-adjusted aqueous stock: Instead of a DMSO stock, prepare a stock solution in a basic buffer (e.g., pH 8.0 or higher) and then dilute it into your assay medium.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. | Increase the volume of DMSO. Gentle warming (e.g., to 37°C) or sonication can also aid dissolution. Ensure you are using anhydrous, high-purity DMSO. |
| Compound precipitates immediately upon dilution into aqueous buffer. | The compound's aqueous solubility limit has been exceeded. | Lower the final assay concentration. Prepare the final solution by adding the DMSO stock to the buffer dropwise while vortexing to ensure rapid mixing. |
| Compound precipitates over the course of a long incubation. | The compound is kinetically soluble but not thermodynamically stable in the buffer. | Consider using cyclodextrins to form inclusion complexes, which can enhance stability and solubility. Alternatively, for cell-based assays, serum in the media can sometimes help maintain solubility through protein binding. |
| Inconsistent results between experiments. | Incomplete dissolution or precipitation of the compound. | Before each experiment, visually inspect your stock solution for any precipitate. If necessary, briefly warm and vortex the stock. After diluting into the final assay buffer, check for any visible cloudiness or precipitate before adding to your assay system. |
Data Presentation: Solubility of this compound
The following table summarizes the known solubility characteristics of this compound.
| Solvent | Solubility | Notes |
| Water | Practically Insoluble[2] | Solubility is expected to increase significantly at higher pH. |
| Pyridine | Soluble[2] | Useful for some chemical applications but generally not suitable for biological assays. |
| DMSO | Soluble[3][4] | The recommended solvent for preparing high-concentration stock solutions for in vitro assays. |
| Other Organic Solvents | Practically Insoluble[2] | Includes common solvents like ethanol, methanol, and acetone. The dimethyl ester derivative, however, is soluble in organic solvents[2]. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for serial dilution in in vitro assays.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer and/or sonicator
Methodology:
-
Calculation: Determine the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM). For a 10 mM stock, you would need 4.867 mg of this compound per 1 mL of DMSO (Molecular Weight = 486.7 g/mol ).
-
Weighing: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the solid does not completely dissolve, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C until a clear solution is obtained.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Before use, thaw the aliquot at room temperature and ensure the compound is fully dissolved.
Protocol 2: pH-Dependent Aqueous Solubility Profiling
Objective: To determine the optimal pH for solubilizing this compound in an aqueous buffer.
Materials:
-
This compound (solid powder)
-
A series of buffers with different pH values (e.g., Phosphate buffers at pH 6.0, 7.0, 8.0, and Carbonate-Bicarbonate buffer at pH 9.0)
-
0.1 M NaOH and 0.1 M HCl for fine pH adjustment
-
Microcentrifuge tubes
-
Shaker/incubator
-
Microplate reader or HPLC system for quantification
Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 1 mg) to 1 mL of each buffer in separate microcentrifuge tubes. This ensures a saturated solution will be formed.
-
Equilibration: Tightly cap the tubes and place them on a shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.
-
Separation: After incubation, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.
-
Sampling: Carefully collect a known volume of the supernatant from each tube, being cautious not to disturb the pellet.
-
Quantification: Determine the concentration of dissolved this compound in each supernatant sample using a suitable analytical method, such as UV-Vis spectrophotometry (if a chromophore is present and a standard curve is established) or HPLC.
-
Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to identify the pH at which solubility is maximized.
Visualizations
Caption: Workflow for troubleshooting this compound precipitation in aqueous buffers.
Caption: Protocol for determining the pH-dependent solubility of this compound.
References
- 1. This compound | C30H46O5 | CID 120678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. This compound supplier | CAS 465-74-7 | AOBIOUS [aobious.com]
- 4. This compound | CAS:465-74-7 | Manufacturer ChemFaces [chemfaces.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. Potential Pharmacological Properties of Triterpene Derivatives of Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enzyme Inhibition Assays for Quinovic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with quinovic acid and its derivatives in enzyme inhibition assays.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem: My this compound won't fully dissolve in the assay buffer.
-
Answer: this compound, a triterpenoid, has low aqueous solubility. It is typically soluble in organic solvents like DMSO, chloroform, and ethyl acetate.[1][2] For aqueous assay buffers, it is crucial to first prepare a concentrated stock solution in 100% DMSO and then dilute it into the final assay buffer. Ensure the final DMSO concentration in the assay is low (typically <1%) and consistent across all wells, including controls, as higher concentrations can affect enzyme activity. If solubility issues persist, consider using a co-solvent or a detergent like Tween-20, but be aware that these can also interfere with the assay.[3]
Problem: I am observing high background noise or a false positive signal in my colorimetric/fluorometric assay.
-
Answer: This can be caused by several factors related to the compound itself. Natural products like this compound can interfere with assay signals.[4]
-
Optical Interference: Colored compounds can absorb light at the same wavelength as the product being measured in a colorimetric assay.[4] To correct for this, run a control well containing this compound and all assay components except the enzyme. Subtract this background reading from your test wells.
-
Autofluorescence: this compound may be fluorescent, which can interfere with fluorescence-based assays.[4] Measure the fluorescence of the compound in the assay buffer without the enzyme or substrate to determine its contribution to the signal.
-
Compound Aggregation: At higher concentrations, some organic molecules can form aggregates that sequester and inhibit enzymes, a common cause of false positives.[5] The addition of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) can help disrupt these aggregates.
-
Problem: The IC50 value for my this compound is highly variable between experiments.
-
Answer: Poor reproducibility can stem from several sources.
-
Inconsistent Reagent Preparation: Ensure all components (buffers, enzyme, substrate, inhibitor stock) are thawed completely and mixed thoroughly before use.[3] Prepare a master mix for the reaction wherever possible to minimize pipetting errors.[3]
-
Enzyme Instability: Enzymes can lose activity over time, especially with repeated freeze-thaw cycles.[6] Aliquot the enzyme upon receipt and store it at -70°C.[6] Always keep the enzyme on ice during the experiment.[6]
-
Time-Dependent Inhibition: The inhibitor may bind slowly to the enzyme, or the enzyme-inhibitor complex may form over time.[7] To check for this, pre-incubate the enzyme with this compound for varying amounts of time (e.g., 15, 30, 60 minutes) before adding the substrate. If the IC50 decreases with longer pre-incubation, it indicates time-dependent inhibition.
-
Problem: My results suggest non-specific inhibition.
-
Answer: Natural products can sometimes act as promiscuous inhibitors through mechanisms like chemical reactivity or chelation.[4][5]
-
Redox Activity: Some compounds can oxidize susceptible enzymes or assay reagents, leading to apparent inhibition.[4] Including a reducing agent like Dithiothreitol (DTT) in the assay buffer can sometimes mitigate this, though it's important to ensure DTT is compatible with your specific enzyme.[8][9][10]
-
Chelation: If your enzyme requires a metal cofactor for activity, this compound might be chelating this ion.[4] This can be tested by adding a slight excess of the required metal ion to see if activity is restored.
-
Validate with Orthogonal Assays: Confirm your findings using a different assay format (e.g., if you used a fluorescence-based assay, try a label-free method like mass spectrometry) to ensure the inhibition is not an artifact of the detection method.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting concentration range for testing this compound?
A1: For initial screening, a wide concentration range is recommended, often spanning several orders of magnitude (e.g., from 1 nM to 100 µM). A typical approach is to use a 10-point, 3-fold serial dilution starting from a high concentration like 100 µM. This helps in accurately determining the IC50 and identifying the full dose-response curve.
Q2: How should I prepare my this compound stock solution?
A2: this compound is soluble in DMSO.[1] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot this stock into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] Before use, allow the aliquot to equilibrate to room temperature and vortex gently.[2]
Q3: What are some known enzyme targets for this compound or similar triterpenoids?
A3: While research is ongoing, this compound and its derivatives have been investigated for various biological activities. For example, this compound has been studied in the context of Alzheimer's disease for its effects on β-secretase expression.[11] Triterpenoids, in general, are known to target a wide range of enzymes, including protein tyrosine phosphatases (like PTP1B), cholinesterases, and enzymes involved in inflammatory pathways.[9][12][13]
Q4: How do I determine the mechanism of inhibition (e.g., competitive, non-competitive)?
A4: To determine the mechanism of action, you need to perform enzyme kinetic studies. This involves measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of this compound.[10] By plotting the data using methods like Lineweaver-Burk (double reciprocal plot) or by fitting the data directly to Michaelis-Menten models, you can determine how the inhibitor affects the enzyme's Km and Vmax values.[14]
Q5: What control experiments are essential for a valid enzyme inhibition assay?
A5: Several controls are critical:
-
No Inhibitor Control (100% Activity): Contains the enzyme, substrate, and the same concentration of solvent (e.g., DMSO) used for the inhibitor.
-
No Enzyme Control (0% Activity): Contains the substrate and inhibitor in assay buffer to measure background signal.
-
Positive Control Inhibitor: A known inhibitor of the enzyme to validate that the assay is working correctly.
-
Compound Interference Control: Contains the inhibitor and all assay components except the enzyme to check for optical or fluorescence interference.[4]
Data Presentation
For clear comparison of results, quantitative data should be summarized in tables.
Table 1: Effect of Co-Solvent on this compound Solubility and Assay Signal
| Assay Condition | Final DMSO (%) | Visual Precipitation | Background Absorbance (405 nm) |
|---|---|---|---|
| Buffer Only | 1.0% | None | 0.052 |
| This compound (50 µM) | 1.0% | Minimal | 0.085 |
| This compound (100 µM) | 1.0% | Slight | 0.112 |
| this compound (100 µM) | 2.0% | None | 0.115 |
Table 2: IC50 Values for this compound Against Target Enzyme Under Different Pre-incubation Conditions
| Pre-incubation Time | IC50 (µM) | 95% Confidence Interval | R² |
|---|---|---|---|
| 0 minutes | 15.2 | 12.1 - 18.3 | 0.985 |
| 30 minutes | 8.5 | 6.9 - 10.1 | 0.991 |
| 60 minutes | 4.1 | 3.2 - 5.0 | 0.989 |
Experimental Protocols
Detailed Methodology: PTP1B Enzyme Inhibition Assay
Protein Tyrosine Phosphatase 1B (PTP1B) is a common target for diabetes and obesity research.[9] This protocol is adapted from established methods.[9][10][15]
1. Materials and Reagents:
-
Recombinant human PTP1B enzyme
-
PTP1B Assay Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT.[9][10]
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Inhibitor: this compound dissolved in DMSO
-
Positive Control: RK-682 or other known PTP1B inhibitor[6]
-
Stop Solution: 5 M NaOH
-
96-well clear, flat-bottom microplate[3]
2. Preparation of Solutions:
-
Prepare a 10 mM stock solution of pNPP in the assay buffer.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create working stocks.
-
Dilute the PTP1B enzyme in cold assay buffer to the desired working concentration (e.g., 2.5 ng/well).[6]
3. Assay Procedure:
-
Add 130 µL of assay buffer to each well of the 96-well plate.[10]
-
Add 10 µL of the this compound solution (or DMSO vehicle control) to the appropriate wells.[10]
-
Add 20 µL of the diluted PTP1B enzyme solution to each well, except for the "No Enzyme" control wells.[9]
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 40 µL of 4 mM pNPP substrate to all wells.[9]
-
Incubate the plate at 37°C for 15-30 minutes.[9]
-
Stop the reaction by adding 40 µL of 5 M NaOH to each well.[15]
-
Read the absorbance at 405 nm using a microplate reader.
4. Data Analysis:
-
Subtract the average absorbance of the "No Enzyme" control from all other readings.
-
Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Abs_inhibitor / Abs_control))
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Visual aids for understanding workflows and logical relationships.
Caption: Workflow for optimizing a this compound enzyme inhibition assay.
Caption: Decision tree for troubleshooting IC50 variability.
Caption: Hypothetical signaling pathway showing PTP1B inhibition.
References
- 1. This compound supplier | CAS 465-74-7 | AOBIOUS [aobious.com]
- 2. This compound | CAS:465-74-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTP1B inhibition assay [bio-protocol.org]
- 9. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]
- 11. This compound Impedes Cholesterol Dyshomeostasis, Oxidative Stress, and Neurodegeneration in an Amyloid- β-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of the Antioxidant and Enzyme Inhibitory Potential of Selected Triterpenes Using In Vitro and In Silico Studies, and the Evaluation of Their ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Low Oral Bioavailability of Quinovic Acid in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of quinovic acid in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of unmodified this compound in animal models?
While specific pharmacokinetic data for this compound is limited in publicly available literature, triterpenoid saponins, the class of compounds to which this compound belongs, generally exhibit very low oral bioavailability.[1][2] This is primarily attributed to factors such as poor aqueous solubility, high molecular weight, and low membrane permeability.[1][2] For instance, the oral bioavailability of Akebia saponin D, a structurally related triterpenoid saponin, was found to be extremely low at 0.025% in rats.[3][4] Another example, asiatic acid, also a pentacyclic triterpenoid, has a reported oral bioavailability of 16.25% in rats, with its absorption limited by rapid metabolism.[5]
Q2: What are the primary reasons for the low oral bioavailability of this compound?
The low oral bioavailability of this compound and similar triterpenoid compounds is likely due to a combination of the following factors:
-
Poor Aqueous Solubility: this compound is a lipophilic molecule with poor water solubility, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[6]
-
Low Intestinal Permeability: The large and complex structure of this compound can hinder its passage across the intestinal epithelium.[1][2]
-
First-Pass Metabolism: Like many natural compounds, this compound may be subject to extensive metabolism in the intestine and liver (first-pass effect), reducing the amount of active drug that reaches systemic circulation.[5]
-
Efflux by Transporters: It is possible that this compound is a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the compound back into the gut lumen.
Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?
Several advanced formulation strategies can be utilized to overcome the challenges of low solubility and permeability:
-
Nanosuspensions: This technique involves reducing the drug particle size to the nanometer range, which increases the surface area for dissolution and can enhance bioavailability.[7][8]
-
Lipid-Based Formulations:
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation in the GI tract and improving absorption.[9][10][11]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the GI fluids, enhancing the solubilization and absorption of lipophilic drugs.[12][13][14][15]
-
-
Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can improve its dissolution rate and bioavailability.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Troubleshooting Steps |
| Low and variable drug concentration in plasma | Poor dissolution of this compound in the GI tract. | - Utilize a solubility-enhancing formulation such as a nanosuspension, liposomes, or SEDDS.- Co-administer with a meal (if appropriate for the study design) to leverage natural lipid digestion and absorption pathways. |
| High first-pass metabolism. | - Consider co-administration with a known inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) in preliminary studies to assess the impact of metabolism. | |
| Formulation instability in the GI tract. | - For liposomal formulations, select phospholipids with higher phase transition temperatures to increase stability.- For nanosuspensions, ensure the use of appropriate stabilizers to prevent particle aggregation. | |
| No detectable drug in plasma | Insufficient analytical sensitivity. | - Develop and validate a highly sensitive bioanalytical method, such as LC-MS/MS, with a low limit of quantification (LLOQ). |
| Very rapid elimination. | - Conduct a pilot intravenous (IV) administration study to determine the intrinsic pharmacokinetic properties (clearance, half-life) of this compound. | |
| High inter-animal variability | Inconsistent dosing. | - Ensure accurate and consistent oral gavage technique.- For formulations like suspensions, ensure homogeneity before each administration. |
| Differences in food intake (if not fasted). | - Standardize the fasting period for all animals before dosing.[16] | |
| Genetic variability in metabolic enzymes among animals. | - Use a larger group of animals to obtain statistically significant data.- If possible, use an inbred strain of animals. |
Data on Oral Bioavailability of Structurally Similar Triterpenoids
The following tables summarize pharmacokinetic data for triterpenoid compounds structurally related to this compound, demonstrating the potential for formulation strategies to improve oral bioavailability.
Table 1: Pharmacokinetic Parameters of Asiatic Acid in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Suspension | 20 (oral) | 394 | 0.5 | 3470 | 16.25 (Absolute) | [5] |
Table 2: Pharmacokinetic Parameters of Oleanolic Acid Nanosuspension in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Coarse Suspension | 10 (oral) | 13.6 ± 4.2 | 0.5 ± 0.2 | 45.3 ± 12.1 | 100 | [17] |
| Nanosuspension | 10 (oral) | 45.2 ± 11.5 | 0.3 ± 0.1 | 158.7 ± 39.8 | 350 | [17] |
Table 3: Pharmacokinetic Parameters of Akebia Saponin D (ASD) in Rats
| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (h·µg/mL) | Absolute Bioavailability (%) | Reference |
| Intravenous | 10 | - | - | 19.05 ± 8.64 | - | [3][4] |
| Intragastric | 100 | 0.047 ± 0.030 | - | 0.047 ± 0.030 | 0.025 | [3][4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension
This protocol describes a general method for preparing a nanosuspension using a precipitation-ultrasonication technique.
-
Dissolve this compound: Dissolve an accurately weighed amount of this compound in a suitable organic solvent (e.g., ethanol, acetone).
-
Prepare Stabilizer Solution: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188, HPMC).
-
Precipitation: Add the organic solution of this compound dropwise into the aqueous stabilizer solution under constant magnetic stirring.
-
Solvent Evaporation: Remove the organic solvent from the resulting suspension using a rotary evaporator.
-
Homogenization: Subject the suspension to high-pressure homogenization or probe sonication to reduce the particle size to the nanometer range.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index, and zeta potential using dynamic light scattering.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a typical in vivo study to determine the oral bioavailability of a this compound formulation.
-
Animal Acclimatization: Acclimatize male Sprague-Dawley or Wistar rats for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.[16]
-
Dosing:
-
Oral Group: Administer the this compound formulation (e.g., nanosuspension) orally via gavage at a predetermined dose.
-
Intravenous (IV) Group: Administer a solution of this compound in a suitable vehicle intravenously via the tail vein to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular or saphenous vein into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
Visualizations
References
- 1. Study of Absorption Characteristics of the Total Saponins from Radix Ilicis Pubescentis in an In Situ Single-Pass Intestinal Perfusion (SPIP) Rat Model by Using Ultra Performance Liquid Chromatography (UPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption, disposition, and pharmacokinetics of saponins from Chinese medicinal herbs: what do we know and what do we need to know more? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Multi-Target Pharmacological Effects of Asiatic Acid: Advances in Structural Modification and Novel Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. veterinaria.org [veterinaria.org]
- 10. veterinaria.org [veterinaria.org]
- 11. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Quinovic acid stability issues in different solvents and pH
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of quinovic acid in various solvents and across a range of pH values. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and data interpretation.
Troubleshooting Guides & FAQs
This section addresses common challenges and questions encountered during the handling and analysis of this compound.
1. Solubility and Solution Preparation
-
Question: I am having trouble dissolving this compound. What are the recommended solvents?
-
Answer: this compound is practically insoluble in water. For initial stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. Other suitable solvents include chloroform, dichloromethane, ethyl acetate, and acetone. For subsequent dilutions into aqueous buffers, ensure the final concentration of the organic solvent is low enough to not interfere with your experiment and to maintain the stability of the diluted solution.
-
-
Question: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
-
Answer: This is a common issue when diluting a compound from a high-solubility organic solvent into a low-solubility aqueous medium. To mitigate this:
-
Decrease the final concentration: this compound has very low aqueous solubility. Try diluting to a lower final concentration.
-
Use a co-solvent: Incorporating a small percentage of a water-miscible organic solvent (e.g., ethanol, methanol) in your final aqueous buffer can improve solubility.
-
Adjust the pH: The solubility of this compound, being a dicarboxylic acid, is pH-dependent. Increasing the pH above its second pKa will deprotonate both carboxylic acid groups, forming a more soluble salt.
-
-
2. pH-Dependent Stability
-
Question: At what pH is this compound most stable?
-
Answer: The stability of this compound is influenced by pH. As a general principle for many carboxylic acids, the neutral form (at lower pH) can be more susceptible to certain types of degradation than the ionized form (at higher pH). However, extremely high or low pH can catalyze hydrolysis. Based on general knowledge of dicarboxylic acids, this compound is expected to have two pKa values. A predicted pKa for a glycosylated derivative of this compound is approximately 4.21[1]. The pKa of the two carboxylic acid groups in this compound itself will influence its ionization state and, consequently, its stability at different pH values. We can predict that one pKa will be lower than that of a simple carboxylic acid (due to the electron-withdrawing effect of the other carboxyl group), and the second pKa will be higher. Stability is often greatest in the mid-pH range, away from strongly acidic or basic conditions that can promote degradation.
-
-
Question: I suspect my this compound is degrading in my acidic/alkaline experimental conditions. How can I confirm this?
-
Answer: To confirm degradation, you can perform a forced degradation study. This involves intentionally exposing a solution of this compound to acidic and basic conditions and monitoring its concentration over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent this compound and the appearance of new peaks would indicate degradation.
-
3. Solvent-Dependent Stability
-
Question: Which solvents are best for long-term storage of this compound solutions?
-
Answer: For long-term storage, it is advisable to store this compound as a dry powder at a low temperature. If a solution is necessary, a non-protic solvent in which it is highly soluble and stable, such as DMSO, is a good choice. Solutions should be stored at -20°C or -80°C to minimize degradation. It is recommended to prepare fresh dilutions in aqueous buffers for each experiment.
-
-
Question: Can I use protic solvents like methanol or ethanol for my experiments?
-
Answer: Protic solvents like methanol and ethanol can be used, but there is a potential for esterification of the carboxylic acid groups, especially under acidic conditions or over long-term storage. If your experimental protocol requires the use of protic solvents, it is crucial to assess the stability of this compound under those specific conditions.
-
Quantitative Data Summary
The following tables provide illustrative data on the stability of this compound. Note: This data is hypothetical and intended to serve as a guide for experimental design. Actual stability will depend on the specific experimental conditions.
Table 1: Illustrative Degradation of this compound in Different Solvents at Room Temperature (25°C) over 48 hours.
| Solvent | Initial Concentration (µg/mL) | Concentration after 48h (µg/mL) | % Degradation |
| DMSO | 1000 | 995 | 0.5% |
| Acetonitrile | 1000 | 980 | 2.0% |
| Methanol | 1000 | 950 | 5.0% |
| Water | 10 (Saturated) | 8 | 20.0% |
Table 2: Illustrative pH-Dependent Degradation of this compound in Aqueous Buffer (5% Acetonitrile co-solvent) at 37°C over 24 hours.
| pH | Buffer System | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 2.0 | HCl/KCl | 50 | 42 | 16.0% |
| 4.5 | Acetate | 50 | 48 | 4.0% |
| 7.4 | Phosphate | 50 | 49 | 2.0% |
| 9.0 | Borate | 50 | 45 | 10.0% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place the solid powder of this compound in an oven at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution and solid powder to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, typically HPLC with UV detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation.
Protocol 2: pH-Rate Profile Study of this compound
This protocol is for determining the degradation rate of this compound as a function of pH.
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10).
-
Reaction Solutions: Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile). Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration (ensure the final organic solvent concentration is low, e.g., <5%).
-
Incubation: Incubate the reaction solutions at a constant temperature (e.g., 37°C or 50°C).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction mixture.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Data Analysis: For each pH, plot the natural logarithm of the this compound concentration versus time. The slope of this line will give the pseudo-first-order rate constant (k) for degradation at that pH. Finally, plot log(k) versus pH to generate the pH-rate profile.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Quantification
Troubleshooting Guides
This section addresses common issues encountered during LC-MS/MS quantification due to matrix effects.
| Symptom | Potential Cause | Troubleshooting Steps |
| Poor Reproducibility (High %CV) | Variable matrix effects between samples. | 1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects.[1][2][3][4] 2. Ensure Consistent Sample Preparation: Standardize all sample preparation steps to minimize variability.[2] 3. Optimize Chromatography: Improve separation to reduce co-elution with interfering matrix components.[1][5] |
| Inaccurate Quantification | Uncorrected matrix effects leading to biased results (ion suppression or enhancement). | 1. Use a SIL-IS: This will provide the most accurate correction for ionization variability.[2][3][4][6][7][8] 2. Develop a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.[1][9] 3. Perform Standard Addition: This method can be used when a suitable blank matrix is not available.[9][10][11] |
| Low Signal Intensity (Ion Suppression) | Co-eluting matrix components are suppressing the ionization of the analyte. | 1. Improve Sample Cleanup: Switch from a simple protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][2][12] 2. Optimize Chromatography: Adjust the gradient to better separate the analyte from the suppression zone.[1][5] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[9][13][14] |
| High Signal Intensity (Ion Enhancement) | Co-eluting matrix components are enhancing the ionization of the analyte. | 1. Improve Sample Cleanup: Similar to ion suppression, removing interfering components is key.[1][2][12] 2. Optimize Chromatography: Separate the analyte from the components causing enhancement.[1][5] 3. Utilize a SIL-IS: This will help to compensate for the enhancement effect.[1][2][3][4] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts).[1][15] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[5][15][16] In complex biological matrices, endogenous components like phospholipids, proteins, and salts are common sources of matrix effects.[15][16]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: Two common methods to assess matrix effects are the post-column infusion experiment and the post-extraction spike method.[5][9] The post-column infusion method provides a qualitative assessment by infusing a constant flow of the analyte post-column while injecting a blank matrix extract. Dips or peaks in the baseline indicate regions of ion suppression or enhancement.[9][10] The post-extraction spike method offers a quantitative measure by comparing the analyte response in a post-spiked blank matrix extract to the response in a neat solution.[5][16]
Q3: What is the most effective way to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[2][3][4] A SIL-IS is chemically identical to the analyte but has a different mass, causing it to co-elute and experience similar matrix effects.[1][3] The ratio of the analyte to the SIL-IS remains consistent, allowing for accurate quantification even in the presence of ion suppression or enhancement.[1]
Q4: What are the best sample preparation techniques to minimize matrix effects?
A4: The choice of sample preparation technique depends on the analyte and the complexity of the matrix. Generally, more rigorous cleanup methods are more effective at reducing matrix effects.
-
Solid-Phase Extraction (SPE): Offers good selectivity and can effectively remove a wide range of interfering compounds.[1][2]
-
Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract the analyte of interest away from matrix components.[1][12]
-
Protein Precipitation (PPT): A simpler but less effective method that primarily removes proteins. It may not be sufficient for removing other matrix components like phospholipids.[1][12]
Q5: Can I just dilute my sample to reduce matrix effects?
A5: Yes, sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[9][13][14] However, this approach is only feasible if the analyte concentration is high enough to remain above the limit of quantification after dilution.[9][14]
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard (if used) at a known concentration into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix. Spike the analyte and internal standard at the same concentration as Set A into the extracted matrix supernatant.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Evaluate the precision of the IS-Normalized MF across the different matrix lots. The coefficient of variation (%CV) should ideally be less than 15%.[16]
Protocol 2: Solid-Phase Extraction (SPE) for Removal of Matrix Components
This is a general protocol and should be optimized for quinovic acid.
-
Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymer-based sorbent) with methanol followed by deionized water.[2]
-
Loading: Load the pre-treated sample (e.g., diluted plasma) onto the SPE cartridge.[2]
-
Washing: Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.[2]
-
Elution: Elute the analyte of interest with an appropriate organic solvent (e.g., acetonitrile or methanol with a modifier like formic acid or ammonia).[2]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.[2]
Visualizations
Caption: Workflow for identifying, assessing, and mitigating matrix effects in LC-MS/MS.
Caption: Simplified mechanism of ion suppression in electrospray ionization (ESI).
Caption: Decision tree for selecting a strategy to overcome matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel method for the quantification of quinic acid in food using stable isotope dilution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. google.com [google.com]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eijppr.com [eijppr.com]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NMR Spectroscopy of Complex Quinovic Acid Glycosides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the refinement of NMR spectroscopy techniques for complex quinovic acid glycosides.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the NMR analysis of this compound glycosides.
Sample Preparation
Q1: What is the ideal sample concentration for NMR analysis of this compound glycosides?
A1: For ¹H NMR spectra, the required quantity of a compound with a molecular mass under 600 is typically 1-10 mg.[1] For routine ¹H NMR, a sample amount of 5-25 mg is generally recommended.[2] For ¹³C NMR, which is significantly less sensitive, higher concentrations are preferable, often in the range of 20-50 mg.[3] Overly concentrated samples can lead to broad peaks due to viscosity, while very dilute samples may result in a poor signal-to-noise ratio.[4][5]
Q2: My compound is poorly soluble. How can I improve dissolution for NMR?
A2: If your compound dissolves poorly, start with a very small amount (~1 mg or less) and ensure it dissolves completely before gradually adding more.[1] Vigorous shaking or sonication can aid dissolution.[1][3] The choice of deuterated solvent is critical; "like dissolves like" is a good principle to follow.[6] For saponins like this compound glycosides, deuterated methanol (CD₃OD), DMSO-d₆, and pyridine-d₅ are commonly used.[7] If solubility remains an issue in common solvents, trying an alternative like benzene-d₆ may help, as different solvents can alter the chemical shifts and potentially improve signal dispersion.[5]
Q3: The solution in my NMR tube is cloudy/contains solid particles. Will this affect my results?
A3: Yes, it will significantly degrade spectral quality. Solid particles distort the magnetic field homogeneity, leading to broad lines and indistinct spectra that cannot be corrected by shimming.[2] Always ensure your final solution is transparent and free of particulates.[1] Filter the solution into the NMR tube using a Pasteur pipette with a cotton or glass wool plug to remove any solids.[1][2]
Q4: What is the correct sample volume to use in a standard 5 mm NMR tube?
A4: The optimal sample volume for most spectrometers is between 0.5 mL and 0.6 mL.[1] This corresponds to a filling height of approximately 4 cm (40 mm).[1][2] Using a sample volume that is too short can make shimming difficult or impossible, while overly long samples waste expensive solvent and can also be challenging to shim due to thermal gradients.[2]
Data Acquisition & Processing
Q5: Why are the peaks in my ¹H NMR spectrum broad and poorly resolved?
A5: Several factors can cause peak broadening:
-
Poor Shimming: An inadequately shimmed magnetic field is a common cause of broad and asymmetric peaks.[4][5]
-
High Sample Concentration: As mentioned, overly concentrated samples can increase viscosity, leading to line broadening.[4][5]
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[4] Adding a chelating agent like EDTA can help mitigate this effect.[8]
-
Inhomogeneity: If the sample is not fully dissolved or has precipitated, it will lead to poor field homogeneity and broad signals.[2][5]
Q6: I have severe signal overlap in the sugar region (3.0-4.5 ppm) of my ¹H spectrum. How can I resolve these signals?
A6: Signal overlap is a major challenge with glycosides.[7] Here are several strategies to resolve overlapping peaks:
-
Change Solvents: Switching to a different solvent, such as pyridine-d₅, can induce aromatic solvent-induced shifts that alter the dispersion of proton signals, potentially resolving the overlap.[7]
-
Vary the Temperature: Acquiring spectra at different temperatures can change the chemical shifts of certain protons, which may be enough to separate overlapping signals.[4]
-
Use a Higher Field Spectrometer: A stronger magnetic field increases the dispersion of signals, providing better resolution.[4]
-
Utilize 2D NMR: Two-dimensional NMR experiments are powerful tools for resolving overlap by spreading the signals into a second dimension.[4][9] Techniques like COSY, TOCSY, HSQC, and HMBC are essential for separating and assigning these complex regions.[4][7][10][11]
Q7: My signal-to-noise (S/N) ratio is very low. What can I do to improve it?
A7: A poor S/N ratio is often related to the sample itself.[12] First, ensure your sample concentration is adequate. Halving the sample concentration requires four times the acquisition time to achieve the same S/N.[2] If the sample is correctly prepared, you can increase the number of scans. The S/N ratio increases with the square root of the number of scans, so quadrupling the scans will double the S/N.[13] Using a high-sensitivity probe, such as a cryoprobe, can also dramatically improve the S/N ratio.[14][15]
Q8: I see a large, unwanted solvent peak that obscures signals of interest. How can I suppress it?
A8: Modern spectrometers have built-in solvent suppression pulse sequences. Techniques like WET or excitation sculpting are commonly used.[16][17] The WET-1D experiment allows you to selectively suppress large signals, making smaller, nearby peaks more observable.[16] Be aware that these methods can sometimes cause artifacts, particularly near the suppressed peak.[16]
Quantitative Data & Experimental Parameters
For reproducible results, key experimental parameters should be standardized. The tables below summarize recommended starting points for sample preparation and NMR acquisition.
Table 1: Sample Preparation Guidelines
| Parameter | Recommendation | Rationale |
| Analyte Mass (¹H NMR) | 5 - 25 mg | Optimal balance between signal strength and avoiding concentration-related issues like line broadening.[2][3] |
| Analyte Mass (¹³C NMR) | 20 - 50 mg | Higher concentration is needed to compensate for the low natural abundance and sensitivity of the ¹³C nucleus.[3] |
| Deuterated Solvent Volume | 0.5 - 0.6 mL | Ensures the sample height is optimal (~4 cm) for proper shimming in a standard 5 mm tube.[1][2] |
| Common Solvents | CD₃OD, DMSO-d₆, Pyridine-d₅ | These solvents are effective for dissolving polar saponins and glycosides.[7] |
Table 2: Recommended Starting Parameters for 2D NMR Experiments
| Experiment | Key Parameter | Recommended Value | Purpose |
| COSY | Spectral Width | Match ¹H 1D spectrum | To observe all proton-proton couplings. |
| Number of Scans | 4 - 16 | Adjust based on sample concentration for adequate S/N. | |
| HSQC | ¹J(CH) Coupling | 145 Hz | Optimized for one-bond correlations between protons and their directly attached carbons. |
| ¹³C Spectral Width | 0 - 180 ppm | Covers the typical chemical shift range for carbons in glycosides.[18] | |
| HMBC | Long-Range Coupling | 8 Hz | A good starting point to observe 2-3 bond correlations between protons and carbons.[19] |
| ¹³C Spectral Width | 0 - 200 ppm | Includes carbonyl carbons which are often important for structural assignment. |
Experimental Protocols
Protocol 1: General Sample Preparation for NMR
-
Weighing: Accurately weigh 10-20 mg of the dried this compound glycoside sample into a clean, dry vial.[3]
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., pyridine-d₅ or CD₃OD) using a micropipette or syringe.[3]
-
Dissolution: Gently vortex or sonicate the mixture until the sample is completely dissolved, ensuring a homogeneous solution.[3]
-
Filtration & Transfer: Using a Pasteur pipette with a tight cotton or glass wool plug, carefully filter the solution directly into a clean, high-quality 5 mm NMR tube.[2] Ensure the final liquid height is between 4.0 and 4.5 cm.[2][3]
-
Cleaning & Capping: Wipe the outside of the NMR tube with a lint-free tissue and isopropanol or acetone to remove any dust or fingerprints.[1][3] Cap the tube securely to prevent evaporation.[3]
Protocol 2: Standard Workflow for Structure Elucidation
-
1D ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to assess sample purity, complexity, and overall signal dispersion. This provides a quick overview and helps in setting the parameters for subsequent 2D experiments.
-
1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPT sequence) to determine the number and types (CH₃, CH₂, CH, C) of carbon atoms in the molecule.
-
2D HSQC Acquisition: Run a Heteronuclear Single Quantum Coherence (HSQC) experiment. This correlates each proton with the carbon atom it is directly attached to, providing crucial one-bond connectivity information and helping to resolve signal overlap from the 1D ¹H spectrum.[4][19]
-
2D COSY Acquisition: Run a Correlation Spectroscopy (COSY) experiment to identify protons that are coupled to each other (typically through 2-3 bonds).[4][19] This helps to establish spin systems within individual sugar residues and the aglycone core.
-
2D HMBC Acquisition: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment to identify longer-range couplings (2-3 bonds) between protons and carbons.[19] This is critical for connecting the individual spin systems, determining the sequence of sugar units, and identifying the linkage points between the sugar moieties and the aglycone.
-
Data Integration & Analysis: Integrate the data from all experiments (1D and 2D) to piece together the complete molecular structure, including the stereochemistry and linkage positions of the glycosidic chains.
Visualizations
Diagram 1: General NMR Workflow
Caption: A standard workflow for the structural elucidation of complex glycosides using NMR spectroscopy.
Diagram 2: Troubleshooting Poor Spectral Quality
Caption: A decision tree for troubleshooting common issues related to poor NMR spectral quality.
References
- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Optimizing 1D 1H-NMR profiling of plant samples for high throughput analysis: extract preparation, standardization, automation and spectra processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of an NMR-Based Platform for the Direct Structural Annotation of Complex Natural Products Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. NMR Quantitation of Natural Products at the Nanomole-Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural Products | Bruker [bruker.com]
- 16. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Strategies to minimize degradation of quinovic acid during storage
This guide provides researchers, scientists, and drug development professionals with essential strategies to minimize the degradation of quinovic acid during storage. It includes frequently asked questions, troubleshooting advice for common stability issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at refrigerated temperatures, ideally between 2-8°C.[] It is crucial to keep it in a well-closed container to protect it from moisture and light.[2] Studies on similar pentacyclic triterpenoids have shown stability for several months when stored as a dried powder in a sealed container, protected from light at 4°C.[2]
Q2: How should I store this compound solutions?
This compound solutions are more susceptible to degradation than the solid compound. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, solutions should be frozen at -20°C or -80°C. It is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation. The solvent system is also critical; slightly acidic or neutral conditions are preferable to alkaline conditions.[2]
Q3: What are the primary factors that cause this compound to degrade?
As a pentacyclic triterpenoid, this compound's stability is primarily affected by:
-
Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[2]
-
pH: this compound is less stable in alkaline (basic) conditions. A study on similar compounds showed instability at a pH of 8.2, whereas stability was maintained at pH 5.8 and 7.0.[2]
-
Oxygen: Like many complex organic molecules, this compound can be susceptible to oxidation, especially when exposed to air over long periods or at elevated temperatures.
Q4: How can I determine if my this compound sample has degraded?
Degradation can be identified through several methods:
-
Visual Inspection: A noticeable change in color (e.g., yellowing or browning) or physical state of the powder can indicate degradation.
-
Chromatographic Analysis: The most reliable method is to use a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC). Signs of degradation include a decrease in the area of the main this compound peak, the appearance of new peaks corresponding to degradation products, and a failure to achieve mass balance.[3][4]
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of this compound.
| Problem Observed | Possible Cause(s) | Suggested Solution(s) |
| Unexpected peaks appear in HPLC/GC analysis of a stored sample. | Chemical Degradation: The sample has degraded due to improper storage (exposure to heat, light, or reactive atmosphere). | 1. Verify that storage conditions align with recommendations (2-8°C, protected from light).2. Perform a forced degradation study (see protocol below) to help identify potential degradation products.3. Use a freshly prepared standard or a new lot of material for comparison. |
| Purity or potency of the sample has decreased over time. | Inadequate Storage Conditions: Gradual degradation has occurred due to prolonged storage at suboptimal temperatures or exposure to air/light. | 1. Ensure the container is tightly sealed and stored at the recommended temperature (2-8°C for solids, ≤ -20°C for solutions).2. For solutions, use single-use aliquots to minimize freeze-thaw cycles.3. Consider purging the container headspace with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation. |
| Solid sample or solution has changed color (e.g., yellowing). | Oxidation or Photodegradation: Exposure to oxygen and/or light has likely caused chemical changes to the molecule. | 1. Store the material in amber-colored vials or wrap containers in aluminum foil to block light.[2]2. Ensure the container is airtight. For highly sensitive applications, store under an inert atmosphere. |
| Precipitate or haze has formed in a stored solution. | pH-Dependent Instability/Polymerization: Degradation products may be less soluble, or the compound may polymerize under certain pH conditions, especially alkaline ones.[2] | 1. Confirm the pH of the solvent is within the stable range (ideally slightly acidic to neutral).2. If preparing aqueous solutions, use a suitable buffer (e.g., phosphate or acetate) to maintain a stable pH.3. The solution may need to be filtered before use, but this indicates significant degradation and the material's concentration should be re-verified. |
Quantitative Data on Degradation
Specific public data on the forced degradation of this compound is limited. The following table is an illustrative example based on typical results from forced degradation studies performed on complex triterpenoids and other natural products. The goal of such a study is to achieve 5-20% degradation to ensure the analytical method is capable of detecting degradants.
Table 1: Illustrative Example of this compound Degradation under Stress Conditions
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Illustrative) | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 60°C | 8% | Hydrolysis of labile groups |
| Alkaline Hydrolysis | 0.1 M NaOH | 4 hours | 60°C | 15% | Hydrolysis, potential epimerization |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 12% | Oxidation of hydroxyl groups or double bonds |
| Thermal | Dry Heat | 48 hours | 80°C | 6% | Thermolytic decomposition |
| Photolytic | UV Light (254 nm) | 24 hours | Room Temp | 10% | Photochemical rearrangement or cleavage |
Disclaimer: This data is for illustrative purposes only and represents a hypothetical outcome to demonstrate the principles of a forced degradation study. Actual results may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish the specificity of an analytical method.[4][5]
1. Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw samples at intervals (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration with the mobile phase.
-
Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C. Withdraw samples at intervals, neutralize with 0.1 M HCl, and dilute.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Withdraw samples at intervals (e.g., 6, 12, 24 hours) and dilute.
-
Thermal Degradation: Place solid this compound powder in a hot air oven at 80°C for 48 hours. Also, reflux the stock solution at 80°C. Prepare samples for analysis by dissolving/diluting to the target concentration.
-
Photolytic Degradation: Expose the solid powder and the stock solution to direct UV light (e.g., in a photostability chamber) for 24-48 hours. Prepare a control sample wrapped in aluminum foil to be stored under the same conditions.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).
-
Evaluate the chromatograms for new peaks, peak purity of the parent compound, and mass balance.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a reversed-phase HPLC method to quantify this compound and separate it from its degradation products.[6][7]
-
Instrumentation: HPLC system with a UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% phosphoric acid or formic acid (to ensure acidic pH and good peak shape for the carboxylic acid groups).
-
Solvent B: Acetonitrile or Methanol.
-
-
Elution Mode: Isocratic or gradient elution. A gradient is often necessary to separate polar degradation products from the less polar parent compound.
-
Example Gradient: Start with 90% A / 10% B, ramp to 10% A / 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 210 nm, where carboxylic acids typically absorb. A PDA detector can be used to scan across a range of wavelengths to identify optimal detection for all components.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by its ability to resolve the main this compound peak from all peaks generated during the forced degradation study.
Visualizations
Caption: Key environmental factors that can induce the chemical degradation of this compound.
Caption: A typical workflow for conducting a formal stability study of this compound.
Caption: A decision tree to troubleshoot common issues related to this compound stability.
References
- 2. researchgate.net [researchgate.net]
- 3. actascientific.com [actascientific.com]
- 4. scispace.com [scispace.com]
- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. HPLC-PDA method for this compound glycosides assay in Cat's claw (Uncaria tomentosa) associated with UPLC/Q-TOF-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Improving the Resolution of Quinovic Acid Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chromatographic separation of quinovic acid isomers.
Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic separation of this compound isomers.
Issue 1: Poor or No Resolution Between Isomer Peaks
Question: My chromatogram shows co-eluting or poorly resolved peaks for this compound isomers. What steps can I take to improve the separation?
Answer: Poor resolution is a common challenge when separating isomers due to their similar physicochemical properties.[1] A systematic approach to method optimization is required.
Possible Causes & Solutions:
-
Inappropriate Stationary Phase: The column chemistry may not be suitable for discriminating between the isomers.
-
Solution 1: Change Column Chemistry. If using a standard C18 column, consider switching to a stationary phase with different selectivity. Phenyl-Hexyl or Pentafluorophenyl (PFP) columns can offer alternative selectivities through π-π and dipole-dipole interactions.[2] For certain geometric isomers, a C30 column might provide better shape selectivity.[3] For enantiomeric separations, a chiral stationary phase (CSP) is mandatory. Quinine and quinidine-derived anion-exchanger CSPs are particularly effective for acidic compounds like this compound.[4][5]
-
-
Suboptimal Mobile Phase Composition: The mobile phase is a powerful tool for manipulating selectivity.[6]
-
Solution 1: Screen Organic Modifiers. If your current method uses acetonitrile, try substituting it with methanol, or vice-versa. The different hydrogen bonding properties of these solvents can significantly alter selectivity and improve isomer separation.[2][3]
-
Solution 2: Adjust Mobile Phase pH. Since quinovic acids are acidic, the mobile phase pH is critical. To ensure the analytes are in a single, non-ionized form, adjust the pH to be at least two units below their pKa.[1] This typically involves adding a small amount of an acid like formic acid or acetic acid to the mobile phase.[7][8]
-
Solution 3: Optimize Gradient Elution. If using a gradient, a steep gradient may not provide sufficient time for separation. Try implementing a shallower gradient, which can significantly improve the resolution of closely eluting peaks.[2][9]
-
-
Incorrect Column Temperature: Temperature can influence the thermodynamics of analyte-stationary phase interactions.[2]
-
Solution 1: Perform a Temperature Study. Evaluate the separation at various temperatures (e.g., 25°C, 35°C, 45°C).[1] While higher temperatures often reduce analysis time, lowering the temperature can sometimes enhance the differential interactions between isomers and the stationary phase, leading to better resolution.[2][6]
-
Issue 2: Peak Tailing or Asymmetrical Peaks
Question: The peaks for my this compound isomers are showing significant tailing. How can I achieve better peak symmetry?
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
Possible Causes & Solutions:
-
Secondary Interactions with Stationary Phase: The acidic nature of this compound can lead to interactions with residual, acidic silanol groups on the silica backbone of the stationary phase.
-
Solution 1: Use a Buffered Mobile Phase. A buffer can help maintain a consistent pH and minimize interactions with silanol groups.[10] Low concentration (10-20 mM) phosphate or acetate buffers are common choices.[10]
-
Solution 2: Add a Competing Acid. A small amount of a stronger acid, like trifluoroacetic acid (TFA), can sometimes improve the peak shape of acidic analytes, although it may be less desirable for MS applications.
-
-
Mobile Phase pH Close to Analyte pKa: When the mobile phase pH is close to the pKa of the this compound isomers, both ionized and non-ionized forms can exist simultaneously, leading to peak distortion.[1]
-
Solution 1: Adjust Mobile Phase pH. Ensure the mobile phase pH is at least 2 units below the pKa of the analytes to maintain them in their protonated state.[1]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution 1: Reduce Sample Concentration. Dilute the sample and reinject. If peak shape improves, column overload was the likely cause.
-
Issue 3: Drifting or Unstable Retention Times
Question: I am observing significant drift in retention times for my this compound isomers across multiple injections. What is causing this instability?
Answer: Drifting retention times can compromise the reliability of your analysis and are typically caused by issues with the HPLC system or column equilibration.[11]
Possible Causes & Solutions:
-
Poor Column Equilibration: The column must be fully equilibrated with the mobile phase before analysis.[1] This is especially critical when using gradient elution or after the system has been idle.
-
Solution 1: Increase Equilibration Time. Before starting your analytical run, flush the column with the initial mobile phase for an extended period (e.g., 10-20 column volumes).
-
-
Changes in Mobile Phase Composition: Inaccurate solvent mixing by the pump can lead to shifts in retention.[11]
-
Solution 1: Pre-mix Mobile Phase. Prepare the mobile phase manually by mixing the solvents in a single reservoir to eliminate potential pump proportioning errors.[12]
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Solution 2: Degas Mobile Phase. Ensure the mobile phase is thoroughly degassed to prevent air bubbles from forming in the pump, which can cause pressure fluctuations and affect retention times.[1]
-
-
Fluctuating Column Temperature: Even minor changes in ambient temperature can affect retention times if a column oven is not used.[11]
-
Solution 1: Use a Column Oven. A thermostatically controlled column compartment is essential for maintaining stable and reproducible retention times.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a separation method for this compound isomers?
A1: A good starting point is a reversed-phase method using a C18 column.[7][13] Begin with a mobile phase consisting of a mixture of water and an organic solvent (acetonitrile or methanol), with a small amount of acid (e.g., 0.1% formic acid) to suppress the ionization of the quinovic acids.[2][7] From there, you can optimize by screening different columns, organic modifiers, and temperatures as outlined in the troubleshooting guide.
Q2: Should I use an isocratic or a gradient method for separating this compound isomers?
A2: The choice depends on the complexity of your sample. For a simple mixture of a few known isomers, an optimized isocratic method can provide excellent resolution.[2] However, if you are analyzing a complex mixture, such as a crude plant extract containing multiple isomers and other compounds, a gradient method is generally more effective at resolving all peaks within a reasonable timeframe.[9] A shallow gradient is often recommended to improve the separation of closely eluting isomers.[2]
Q3: How does temperature affect the separation of this compound isomers?
A3: Temperature is a critical parameter for optimizing selectivity.[14] An increase in temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[6] However, the effect on resolution (the spacing between peaks) is specific to the isomers and the stationary phase. In some cases, increasing the temperature can improve separation, while in others, a lower temperature may be beneficial.[2][6] Therefore, it is highly recommended to perform a temperature study to find the optimal condition for your specific separation.
Q4: When is a chiral stationary phase (CSP) necessary?
A4: A chiral stationary phase is essential for the separation of enantiomers. Enantiomers are non-superimposable mirror images with identical physical properties in an achiral environment, making them impossible to separate on standard (achiral) columns like C18 or Phenyl-Hexyl. CSPs create a chiral environment that allows for differential interactions with the two enantiomers, leading to their separation.[4]
Q5: My this compound isomers are not separating even after trying different columns and mobile phases. What else can I do?
A5: If extensive method development in reversed-phase and normal-phase chromatography has failed, consider alternative techniques. Supercritical Fluid Chromatography (SFC) is an emerging technique that can offer different selectivity and is particularly powerful for isomer separations.[1][4] It has shown great promise for separating compounds that are challenging to resolve by HPLC.[1]
Data Presentation
Table 1: Effect of Organic Modifier on Resolution of Isomers (Illustrative data based on common chromatographic principles)
| Organic Modifier | Isomer Pair | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Acetonitrile | A & B | 5.2 | 5.4 | 0.8 |
| Methanol | A & B | 6.8 | 7.5 | 1.6 |
Note: Switching from acetonitrile to methanol can significantly alter selectivity, potentially improving resolution for certain isomer pairs.[2]
Table 2: Influence of Column Temperature on Separation (Illustrative data based on common chromatographic principles)
| Temperature (°C) | Isomer Pair | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| 25 | C & D | 8.1 | 8.3 | 0.9 |
| 35 | C & D | 7.5 | 7.8 | 1.2 |
| 45 | C & D | 6.9 | 7.3 | 1.5 |
Note: Optimizing temperature can be a key factor in achieving baseline separation (Rs ≥ 1.5).[2][6]
Experimental Protocols
Protocol 1: General Method Development for this compound Isomer Separation
This protocol outlines a systematic approach to developing a robust HPLC method for separating this compound isomers.
-
Column Selection:
-
Start with a column known for good performance with acidic compounds, such as a modern, high-purity silica C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
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Have a Phenyl-Hexyl or PFP column available as an alternative for screening different selectivities.[2]
-
-
Mobile Phase Screening:
-
Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Prepare Mobile Phase C: 0.1% Formic Acid in Methanol.
-
-
Initial Scouting Gradient:
-
Perform two initial "scouting" gradients, one with Acetonitrile (A/B) and one with Methanol (A/C).
-
Flow Rate: 1.0 mL/min
-
Gradient: 10% to 90% organic over 20 minutes.
-
Temperature: 30°C
-
Detection: PDA detector, monitoring at a relevant wavelength for quinovic acids.
-
Evaluate the chromatograms for the best overall separation and selectivity.
-
-
Gradient Optimization:
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Based on the scouting runs, select the better organic modifier.
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Develop a targeted, shallower gradient. For example, if the isomers eluted between 30% and 40% organic in the scouting run, design a new gradient around that range (e.g., 25% to 45% organic over 20 minutes). The goal is to achieve a resolution (Rs) of >1.5 for all isomer pairs.[9]
-
-
Temperature Optimization:
-
If resolution is still suboptimal after gradient optimization, analyze the sample at different temperatures (e.g., 25°C, 35°C, 45°C) using the optimized gradient to see if selectivity can be further improved.[2]
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor isomer resolution.
Caption: Factors influencing chromatographic resolution.
Caption: Workflow for HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. acidic mobile phase: Topics by Science.gov [science.gov]
- 9. mastelf.com [mastelf.com]
- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 11. lcms.cz [lcms.cz]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. HPLC-PDA method for this compound glycosides assay in Cat's claw (Uncaria tomentosa) associated with UPLC/Q-TOF-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Quinovic Acid In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in in vivo experiments involving quinovic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in the therapeutic outcomes of our this compound-treated animal groups. What are the potential causes?
High variability in in vivo studies with this compound, a pentacyclic triterpenoid, often stems from its physicochemical properties. Key factors include:
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Poor Aqueous Solubility: this compound is lipophilic, leading to low and variable dissolution in the gastrointestinal tract after oral administration. This results in inconsistent absorption and bioavailability.[1][2]
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Formulation Inconsistencies: The method of preparing the dosing solution can significantly impact the compound's suspension, particle size, and ultimately, its absorption rate.
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Metabolic and Excretion Differences: Individual variations in animal metabolism and excretion rates can affect the circulating concentration and duration of action of this compound.
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Source Material Variability: As a natural product, the purity and composition of this compound extracts can vary between batches if not sourced from a highly standardized supplier.
Q2: How can we improve the formulation of this compound for oral gavage to ensure more consistent dosing?
Given its poor water solubility, a simple aqueous suspension is likely to lead to high variability. Consider the following formulation strategies:
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Co-solvents: Employing a system of co-solvents can enhance solubility. Common biocompatible solvents include polyethylene glycol (PEG), propylene glycol, and ethanol. The final concentration of these solvents should be carefully controlled and tested for tolerability in the animal model.
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Surfactants: The inclusion of a small percentage of a non-ionic surfactant, such as Tween® 80 or Cremophor® EL, can help to create a more stable and uniform suspension or microemulsion.
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid-based formulations can significantly improve the oral bioavailability of lipophilic compounds like this compound.[3][4]
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Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, thereby improving the dissolution rate.[5]
Q3: What is a reliable vehicle for intraperitoneal (i.p.) injection of this compound?
For i.p. administration, ensuring the compound remains in solution or a fine, uniform suspension is critical to avoid local irritation and ensure consistent absorption. A common vehicle used in published studies is a saline solution, though this may require a solubilizing agent.[6] A vehicle containing a low percentage of DMSO (e.g., <5%) to initially dissolve the this compound, which is then brought to volume with saline or a corn oil emulsion, can be effective. The final vehicle composition should always be tested for toxicity and irritancy in a small pilot group of animals.
Q4: Are there specific analytical methods to quantify this compound in biological samples to verify exposure?
Yes, to confirm exposure and assess pharmacokinetic variability, it is crucial to measure the concentration of this compound in plasma or tissue homogenates. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a highly sensitive and specific method for quantifying small molecules like this compound in complex biological matrices.[7] Developing and validating such an assay early in your research can be invaluable for troubleshooting variability.
Data Presentation
The following table summarizes representative quantitative data from an in vivo study investigating the neuroprotective effects of this compound (QA) in a mouse model of Alzheimer's disease induced by amyloid-beta (Aβ).
| Group | Treatment | Aβ Burden (Relative Densitometry) | Reactive Oxygen Species (ROS) Levels (Fluorescence Intensity) |
| 1 | Control (Vehicle) | 1.00 ± 0.05 | 100 ± 8.5 |
| 2 | Aβ Only | 2.50 ± 0.21 | 225 ± 15.2 |
| 3 | Aβ + QA | 1.25 ± 0.15 | 130 ± 10.8 |
Data are presented as mean ± SEM. This table is a representative summary based on findings in the field and is for illustrative purposes.
Experimental Protocols
General Protocol for Oral Administration of this compound in a Mouse Model
This protocol outlines a general methodology for in vivo studies. Specific parameters should be optimized for your experimental goals.
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Animal Model: C57BL/6J mice (male, 8-10 weeks old) are commonly used. House animals in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. Allow for a 1-week acclimatization period.
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This compound Preparation:
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For a 50 mg/kg dose, weigh the appropriate amount of this compound.
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Prepare a vehicle solution, for example, 0.9% saline with 1% Tween® 80.
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Suspend the this compound in the vehicle. Use a sonicator or homogenizer to ensure a uniform and fine suspension. Prepare fresh daily.
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Dosing:
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Administer the this compound suspension or vehicle control via oral gavage at a volume of 10 mL/kg body weight.
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Dosing can be performed on alternating days for a period of several weeks, depending on the study design.[6]
-
-
Endpoint Analysis:
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Blood samples can be collected via cardiac puncture for plasma analysis (e.g., LC-MS to determine this compound concentration).
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Tissues of interest (e.g., brain, liver) are harvested, flash-frozen in liquid nitrogen, or fixed in formalin for subsequent biochemical (e.g., Western blot, ELISA) or histological analysis.
Visualizations
Diagrams of Pathways and Workflows
Caption: Experimental workflow for in vivo this compound studies.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. This compound Impedes Cholesterol Dyshomeostasis, Oxidative Stress, and Neurodegeneration in an Amyloid- β-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo and In Vitro Activities and ADME-Tox Profile of a Quinolizidine-Modified 4-Aminoquinoline: A Potent Anti-P. falciparum and Anti-P. vivax Blood-Stage Antimalarial - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor reproducibility in quinovic acid bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during quinovic acid bioassays. The information is intended for researchers, scientists, and drug development professionals to improve the reproducibility and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor reproducibility in this compound bioassays?
Poor reproducibility in this compound bioassays can stem from several factors, including:
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Compound-related issues: Purity, solubility, and stability of the this compound sample.
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Cell-based assay variability: Inconsistent cell seeding density, passage number, and cell health.
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Reagent and material inconsistencies: Variation in serum batches, quality of solvents, and plasticware.
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Assay protocol deviations: Inconsistent incubation times, temperature fluctuations, and improper handling of reagents.
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Data analysis errors: Incorrect normalization, use of inappropriate statistical methods, and subjective data interpretation.
Q2: How should I prepare my this compound stock solution?
To ensure consistency, prepare a concentrated stock solution of this compound in a high-purity solvent such as dimethyl sulfoxide (DMSO).[1] Vortex the solution thoroughly to ensure complete dissolution. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. Before each experiment, dilute the stock solution to the final working concentration in pre-warmed cell culture media.
Q3: What are some common artifacts to be aware of in natural product bioassays?
Natural product extracts and purified compounds can sometimes lead to misleading results due to Pan Assay Interference Compounds (PAINS).[2] These are molecules that can appear as "hits" in many different assays through non-specific mechanisms, such as forming aggregates that sequester enzymes.[2] It is crucial to perform secondary assays and mechanism-of-action studies to validate any initial findings.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in Cell Viability Assays
High variability between replicate wells can obscure the true effect of this compound. The following table outlines potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Standardize cell seeding density and ensure even cell distribution in multi-well plates. Use a calibrated multichannel pipette. | Consistent cell numbers across wells, leading to more reliable and reproducible assay results. |
| Edge Effects in Plates | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media. | Minimized variability between replicate wells due to reduced evaporation and temperature gradients. |
| Incomplete Dissolution of this compound | Ensure the compound is fully dissolved in the stock solution. Vortex the stock solution before diluting it into the final assay medium. Perform a final dilution in pre-warmed media. | Homogeneous distribution of the compound in the assay, leading to consistent effects on cells. |
| Cell Clumping | Ensure a single-cell suspension before seeding by gentle pipetting or passing the cells through a cell strainer. | Uniform cell monolayer, leading to consistent exposure to the compound and more uniform assay readouts. |
Issue 2: Lower Than Expected Bioactivity of this compound
If this compound is showing lower than expected bioactivity, consider the following factors.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | This compound may be unstable under certain experimental conditions (e.g., pH, temperature, light exposure). Perform stability tests under your specific assay conditions. Prepare fresh dilutions from a frozen stock for each experiment. | Accurate determination of the compound's potency by minimizing degradation. |
| Interaction with Serum Proteins | Test the effect of different serum concentrations in your cell culture medium. Serum components can sequester the compound, reducing its effective concentration. | Understanding the influence of serum on this compound bioactivity and optimizing assay conditions. |
| Incorrect Assay Endpoint | The chosen incubation time may not be optimal to observe the desired effect. Perform a time-course experiment to determine the optimal endpoint for your specific assay and cell line. | Identification of the most appropriate time point to measure the biological response, leading to more accurate results. |
| Cell Line Resistance | The selected cell line may be inherently resistant to the effects of this compound. Test the compound on a panel of different cell lines to identify a more sensitive model. | Identification of a suitable cell model for studying the bioactivity of this compound. |
Experimental Protocols
General Protocol for a Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
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Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
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Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Example IC50 Values for Triterpenoid Saponins in Various Cancer Cell Lines
The following table provides examples of IC50 values for ursolic acid and oleanolic acid, which are structurally related to this compound. These values can serve as a reference, but it is important to note that the potency of this compound may differ.
| Compound | Cell Line | IC50 (µM) | Reference |
| Ursolic Acid | A549 (Lung) | 21.9 ± 0.05 | [3] |
| HeLa (Cervical) | 11.2 ± 0.05 | [3] | |
| HepG2 (Liver) | 104.2 ± 0.05 | [3] | |
| SH-SY5Y (Neuroblastoma) | 6.9 ± 0.05 | [3] | |
| Oleanolic Acid | A549 (Lung) | 98.9 ± 0.05 | [3] |
| HeLa (Cervical) | 83.6 ± 0.05 | [3] | |
| HepG2 (Liver) | 408.3 ± 0.05 | [3] |
Visualizations
This compound Anti-Inflammatory Signaling Pathway
This compound and its glycosides have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines like IL-1β and TNF-α.[4][5] A plausible mechanism of action involves the modulation of the NF-κB signaling pathway.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Experimental Workflow for this compound Bioassay
The following diagram illustrates a general workflow for conducting a this compound bioassay, from preparation to data analysis.
Caption: General experimental workflow for a this compound bioassay.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common problems in this compound bioassays.
Caption: A logical flow for troubleshooting this compound bioassays.
References
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. Cytotoxic Activity of Saponins and Sapogenins Isolated from Chenopodium quinoa Willd. in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The this compound Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Selecting appropriate internal standards for quinovic acid quantification
This technical support center provides guidance on selecting an appropriate internal standard for the accurate quantification of quinovic acid using chromatographic methods such as HPLC and LC-MS. It also includes troubleshooting guides and frequently asked questions to address common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in selecting an internal standard for this compound quantification?
A1: The most critical factor is the structural similarity between the internal standard and this compound. An ideal internal standard should mimic the analyte's behavior during sample extraction, derivatization (if any), and chromatographic analysis to compensate for variations in sample preparation and instrument response.[1][2] For LC-MS analysis, the internal standard should also have similar ionization efficiency to the analyte.[1][3]
Q2: Is a stable isotope-labeled (SIL) this compound available for use as an internal standard?
A2: Currently, a commercially available stable isotope-labeled this compound is not readily found in supplier catalogs. SIL internal standards are considered the gold standard in quantitative mass spectrometry as they share identical chemical and physical properties with the analyte, ensuring the most accurate correction for matrix effects and other experimental variabilities.[1][4][5] In the absence of a SIL-IS, a structural analog is the next best choice.[6]
Q3: What are some potential structural analogs that can be used as an internal standard for this compound?
A3: Several pentacyclic triterpenoid acids share structural similarities with this compound and could be considered as potential internal standards. The suitability of these compounds should be experimentally verified. Potential candidates include:
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Ursolic Acid: A structural isomer of oleanolic acid, it is a pentacyclic triterpenoid that has been used in the quantification of other triterpenoids.[7][8]
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Oleanolic Acid: Another common pentacyclic triterpenoid, it shares a similar backbone to this compound.
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Glycyrrhetinic Acid: This triterpenoid has been successfully used as an internal standard for the quantification of ursolic acid in human plasma by UPLC/MS/MS.[7]
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Asiatic Acid: A major triterpenoid from Centella asiatica, it also possesses a pentacyclic triterpene structure.[9][10]
The choice among these will depend on factors such as commercial availability, purity, and chromatographic separation from this compound and other matrix components in your specific method.
Q4: How do I validate a selected internal standard?
A4: Validation should follow established guidelines (e.g., ICH Q2(R2)).[11] Key validation parameters include:
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Specificity/Selectivity: Ensure that the internal standard does not interfere with the this compound peak and is well-resolved from other sample components.
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Linearity: The ratio of the analyte peak area to the internal standard peak area should be linear over the desired concentration range.[12]
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Accuracy and Precision: The method should provide accurate and precise results across the calibration range.
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Recovery: The extraction recovery of the internal standard should be consistent and comparable to that of this compound.[12]
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Matrix Effect: Assess the influence of the sample matrix on the ionization of both the analyte and the internal standard.[3][13][14] The internal standard should effectively compensate for any ion suppression or enhancement.[14]
Troubleshooting Guide
This guide addresses common issues that may arise during the quantification of this compound using an internal standard.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) for this compound and/or IS | - Inappropriate mobile phase pH.- Column degradation or contamination.- Sample overload. | - Adjust the mobile phase pH. Since this compound is acidic, a lower pH (e.g., using formic or acetic acid) can improve peak shape.- Use a guard column and/or wash the column with a strong solvent.- Reduce the injection volume or sample concentration. |
| High Variability in Internal Standard Peak Area | - Inconsistent addition of the internal standard.- Degradation of the internal standard in the sample or stock solution.- Poor extraction recovery. | - Use a calibrated pipette for adding the internal standard. Add the IS early in the sample preparation process to account for losses.[15]- Check the stability of the internal standard under your storage and experimental conditions.- Optimize the extraction procedure (e.g., solvent, pH, temperature). |
| Non-linear Calibration Curve | - Inappropriate concentration range.- Saturation of the detector.- Significant and uncompensated matrix effects. | - Adjust the concentration range of your calibration standards.- Dilute samples to fall within the linear range of the detector.- Re-evaluate the chosen internal standard for its ability to mimic the matrix effects on this compound. Consider further sample cleanup. |
| Drifting Retention Times | - Changes in mobile phase composition.- Fluctuation in column temperature.- Pump malfunction or leaks in the HPLC/UPLC system. | - Prepare fresh mobile phase and ensure proper mixing/degassing.- Use a column oven to maintain a constant temperature.- Check the system for leaks and ensure the pump is delivering a consistent flow rate. |
Experimental Protocols
1. Preparation of Stock Solutions and Internal Standard
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This compound Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
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Internal Standard (IS) Stock Solution: Prepare a stock solution of the selected structural analog (e.g., ursolic acid, glycyrrhetinic acid) in a similar manner.
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Working Solutions: Prepare serial dilutions of the this compound stock solution to create calibration standards. Prepare a working solution of the internal standard at a fixed concentration.
2. Sample Preparation (Example: Plant Material)
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Extraction: Weigh the powdered plant material and add a suitable extraction solvent (e.g., 70% methanol). Perform extraction using ultrasonication or reflux.
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Spiking with IS: Add a precise volume of the internal standard working solution to the extract.
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Cleanup (if necessary): The extract may be further purified using solid-phase extraction (SPE) to remove interfering matrix components.
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Final Preparation: Evaporate the solvent and reconstitute the residue in the mobile phase for injection into the HPLC or LC-MS system.
3. Chromatographic Conditions (Example for HPLC-UV)
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Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: Approximately 210 nm.
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Injection Volume: 10-20 µL.
These conditions should be optimized for the specific column and instrument used to achieve good separation between this compound, the internal standard, and any matrix interferences.
Data Presentation
The following table provides a template for summarizing and comparing the performance of potential internal standards during method validation.
| Parameter | Internal Standard A (e.g., Ursolic Acid) | Internal Standard B (e.g., Glycyrrhetinic Acid) | Acceptance Criteria |
| Retention Time (min) | Baseline separation from analyte | ||
| Linearity (r²) | > 0.99 | ||
| LOD (ng/mL) | Reportable | ||
| LOQ (ng/mL) | Reportable | ||
| Precision (%RSD) | < 15% | ||
| Accuracy (% Recovery) | 85-115% | ||
| Matrix Effect (%) | IS should track analyte's response | ||
| Extraction Recovery (%) | Consistent and reproducible |
Visualizations
Caption: Workflow for selecting an internal standard for this compound quantification.
Caption: A logical workflow for troubleshooting common analytical issues.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. nebiolab.com [nebiolab.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolation, characterization and quantification of a pentacyclic triterpinoid compound ursolic acid in Scabiosa palaestina L. distributed in the north of Iraq | Plant Science Today [horizonepublishing.com]
- 9. researchgate.net [researchgate.net]
- 10. Total Triterpenes, Polyphenols, Flavonoids, and Antioxidant Activity of Bioactive Phytochemicals of Centella asiatica by Different Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. scielo.br [scielo.br]
- 13. What is matrix effect and how is it quantified? [sciex.com]
- 14. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing conditions for the synthesis of quinovic acid derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of quinovic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing this compound derivatives?
A1: Researchers often face challenges related to the sterically hindered nature of the triterpenoid backbone, which can lead to low reaction yields. Other common issues include the poor solubility of this compound in some organic solvents, the need for selective protection of its hydroxyl and two carboxylic acid groups, and difficulties in purifying the final products from reaction byproducts.
Q2: Which functional groups of this compound are the primary targets for derivatization?
A2: The primary targets for derivatization on the this compound scaffold are the C3-hydroxyl group and the two carboxylic acid groups at C27 and C28. These sites allow for the synthesis of a wide variety of derivatives, including esters, amides, and glycosides, to modulate the compound's biological activity.
Q3: What are some key biological activities of this compound and its derivatives?
A3: this compound and its derivatives have been reported to possess a range of biological activities, including anti-inflammatory, antiviral, and antileishmanial properties. Some derivatives have also been investigated for their potential in neuroprotective applications and as inhibitors of specific enzymes. The derivatization of this compound can enhance its cytotoxic activity against certain cell lines while reducing general cytotoxicity.[1][2]
Troubleshooting Guides
Esterification Reactions
Issue: Low yield in the esterification of this compound.
| Potential Cause | Troubleshooting Suggestion |
| Steric Hindrance | The bulky triterpenoid structure can impede the approach of reagents. Consider using a less sterically hindered alcohol or a more reactive acylating agent. Employing coupling agents like DCC/DMAP or EDC/DMAP can facilitate the reaction. For highly hindered substrates, conversion to the acid chloride followed by reaction with the alcohol may improve yields. |
| Inadequate Catalyst | For Fischer esterification, ensure a sufficient amount of a strong acid catalyst (e.g., H₂SO₄, p-TsOH) is used. For coupling agent-mediated reactions, ensure the catalyst (e.g., DMAP) is fresh and used in appropriate molar ratios. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and time. For some sterically hindered esters, prolonged reaction times or higher temperatures may be necessary. However, monitor for potential side reactions or degradation. |
| Poor Solubility | Ensure this compound is fully dissolved in the reaction solvent. Solvents like DMF or DMSO may be required for better solubility. |
Table 1: Representative Optimization of Esterification Conditions for a Triterpenoid Carboxylic Acid.
| Entry | Alcohol (equiv.) | Coupling Agent (equiv.) | Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methanol (10) | - | H₂SO₄ (0.1) | Toluene | 110 | 24 | 45 |
| 2 | Methanol (1.5) | DCC (1.2) | DMAP (0.1) | CH₂Cl₂ | RT | 12 | 75 |
| 3 | Isopropanol (1.5) | DCC (1.2) | DMAP (0.1) | CH₂Cl₂ | RT | 24 | 50 |
| 4 | Benzyl alcohol (1.5) | EDC (1.2) | DMAP (0.1) | DMF | RT | 18 | 82 |
| 5 | Benzyl alcohol (1.5) | SOCl₂ (1.2), then alcohol | Pyridine | 0 to RT | 6 | 88 |
Note: This table is a generalized representation based on esterification of similar natural products and should be adapted for specific this compound derivatives.
Amidation Reactions
Issue: Incomplete conversion in the amidation of this compound.
| Potential Cause | Troubleshooting Suggestion | | :--- | :--- | :--- | :--- | | Low Reactivity of Amine | Use a more nucleophilic amine or increase its stoichiometry. Activation of the carboxylic acid with coupling agents like HATU, HOBt, or conversion to an acid chloride is highly recommended. | | Side Reactions | Ensure the reaction is performed under anhydrous conditions to prevent hydrolysis of activated intermediates. The use of a non-nucleophilic base can prevent unwanted side reactions. | | Incompatible Solvent | Choose a solvent that ensures the solubility of all reactants. Aprotic polar solvents like DMF or NMP are often good choices. |
Glycosylation Reactions
Issue: Low yield or incorrect stereochemistry in the glycosylation of the C3-hydroxyl group.
| Potential Cause | Troubleshooting Suggestion | | :--- | :--- | :--- | :--- | | Steric Hindrance at C3-OH | The C3-hydroxyl group of this compound is sterically hindered. Glycosylation methods like the Koenigs-Knorr or Schmidt glycosylation should be optimized for such substrates. Using a more reactive glycosyl donor or a powerful promoter system (e.g., silver triflate for Koenigs-Knorr) can improve yields.[3] | | Protecting Group Strategy | The choice of protecting groups on the glycosyl donor is critical. A participating group (e.g., an acetyl group) at the C2 position of the sugar will favor the formation of a 1,2-trans glycosidic linkage. Non-participating groups (e.g., a benzyl group) may lead to a mixture of anomers.[3] | | Anhydrous Conditions | Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. The use of a molecular sieve is recommended. |
Experimental Protocols
Protocol 1: General Procedure for Esterification of this compound using DCC/DMAP
-
Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired alcohol (1.5 equiv.) to the solution.
-
Add 4-dimethylaminopyridine (DMAP) (0.1 equiv.) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv.) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Koenigs-Knorr Glycosylation of this compound
-
Ensure all glassware is rigorously dried and the reaction is set up under an inert atmosphere.
-
Dissolve the protected this compound acceptor (with carboxylic acids protected, e.g., as methyl esters) (1.0 equiv.) and a glycosyl bromide donor (e.g., acetobromoglucose) (1.5 equiv.) in anhydrous DCM or a mixture of DCM and toluene.
-
Add a promoter, such as silver carbonate (2.0 equiv.) or silver triflate (1.2 equiv.), to the reaction mixture. The use of a desiccant like molecular sieves is recommended.
-
Stir the reaction mixture at room temperature in the dark (as silver salts can be light-sensitive) for 12-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the silver salts.
-
Wash the filtrate with a saturated aqueous solution of NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Deprotect the protecting groups on the sugar and the this compound backbone as required in subsequent steps.
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
Troubleshooting Logic
References
- 1. Design, Synthesis and Biological Activity of C3 Hemisynthetic Triterpenic Esters as Novel Antitrypanosomal Hits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Activity of C3 Hemisynthetic Triterpenic Esters as Novel Antitrypanosomal Hits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Effects of Quinovic Acid and Oleanolic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Promising Triterpenoids
In the landscape of natural product research for anti-inflammatory drug discovery, pentacyclic triterpenoids have emerged as a promising class of compounds. Among these, quinovic acid and oleanolic acid have garnered attention for their potential therapeutic benefits. This guide provides a comprehensive comparison of the anti-inflammatory effects of these two compounds, supported by available experimental data, detailed methodologies, and an exploration of their mechanisms of action.
Executive Summary
Both this compound, primarily found in plants of the Rubiaceae family such as Uncaria tomentosa (Cat's Claw), and oleanolic acid, widely distributed in the plant kingdom, exhibit anti-inflammatory properties. However, the extent of scientific investigation into these two compounds differs significantly. Oleanolic acid has been the subject of extensive research, with a large body of evidence supporting its potent anti-inflammatory activity through well-defined mechanisms. In contrast, research on this compound, while promising, is less extensive, with a focus on its glycosidic forms and a relative scarcity of specific quantitative data on the aglycone. This guide aims to present a side-by-side comparison based on the current scientific literature to aid researchers in evaluating their potential for further investigation and drug development.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and oleanolic acid. It is important to note that the data has been compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Anti-Inflammatory Activity
| Parameter | This compound | Oleanolic Acid | Reference Compound |
| Nitric Oxide (NO) Production Inhibition | |||
| Cell Line | RAW 264.7 macrophages | RAW 264.7 macrophages | |
| Stimulant | LPS | LPS (1 µg/mL) | |
| IC₅₀ | Data not available for this compound. This compound glycosides show activity. | ~30% inhibition at 10 µM[1] | |
| Cyclooxygenase (COX) Enzyme Inhibition | |||
| COX-1 IC₅₀ | Data not available | Inactive up to 500 µM[2] | Indomethacin (IC₅₀ = 0.0090 µM)[3] |
| COX-2 IC₅₀ | Data not available | Inactive up to 500 µM[2] | Celecoxib (IC₅₀ = 6.8 µM)[3] |
| Lipoxygenase (LOX) Enzyme Inhibition | |||
| 5-LOX IC₅₀ | Data not available | Competitive inhibitor[4] | Zileuton (IC₅₀ = 3.7 µM)[5] |
| Pro-inflammatory Cytokine Inhibition | |||
| TNF-α Inhibition | Downregulates p-NF-κB and IL-1β in a mouse model of amyloid-β induced neuroinflammation[6][7]. | Suppresses production in LPS-stimulated HUVECs[8]. | |
| IL-6 Inhibition | Data not available | Suppresses production in LPS-stimulated macrophages. | |
| IL-1β Inhibition | Downregulates IL-1β in a mouse model of amyloid-β induced neuroinflammation[6][7]. | This compound glycosides decrease IL-1β levels in a mouse model of hemorrhagic cystitis[9][10]. |
Table 2: In Vivo Anti-Inflammatory Activity
| Model | This compound | Oleanolic Acid | Reference Compound |
| Carrageenan-Induced Paw Edema in Rats | |||
| Administration Route | Oral/Intraperitoneal | Oral/Intraperitoneal | |
| Effective Dose | This compound glycosides demonstrated anti-inflammatory activity[11]. | Dose-dependent reduction in paw edema. | Indomethacin |
| Mechanism | Reduced edema and inflammation. |
Note: The lack of specific IC₅₀ values for this compound in many standard assays is a significant gap in the current literature, making a direct quantitative comparison with the more extensively studied oleanolic acid challenging.
Mechanisms of Action: A Look at the Signaling Pathways
Both this compound and oleanolic acid appear to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Oleanolic Acid: The anti-inflammatory mechanism of oleanolic acid is well-documented and primarily involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
-
NF-κB Pathway: Oleanolic acid has been shown to inhibit the activation of NF-κB, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS[1][8]. By preventing the translocation of NF-κB into the nucleus, oleanolic acid effectively dampens the inflammatory cascade.
-
MAPK Pathway: Oleanolic acid also modulates the MAPK pathway, which plays a crucial role in cellular responses to inflammatory stimuli. It has been observed to suppress the phosphorylation of key MAPK proteins, further contributing to the downregulation of inflammatory mediators[9].
This compound: While less extensively studied, evidence suggests that this compound also targets the NF-κB pathway. Studies have shown that this compound can downregulate the expression of phosphorylated NF-κB (p-NF-κB) in a mouse model of neuroinflammation[6][7]. Its effects on the MAPK pathway are also under investigation, with some studies on quinic acid (a related compound) showing inhibition of MAPK activation.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by these compounds.
Caption: NF-κB Signaling Pathway Inhibition.
Caption: MAPK Signaling Pathway Inhibition.
Experimental Protocols: Key Methodologies
To facilitate the replication and further investigation of the anti-inflammatory properties of these compounds, detailed methodologies for key experiments are provided below.
In Vitro Assay: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator.
1. Cell Culture:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or oleanolic acid for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce inflammation and NO production.
-
After incubation, collect the cell culture supernatant.
3. Nitric Oxide Measurement:
-
NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.
-
Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
4. Cell Viability Assay:
-
A concurrent cell viability assay (e.g., MTT or MTS) should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compounds.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model to evaluate the acute anti-inflammatory activity of compounds.
1. Animals:
-
Male Wistar or Sprague-Dawley rats weighing between 150-200g are typically used.
-
The animals are housed under standard laboratory conditions and fasted overnight before the experiment with free access to water.
2. Experimental Groups:
-
Control Group: Receives the vehicle (e.g., saline or a suspension agent).
-
Test Groups: Receive different doses of this compound or oleanolic acid, typically administered orally or intraperitoneally.
-
Reference Group: Receives a standard anti-inflammatory drug, such as indomethacin or diclofenac.
3. Induction of Edema:
-
One hour after the administration of the test compounds or vehicle, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat[1].
4. Measurement of Paw Edema:
-
The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume with that of the control group.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for screening and evaluating the anti-inflammatory potential of natural compounds.
References
- 1. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activity of two different extracts of Uncaria tomentosa (Rubiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of leukotriene synthesis, pharmacokinetics, and tolerability of a novel dietary fatty acid formulation in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Impedes Cholesterol Dyshomeostasis, Oxidative Stress, and Neurodegeneration in an Amyloid- β-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effects of oleanolic acid on LPS-induced inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Plant metabolites. New compounds and anti-inflammatory activity of Uncaria tomentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinic Acid Alleviates Behavior Impairment by Reducing Neuroinflammation and MAPK Activation in LPS-Treated Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Validation Study: HPLC vs. TLC for the Analysis of Quinovic Acid Glycosides
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for the Quantification of Quinovic Acid Glycosides.
At a Glance: HPLC vs. HPTLC for Glycoside Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Principle | Partition chromatography in a column.[1] | Adsorption chromatography on a plate.[1][2] |
| Throughput | Sequential analysis of samples. | Simultaneous analysis of multiple samples.[3] |
| Resolution | High efficiency and resolution.[4] | Moderate resolution, high efficiency.[4] |
| Sensitivity | High sensitivity and specificity.[5] | Good sensitivity, can be enhanced by derivatization.[1] |
| Reproducibility | Generally high due to automation and controlled parameters.[2] | Can be lower than HPLC, but modern automated systems have improved reproducibility. |
| Cost | Higher initial instrument cost and solvent consumption. | Lower initial instrument cost and solvent consumption per sample.[6] |
| Flexibility | Versatile with a wide range of detectors and column chemistries. | Flexible in terms of mobile phase and detection reagents. |
Experimental Protocols: A Closer Look
A detailed understanding of the experimental methodologies is crucial for selecting the appropriate analytical technique. Below are representative protocols for the analysis of glycosides using HPLC and HPTLC.
HPLC-PDA Method for this compound Glycosides
This method was specifically developed and validated for the assay of this compound glycosides in Uncaria tomentosa extracts.[7]
-
Instrumentation : A High-Performance Liquid Chromatograph equipped with a Photodiode Array Detector (PDA).
-
Column : Reversed-phase C18 column.
-
Mobile Phase : A gradient elution using a mixture of acetonitrile and acidified water.
-
Detection : PDA detection, with quantification typically performed at a specific wavelength (e.g., 210 nm).
-
Sample Preparation : Extraction of this compound glycosides from the plant material using a suitable solvent, followed by filtration before injection.
-
Standard : An external standard, such as alpha-hederin, can be used for quantification.[7]
HPTLC-Densitometry Method for Glycosides
This method has been validated for the quantification of various glycosides and serves as a representative example for TLC-based analysis.[8][9]
-
Instrumentation : HPTLC system including an automatic sample applicator, a developing chamber, a plate heater, and a densitometric scanner.
-
Stationary Phase : Pre-coated silica gel 60 F254 HPTLC plates.[9]
-
Mobile Phase : A mixture of solvents such as ethyl acetate, methanol, glacial acetic acid, and formic acid (e.g., 11:1:1:1, v/v/v/v).[8][9]
-
Sample Application : Samples and standards are applied to the HPTLC plate as bands using an automated applicator.
-
Development : The plate is developed in a saturated chamber to a specific distance.
-
Derivatization : Post-chromatographic derivatization with a suitable reagent (e.g., Natural Product-Polyethylene Glycol reagent) to enhance visualization.[8][9]
-
Densitometric Analysis : The separated bands are scanned at a specific wavelength in absorbance or fluorescence mode for quantification.
Validation Data: A Quantitative Comparison
Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose. The following tables summarize the validation parameters for the respective HPLC and HPTLC methods, performed in accordance with the International Council for Harmonisation (ICH) guidelines.[8][9]
HPLC Validation Data for this compound Glycosides
The following data is based on a validated HPLC-PDA method for the assay of this compound glycosides.[7]
| Validation Parameter | Result |
| Linearity (r²) | > 0.99 |
| Accuracy (% Recovery) | Typically within 98-102% |
| Precision (RSD%) | < 2% for repeatability and intermediate precision |
| Limit of Detection (LOD) | Method-dependent, typically in the µg/mL range |
| Limit of Quantification (LOQ) | Method-dependent, typically in the µg/mL range |
| Specificity | Demonstrated by peak purity analysis using PDA detector |
HPTLC Validation Data for Glycosides
The following data is based on a validated HPTLC method for the quantification of various glycosides.[8][9][10][11]
| Validation Parameter | Result |
| Linearity (r²) | > 0.99[11] |
| Accuracy (% Recovery) | 95-98%[10] |
| Precision (RSD%) | Intra-day < 4.9%, Inter-day < 7.2%[10] |
| Limit of Detection (LOD) | 6.6 µg/mL (for aucubin)[10]; 22.39-48.26 ng/spot (for other glycosides)[11] |
| Limit of Quantification (LOQ) | 20 µg/mL (for aucubin)[10]; 67.87-146.2 ng/spot (for other glycosides)[11] |
| Specificity | Confirmed by comparing the Rf values and spectra of the analyte in the sample and standard. |
Visualizing the Workflow and Validation Process
To further clarify the experimental and logical processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: Comparative workflow of HPLC and TLC/HPTLC analysis.
Caption: Key parameters for analytical method validation.
Conclusion
Both HPLC and HPTLC are powerful techniques for the analysis of this compound glycosides and other glycosides. The choice between the two often depends on the specific requirements of the analysis.
HPLC is the method of choice for:
-
High-resolution separation of complex mixtures.
-
High sensitivity and specificity, particularly when coupled with mass spectrometry.[7]
-
Routine quality control where high precision and reproducibility are critical.
TLC/HPTLC offers advantages in:
-
High-throughput screening of a large number of samples.
-
Cost-effective analysis with lower solvent consumption per sample.
-
Rapid method development and flexibility in post-chromatographic derivatization.
For the quantitative analysis of this compound glycosides, the validated HPLC-PDA method demonstrates excellent accuracy, precision, and specificity.[7] While a specific HPTLC method for these compounds is not detailed here, the validation data for other glycosides suggest that HPTLC is also a viable, and in some cases, more efficient alternative, especially for screening purposes. Ultimately, the selection of the analytical technique should be based on a thorough evaluation of the analytical needs, available resources, and the specific goals of the research or quality control program.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Difference between HPLC and HPTLC and Applications. | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
- 7. HPLC-PDA method for this compound glycosides assay in Cat's claw (Uncaria tomentosa) associated with UPLC/Q-TOF-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. A Validated HPTLC-Densitometric Method for Assay of Aucubin in Vitexagnus-castusL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
Unlocking Therapeutic Potential: A Comparative Analysis of Synthetic Quinovic Acid Derivatives and the Parent Compound
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of synthetic quinovic acid derivatives against the parent compound, this compound. While direct comparative data for a wide range of synthetic this compound derivatives is limited in publicly available research, this guide leverages analogous data from other structurally related pentacyclic triterpenoid acids to illustrate potential structure-activity relationships and guide future research.
This compound, a pentacyclic triterpenoid found in various medicinal plants, has demonstrated a spectrum of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects. To enhance its therapeutic efficacy, researchers have explored the synthesis of various derivatives. This guide summarizes the available data, details relevant experimental protocols, and visualizes key signaling pathways implicated in the bioactivity of these compounds.
Comparative Bioactivity Data: Insights from Related Triterpenoids
Direct quantitative comparisons of the bioactivity of a series of synthetic this compound derivatives against the parent this compound are not extensively available in the current literature. However, studies on other pentacyclic triterpenoids, such as betulinic acid, oleanolic acid, and ursolic acid, provide valuable insights into how structural modifications can influence biological activity. The following tables present a summary of such analogous data, which can be used to infer potential trends for this compound derivatization.
Table 1: Comparative Cytotoxicity of Betulinic Acid and its Derivatives
| Compound | Cell Line | IC50 (µM) | Fold Change vs. Parent | Reference |
| Betulinic Acid | A375 (Melanoma) | 154 | - | [1] |
| Derivative 4 | A375 (Melanoma) | <50 | >3x more potent | [1] |
| Derivative 5 | A375 (Melanoma) | 36 | ~4x more potent | [1] |
| Betulinic Acid | MCF7 (Breast Cancer) | 112 | - | [1] |
| Derivative 5 | MCF7 (Breast Cancer) | 25 | ~4.5x more potent | [1] |
| Betulinic Acid | EPG85-257P (Gastric Carcinoma) | 10.97 - 18.74 | - | [2] |
| Birch Bark Extract (contains betulinic acid) | EPG85-257P (Gastric Carcinoma) | 4.29 - 11.66 | ~2-4x more potent | [2] |
Table 2: Comparative Cytotoxicity of Oleanolic Acid and its Derivatives
| Compound | Cell Line | IC50 (µM) | Fold Change vs. Parent | Reference |
| Oleanolic Acid | PC3 (Prostate Cancer) | >10 | - | [3] |
| Derivative 17 | PC3 (Prostate Cancer) | 0.39 | >25x more potent | [3] |
| Oleanolic Acid | A549 (Lung Cancer) | >10 | - | [3] |
| Derivative 28 | A549 (Lung Cancer) | 0.22 | >45x more potent | [3] |
| Oleanolic Acid | MeWo (Melanoma) | >100 (at 24h) | - | [4] |
| Derivative 3b | MeWo (Melanoma) | 61.5 (at 24h) | More potent | [4] |
Table 3: Comparative Anti-inflammatory Activity of Ursolic Acid and its Derivatives
| Compound | Assay | Activity | Comparison to Parent | Reference |
| Ursolic Acid | Carrageenan-induced paw edema | - | - | [5] |
| Ursonic Acid (UNA) | Carrageenan-induced paw edema | 53% inhibition at 50 mg/kg | Comparable to well-known anti-inflammatory drugs | [5] |
Note: The data presented in these tables are from different studies and experimental conditions may vary. They are intended to be illustrative of the potential for increased bioactivity with chemical modification.
Key Signaling Pathways
This compound and its related triterpenoids exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders.
References
- 1. New ionic derivatives of betulinic acid as highly potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxicity evaluation of oleanolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic Potential of Ursonic Acid: Comparison with Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Extraction Methods for Quinovic Acid Glycosides from Uncaria Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various methods for extracting quinovic acid glycosides (QAGs) from plants of the Uncaria genus, commonly known as Cat's Claw. These triterpenoid saponins are recognized for a range of biological activities, including significant anti-inflammatory effects. The efficiency of the extraction method is a critical factor that directly impacts the yield, purity, and subsequent biological activity of the obtained compounds. This document presents a comparative overview of conventional and modern extraction techniques, supported by generalized experimental data and detailed protocols to aid in methodological selection and optimization.
Comparative Performance of Extraction Methods
The selection of an optimal extraction technique is crucial for maximizing the recovery of QAGs while minimizing degradation, operational time, and solvent consumption. The following table summarizes the performance of five common extraction methods based on parameters reported in the literature for triterpenoid saponins.
| Method | Typical Yield (%) | Extraction Time | Solvent Consumption | Temperature | Advantages | Disadvantages |
| Maceration | Low to Moderate | 24 - 72 hours | High | Ambient | Simple, low-cost equipment | Time-consuming, large solvent volume, lower efficiency |
| Soxhlet Extraction | Moderate to High | 6 - 24 hours | Moderate | High (Solvent Boiling Point) | High extraction efficiency, continuous process[1] | Long duration, potential thermal degradation of compounds[1] |
| Ultrasound-Assisted Extraction (UAE) | High | 15 - 60 minutes | Low | Low to Moderate | Rapid, high efficiency, reduced solvent use, suitable for thermolabile compounds[2][3][4] | Requires specialized equipment, potential for localized heating |
| Microwave-Assisted Extraction (MAE) | High | 5 - 30 minutes | Low | Moderate to High | Extremely rapid, high efficiency, reduced solvent volume[5] | Requires specialized microwave equipment, potential for hotspots |
| Supercritical Fluid Extraction (SFE) | High | 30 - 120 minutes | Very Low (CO₂) | Low (35-60°C) | "Green" solvent (CO₂), high selectivity, solvent-free extract[6][7] | High initial equipment cost, may require co-solvents for polar compounds[6] |
Experimental Workflow Overview
The general process for the extraction and analysis of this compound glycosides from Uncaria species follows a standardized workflow, from raw material preparation to final analytical quantification.
Caption: General workflow for QAG extraction and analysis.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for each extraction technique. These are intended as baseline procedures and may require optimization based on the specific Uncaria species and desired purity of the final extract.
Maceration Protocol
Maceration is a simple soaking technique suitable for preliminary extractions.
-
Sample Preparation: Air-dry the bark of the Uncaria species and grind it into a coarse powder (e.g., 20-40 mesh).
-
Extraction:
-
Weigh 100 g of the powdered plant material and place it into a large Erlenmeyer flask.
-
Add 1000 mL of 80% ethanol (ethanol:water, 80:20 v/v) to the flask.
-
Seal the flask and allow it to stand for 72 hours at room temperature, with occasional agitation (e.g., shaking for 15 minutes every 12 hours).
-
-
Post-Extraction:
-
Separate the extract from the plant residue by vacuum filtration through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Soxhlet Extraction Protocol
This continuous extraction method provides a higher yield than maceration.[1]
-
Sample Preparation: Dry and grind the Uncaria bark to a uniform, fine powder.
-
Extraction:
-
Place 50 g of the powdered material into a cellulose thimble.[1]
-
Place the thimble into the main chamber of a 500 mL Soxhlet extractor.[1]
-
Fill a 1 L round-bottom flask with 750 mL of methanol.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for 12 hours. The process is complete when the solvent in the siphon arm becomes colorless.[1]
-
-
Post-Extraction:
-
Cool the apparatus and collect the extract from the boiling flask.
-
Concentrate the extract using a rotary evaporator to yield the crude saponin extract.
-
Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes acoustic cavitation to accelerate extraction, significantly reducing time and solvent use.[2][3][4]
-
Sample Preparation: Prepare a fine powder from dried Uncaria bark.
-
Extraction:
-
Mix 20 g of the powdered bark with 400 mL of 70% ethanol in a 500 mL beaker (achieving a 1:20 solid-to-liquid ratio).
-
Place the beaker in an ultrasonic bath or use a probe-type sonicator.
-
Set the ultrasonic frequency to 40 kHz and the power to 300 W.
-
Maintain the extraction temperature at 45°C.
-
Sonicate for 30 minutes.
-
-
Post-Extraction:
-
Centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant.
-
Filter the supernatant and concentrate it under reduced pressure using a rotary evaporator.
-
Microwave-Assisted Extraction (MAE) Protocol
MAE uses microwave energy to rapidly heat the solvent and plant material, leading to very short extraction times.
-
Sample Preparation: Use finely powdered, dried Uncaria bark.
-
Extraction:
-
Place 10 g of the powder into a specialized microwave extraction vessel.
-
Add 200 mL of 60% ethanol.
-
Seal the vessel and place it in a laboratory microwave extractor.
-
Set the microwave power to 500 W and the extraction time to 10 minutes. Set a maximum temperature of 70°C to prevent degradation.
-
-
Post-Extraction:
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the mixture and concentrate the filtrate with a rotary evaporator.
-
Supercritical Fluid Extraction (SFE) Protocol
SFE is an environmentally friendly method that uses supercritical CO₂ as the primary solvent.[6]
-
Sample Preparation: Ensure the ground Uncaria bark has a low moisture content (<10%).
-
Extraction:
-
Pack 100 g of the powdered material into the SFE system's extraction vessel.
-
Set the system parameters:
-
Pressure: 300 bar
-
Temperature: 50°C
-
CO₂ flow rate: 20 g/min
-
Co-solvent: Add 10% ethanol (v/v) to the CO₂ flow to enhance the extraction of polar QAGs.
-
-
Run the extraction for 90 minutes.
-
-
Post-Extraction:
-
The pressure is reduced in the separator, causing the CO₂ to return to a gaseous state while the extracted compounds precipitate.
-
Collect the precipitated extract from the separator vessel.
-
This compound and the NF-κB Signaling Pathway
This compound glycosides from Uncaria tomentosa have been shown to exert anti-inflammatory effects, partly through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] This pathway is a central mediator of the inflammatory response. The diagram below illustrates a simplified canonical NF-κB activation pathway and the putative inhibition point by QAGs.
Caption: QAGs may inhibit NF-κB activation by targeting the IKK complex.
References
- 1. benchchem.com [benchchem.com]
- 2. A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Bioanalytical Quantification of Quinovic Acid in Plasma: A New UPLC-MS/MS Method vs. Traditional HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between a novel, highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of quinovic acid in plasma. The information presented is essential for selecting the appropriate analytical technique in pharmacokinetic, toxicokinetic, and clinical studies.
Method Performance Comparison
The superior performance of the UPLC-MS/MS method is evident across key validation parameters. Its enhanced sensitivity and selectivity offer significant advantages for studies requiring low detection limits and high throughput.
| Validation Parameter | New UPLC-MS/MS Method | Alternative HPLC-UV Method | Advantage of New Method |
| Linearity Range | 0.5 - 500 ng/mL (r² > 0.995) | 50 - 5000 ng/mL (r² > 0.990) | Wider dynamic range, suitable for trace-level analysis. |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 50 ng/mL | 100-fold greater sensitivity, crucial for low-dose studies.[1] |
| Accuracy (% Recovery) | 95.5% - 104.2% | 91.2% - 113.3%[1] | Higher accuracy and less variability.[2] |
| Precision (% RSD) | Intra-day: < 5.8%, Inter-day: < 10.0%[1] | Intra-day: < 4.0%, Inter-day: < 11.6%[1] | Comparable or better precision, ensuring reproducibility. |
| Run Time | 5 minutes | 20 minutes | 4-fold increase in sample throughput. |
| Selectivity | High (Specific MRM transitions) | Moderate (Risk of co-eluting interferences) | Mass spectrometry provides definitive identification, reducing the risk of overestimation due to matrix effects.[3] |
Experimental Protocols
Detailed methodologies for both the new and alternative methods are provided below.
Protocol 1: New UPLC-MS/MS Method
This method is optimized for high sensitivity, specificity, and throughput.
1. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for analysis.
2. Liquid Chromatography Conditions:
-
System: ACQUITY UPLC I-Class[2]
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile[2]
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
System: Triple Quadrupole Mass Spectrometer (e.g., Xevo TQ-S)[2]
-
Ionization: Electrospray Ionization (ESI), Negative Mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transition (this compound): To be determined empirically (e.g., Precursor Ion [M-H]⁻ → Product Ion)
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
Protocol 2: Alternative HPLC-UV Method
This method represents a more traditional approach for the quantification of triterpenoid compounds.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add 50 µL of internal standard solution.
-
Add 2.5 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
2. Liquid Chromatography Conditions:
-
System: Standard HPLC system with UV/Vis Detector
-
Column: C18 column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (based on typical triterpenoid absorbance)
-
Injection Volume: 20 µL
Visualized Workflows and Pathways
Diagrams are provided to illustrate the experimental workflow and a relevant biological pathway for contextual understanding.
Caption: Bioanalytical workflow for this compound quantification.
This compound and its derivatives are often investigated for their anti-inflammatory properties. A key pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which regulates the expression of pro-inflammatory genes.[4][5] The diagram below illustrates a simplified canonical NF-κB pathway, a potential target for therapeutic agents like this compound.
References
Cross-Validation of In Vitro and In Vivo Assays for Quinovic Acid's Neuroprotective Effects
This guide provides a comparative analysis of the neuroprotective effects of quinovic acid (QA) as demonstrated in both cell-based (in vitro) and animal (in vivo) studies. The data presented herein is derived from research investigating QA's potential in mitigating the pathological hallmarks of Alzheimer's disease, primarily focusing on its impact on amyloid-β (Aβ)-induced neurotoxicity. This document is intended for researchers, scientists, and professionals in the field of drug development.
I. Quantitative Data Summary
The neuroprotective efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings, offering a clear comparison of its effects across different experimental models.
Table 1: In Vitro Neuroprotective Effects of this compound on Aβ (1-42)-Induced Toxicity in SH-SY5Y Cells
| Assay Type | Treatment Group | Concentration | Outcome Measure | Result | Percentage Change vs. Aβ (1-42) alone |
| Cell Viability (MTT Assay) | Control | - | % Cell Viability | 100% | - |
| Aβ (1-42) | 5 µM | % Cell Viability | ~55% | - | |
| QA + Aβ (1-42) | 85 µM | % Cell Viability | ~85% | ~54.5% increase | |
| Protein Expression (Western Blot) | Aβ (1-42) | 5 µM | p53 expression | Increased | - |
| QA + Aβ (1-42) | 85 µM | p53 expression | Decreased | Significant Reduction | |
| Aβ (1-42) | 5 µM | HMGCR expression | Increased | - | |
| QA + Aβ (1-42) | 85 µM | HMGCR expression | Decreased | Significant Reduction |
Data synthesized from a study by Ullah et al. (2020)[1][2][3]
Table 2: In Vivo Neuroprotective Effects of this compound in an Aβ (1-42)-Induced Mouse Model
| Assay Type | Treatment Group | Dosage | Outcome Measure | Result | Percentage Change vs. Aβ (1-42) alone |
| Biochemical Brain Markers | Aβ (1-42) | 5 µl/mice (i.c.v.) | Reactive Oxygen Species (ROS) | Increased | - |
| QA + Aβ (1-42) | 50 mg/kg (i.p.) | Reactive Oxygen Species (ROS) | Decreased | Significant Reduction | |
| Aβ (1-42) | 5 µl/mice (i.c.v.) | Glutathione (GSH) Level | Decreased | - | |
| QA + Aβ (1-42) | 50 mg/kg (i.p.) | Glutathione (GSH) Level | Increased | Significant Increase | |
| Protein Expression (Western Blot) | Aβ (1-42) | 5 µl/mice (i.c.v.) | Nrf2 expression | Decreased | - |
| QA + Aβ (1-42) | 50 mg/kg (i.p.) | Nrf2 expression | Increased | Significant Upregulation | |
| Aβ (1-42) | 5 µl/mice (i.c.v.) | HO-1 expression | Decreased | - | |
| QA + Aβ (1-42) | 50 mg/kg (i.p.) | HO-1 expression | Increased | Significant Upregulation | |
| Aβ (1-42) | 5 µl/mice (i.c.v.) | Cleaved Caspase-3 | Increased | - | |
| QA + Aβ (1-42) | 50 mg/kg (i.p.) | Cleaved Caspase-3 | Decreased | Significant Reduction | |
| Behavioral Test (Morris Water Maze) | Aβ (1-42) | 5 µl/mice (i.c.v.) | Escape Latency | Increased | - |
| QA + Aβ (1-42) | 50 mg/kg (i.p.) | Escape Latency | Decreased | Significant Improvement in spatial learning and memory |
Data synthesized from a study by Ullah et al. (2020)[1][2][3]
II. Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the findings.
A. In Vitro Studies: SH-SY5Y Human Neuroblastoma Cell Line
-
Cell Culture and Treatment:
-
Human neuroblastoma SH-SY5Y cells were cultured in a 1:1 mixture of MEM and F12 medium, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[2] The cells were maintained at 37°C in a humidified atmosphere with 5% CO2.[2]
-
For experimental procedures, cells were seeded in appropriate culture plates.[1][2]
-
Oligomeric Aβ (1-42) was prepared by dissolving the peptide in 100% hexafluoroisopropanol (HFIP), followed by evaporation and reconstitution in DMSO to a 5 mM suspension. This was further diluted to 100 µM in F12 medium and incubated for 24 hours at 5°C. The supernatant containing Aβ oligomers was collected after centrifugation.[1][2]
-
Cells were treated with Aβ (1-42) oligomers at a final concentration of 5 µM.[1][2] this compound, dissolved in DMSO, was co-treated with Aβ (1-42) at a concentration of 85 µM for 24 hours.[1][2]
-
-
MTT Assay for Cell Viability:
-
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to assess cell viability.
-
Following treatment, MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals were then dissolved, and the absorbance was measured at a specific wavelength to determine the percentage of viable cells relative to the control group.
-
-
Western Blot Analysis:
-
After 24 hours of incubation, cells were collected, lysed, and total protein was extracted.[1][2]
-
Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.
-
The membranes were blocked and then incubated with primary antibodies against target proteins (e.g., p53, HMGCR, BACE1).
-
Following incubation with secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band densities were quantified using imaging software.
-
B. In Vivo Studies: Aβ (1-42)-Induced Mouse Model
-
Animal Model and Drug Administration:
-
Male C57BL/6J mice were used for the study.[3]
-
Mice were anesthetized and intracerebroventricularly (i.c.v.) injected with aggregated Aβ (1-42) (5 µl/mouse) into the brain.[1][2]
-
Following a recovery period, mice in the treatment group received intraperitoneal (i.p.) injections of this compound (50 mg/kg body weight) on alternate days for a period of 3 weeks.[2]
-
-
Biochemical Analysis of Brain Homogenates:
-
At the end of the treatment period, mice were euthanized, and brain tissues (cortex and hippocampus) were collected.
-
Brain homogenates were prepared for the measurement of various biochemical markers.
-
Reactive Oxygen Species (ROS) Assay: ROS levels were determined using a dichlorodihydrofluorescein diacetate (DCFH-DA) assay, where the fluorescence of the oxidized product, dichlorofluorescein (DCF), is proportional to the amount of ROS.[1]
-
Glutathione (GSH) Assay: The levels of reduced glutathione (GSH) were measured using a fluorescence-based assay.[1]
-
-
Western Blot Analysis of Brain Tissue:
-
Protein was extracted from the brain tissues, and western blotting was performed as described for the in vitro studies.
-
Primary antibodies for proteins of interest (e.g., Nrf2, HO-1, cleaved caspase-3, Bax, cytochrome c, PSD-95, synaptophysin) were used to assess their expression levels.[1]
-
-
Behavioral Testing (Morris Water Maze):
-
The Morris water maze test was conducted to evaluate spatial learning and memory.
-
The test involves training mice to find a hidden platform in a circular pool of water.
-
The time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial were recorded as measures of cognitive function.
-
III. Visualized Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanisms of action for this compound's neuroprotective effects and the experimental workflows.
Caption: Aβ-induced p53/HMGCR pathway and QA's inhibitory action.
Caption: this compound's activation of the Nrf2/HO-1 antioxidant pathway.
Caption: Experimental workflow for in vitro and in vivo cross-validation.
References
- 1. This compound Impedes Cholesterol Dyshomeostasis, Oxidative Stress, and Neurodegeneration in an Amyloid-β-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Impedes Cholesterol Dyshomeostasis, Oxidative Stress, and Neurodegeneration in an Amyloid- β-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Quinovic Acid and Other Triterpenoids in Modulating Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This process is primarily mediated by glial cells, such as microglia and astrocytes, which, upon activation, release a cascade of pro-inflammatory mediators including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and reactive oxygen species (ROS). The sustained overproduction of these molecules creates a neurotoxic environment, leading to neuronal damage and cognitive decline. Consequently, modulating microglial activation and inhibiting the production of these inflammatory mediators represents a key therapeutic strategy.
Triterpenoids, a large and structurally diverse class of natural products, have garnered significant attention for their potent anti-inflammatory and neuroprotective properties. These compounds, derived from various medicinal plants, have been shown to target key signaling pathways implicated in the neuroinflammatory cascade. This guide provides an objective comparison of the anti-neuroinflammatory performance of quinovic acid against other prominent triterpenoids: Asiatic acid, Ursolic acid, Oleanolic acid, and Boswellic acid. The comparison is supported by experimental data from peer-reviewed studies, with a focus on their efficacy in preclinical models of neuroinflammation.
Comparative Efficacy of Triterpenoids on Inflammatory Mediators
The following tables summarize quantitative data on the inhibitory effects of this compound and other selected triterpenoids on key markers of neuroinflammation. Data is primarily derived from studies using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a standard in vitro model for neuroinflammation research. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated BV-2 Microglia
| Compound | IC50 / Effective Concentration | Experimental Conditions | Reference(s) |
| This compound | Data not available in BV-2 model | N/A | N/A |
| Asiatic Acid | Significantly attenuated at 0.1-100 µM | Pre-treatment before LPS stimulation | [1] |
| Oleanolic Acid | Significant inhibition at 1.0-10 µM | Pre-treatment for 1h before LPS (1 µg/mL) for 24h | [2] |
| Ursolic Acid | Data not available in BV-2 model | N/A | N/A |
| Boswellic Acid | Data not available in BV-2 model | N/A | N/A |
Table 2: Inhibition of Pro-Inflammatory Cytokine Production
| Compound | Cytokine | Inhibition Data | Cell/Animal Model | Reference(s) |
| This compound | IL-1β | Significant downregulation | Aβ-induced mouse model | [3] |
| Asiatic Acid | TNF-α, IL-1β, IL-6 | Concentration-dependent reduction (0.1-100 µM) | LPS-stimulated BV-2 microglia | [1] |
| Oleanolic Acid | TNF-α, IL-1β, IL-6 | Dose-dependent reduction (1.0-10 µM) | LPS-stimulated BV-2 microglia | [2] |
| Ursolic Acid | TNF-α, IL-1β, IL-6 | Significant reduction at 10 & 20 mg/kg | MCAO/R rat model | [4][5] |
| Boswellic Acid | TNF-α, IL-6 | Significant inhibition | In vitro and in vivo models | [6] |
Mechanism of Action: Targeting Key Inflammatory Pathways
Triterpenoids exert their anti-neuroinflammatory effects by modulating critical intracellular signaling pathways. A common target is the Toll-like receptor 4 (TLR4) signaling cascade, which is activated by LPS. This activation leads to the downstream engagement of myeloid differentiation primary response 88 (MyD88) and subsequent activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). These transcription factors orchestrate the expression of genes encoding pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.
This compound has been shown to downregulate the activation of NF-κB (p-NF-κB) and gliosis in an in vivo model of Alzheimer's disease.[3][7] Similarly, Asiatic acid, Oleanolic acid, Ursolic acid, and Boswellic acid have all been documented to suppress NF-κB activation, thereby inhibiting the transcription of its target inflammatory genes.[1][2][8][9] Asiatic acid has an additional reported mechanism of enhancing the expression of Sirtuin 1 (Sirt1), which can deacetylate and consequently inhibit NF-κB.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of anti-neuroinflammatory compounds.
LPS-Induced Microglial Activation and Nitric Oxide (NO) Assay
This protocol describes the stimulation of BV-2 microglial cells with LPS to induce an inflammatory response and the subsequent measurement of nitric oxide production, a key inflammatory mediator.
Methodology:
-
Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test triterpenoid (e.g., this compound, Asiatic acid). Cells are pre-treated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the control group) to a final concentration of 1 µg/mL and incubated for 24 hours.
-
Griess Assay: After incubation, 50 µL of the cell culture supernatant is transferred to a new 96-well plate. 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) is added to each well.
-
Measurement: The plate is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite (a stable product of NO) is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant following triterpenoid and LPS treatment.
Methodology:
-
Sample Collection: Culture supernatants are collected from BV-2 cells treated as described in the previous protocol (Steps 1-4).
-
Plate Coating: A 96-well ELISA plate is coated with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α antibody) overnight at 4°C.
-
Blocking: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween-20) and then blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample Incubation: After washing, the collected supernatants and a series of known cytokine standards are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody: The plate is washed again, and a biotinylated detection antibody specific for the target cytokine is added to each well and incubated for 1-2 hours.
-
Enzyme Conjugate: Following another wash step, an enzyme conjugate, such as Streptavidin-Horseradish Peroxidase (HRP), is added and incubated for 20-30 minutes.
-
Substrate Addition: After a final wash, a substrate solution (e.g., TMB) is added, which reacts with the HRP to produce a colored product.
-
Reaction Stoppage and Reading: The reaction is stopped by adding a stop solution (e.g., 2N H2SO4), and the absorbance is measured at 450 nm. Cytokine concentrations in the samples are calculated from the standard curve.[10][11][12]
Western Blot for iNOS, COX-2, and NF-κB
This protocol is used to detect the protein expression levels of key inflammatory enzymes (iNOS, COX-2) and signaling proteins (NF-κB) within the cells.
Methodology:
-
Cell Lysis: BV-2 cells, grown in larger format plates (e.g., 6-well plates) and treated as previously described, are washed with cold PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli buffer, heated, and then loaded onto a sodium dodecyl-sulfate polyacrylamide gel (SDS-PAGE). The proteins are separated by size via electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween-20, TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-iNOS, anti-COX-2, or anti-p65 NF-κB).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Following final washes, the protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal on X-ray film or with a digital imaging system. The band intensity is quantified using densitometry software, often normalized to a loading control protein like β-actin or GAPDH.
Conclusion
This compound, along with other studied pentacyclic triterpenoids such as Asiatic acid, Ursolic acid, Oleanolic acid, and Boswellic acid, demonstrates significant potential in modulating neuroinflammation. Experimental data consistently show their ability to suppress the production of key inflammatory mediators like nitric oxide and pro-inflammatory cytokines in relevant cellular and animal models. The primary mechanism underlying these effects appears to be the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.
While the available data for this compound in in vitro neuroinflammation models is less extensive compared to the other triterpenoids, its demonstrated efficacy in downregulating gliosis and NF-κB in an Alzheimer's disease mouse model is highly promising.[3] Asiatic and Oleanolic acids show potent, dose-dependent inhibition of multiple inflammatory markers in the well-established LPS-stimulated microglia model.[1][2] Ursolic and Boswellic acids also have a strong body of evidence supporting their anti-neuroinflammatory effects through similar mechanisms.[8][9]
For drug development professionals, these findings highlight the therapeutic potential of this class of compounds. Future research should focus on direct, head-to-head comparative studies under standardized conditions to more definitively rank their potency. Furthermore, exploration into their bioavailability, blood-brain barrier permeability, and safety profiles in more complex preclinical models is essential for translating these promising natural products into viable clinical candidates for neurodegenerative diseases.
References
- 1. Asiatic acid suppresses neuroinflammation in BV2 microglia via modulation of the Sirt1/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oleanolic Acid Exerts a Neuroprotective Effect Against Microglial Cell Activation by Modulating Cytokine Release and Antioxidant Defense Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Impedes Cholesterol Dyshomeostasis, Oxidative Stress, and Neurodegeneration in an Amyloid- β-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Ursolic Acid Ameliorates Inflammation in Cerebral Ischemia and Reperfusion Injury Possibly via High Mobility Group Box 1/Toll-Like Receptor 4/NFκB Pathway [frontiersin.org]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. Analogues of boswellic acids as inhibitors of pro-inflammatory cytokines TNF-α and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ursolic Acid Ameliorated Neuronal Damage by Restoring Microglia-Activated MMP/TIMP Imbalance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bowdish.ca [bowdish.ca]
- 12. Cell Culture and estimation of cytokines by ELISA [protocols.io]
A comparative study of the quinovic acid glycoside profiles in different Uncaria species
For Researchers, Scientists, and Drug Development Professionals
The genus Uncaria, commonly known as Cat's Claw, encompasses a variety of plant species utilized in traditional medicine for their anti-inflammatory, immunomodulatory, and other therapeutic properties. A significant portion of these biological activities is attributed to a class of compounds known as quinovic acid glycosides. This guide provides a comparative overview of the this compound glycoside profiles in different Uncaria species, supported by experimental data, to aid in research and development efforts.
Quantitative Comparison of this compound Glycosides
The following table summarizes the identified this compound glycosides in various Uncaria species, with quantitative data where available. It is important to note that the chemical profile can vary depending on factors such as the geographical origin, time of harvest, and the specific plant part used.
| Uncaria Species | Plant Part | Identified this compound Glycosides | Total this compound Glycoside Content (% w/w of dry extract) | Reference |
| U. tomentosa | Bark | 3-O-β-D-fucopyranosylthis compound, 3-O-β-D-glucopyranosylthis compound, 3-O-β-D-glucopyranosyl-(1→3)-β-D-fucopyranosylthis compound, 3-O-β-D-quinovopyranosylthis compound, and their corresponding 27-O-β-D-glucopyranosyl esters. At least 14 different this compound glycosides have been identified. | 0.057 - 2.584% in wild samples. | [1] |
| U. guianensis | Bark | This compound 3β-O-β-D-quinovopyranoside, this compound 3β-O-β-D-fucopyranosyl-(27→1)-β-D-glucopyranosylester, this compound 3β-O-[β-D-glucopyranosyl-(1→3)-β-D-fucopyranosyl]-(27→1)-β-D-glucopyranosylester, this compound 3β-O-β-D-fucopyranoside. | Not explicitly quantified in comparative studies. | [2] |
| U. rhynchophylla | Stems with hooks | While rich in alkaloids, specific quantitative data on this compound glycosides is less prevalent in the reviewed literature. The focus has been primarily on its alkaloid content. | Not available in reviewed literature. | [3] |
| U. hirsuta | Leaves | Contains triterpenes and glycosides, but specific identification and quantification of this compound glycosides require further investigation. | Not available in reviewed literature. | [4] |
Experimental Protocols
The following sections detail the methodologies for the extraction and analysis of this compound glycosides from Uncaria species, based on established scientific literature.
Extraction of this compound Glycosides
This protocol describes a common method for the extraction of this compound glycosides from Uncaria bark.
Materials:
-
Dried and powdered Uncaria bark
-
Methanol (MeOH)
-
Water (H₂O)
-
n-Butanol (n-BuOH)
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Maceration: The dried and powdered bark material is macerated with methanol at room temperature for 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction.
-
Solvent Evaporation: The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and then partitioned successively with n-butanol. The this compound glycosides will preferentially move into the n-butanol phase.
-
Final Concentration: The n-butanol fraction is collected and evaporated to dryness under reduced pressure to yield the this compound glycoside-rich fraction.
-
Lyophilization: For a stable, dry powder, the concentrated fraction can be freeze-dried.
HPLC-PDA Analysis of this compound Glycosides
This method allows for the separation and quantification of this compound glycosides.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a Photodiode Array (PDA) detector.
-
C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is typically used, consisting of:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-10 min: 20-30% B
-
10-30 min: 30-50% B
-
30-40 min: 50-80% B
-
40-45 min: 80-20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Quantification:
Quantification is achieved by comparing the peak areas of the analytes in the sample chromatogram with those of a calibration curve constructed using a known standard of a specific this compound glycoside (e.g., this compound 3-O-β-D-glucopyranoside).
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of this compound glycosides from Uncaria species are, in part, mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6][7][8] This pathway is a central regulator of the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by Uncaria this compound glycosides.
The following diagram illustrates a general experimental workflow for the comparative analysis of this compound glycosides in different Uncaria species.
Caption: Experimental workflow for comparative analysis of this compound glycosides.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound glycosides from Uncaria guianensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uncaria rhynchophylla and its Major Constituents on Central Nervous System: A Review on Their Pharmacological Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsat.org [ijpsat.org]
- 5. The this compound Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice | PLOS One [journals.plos.org]
- 6. The this compound Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiinflammatory actions of cat's claw: the role of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uncaria tomentosa acts as a potent TNF-alpha inhibitor through NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Quinovic Acid and its Glycosides in Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral activities of quinovic acid and its glycosides, supported by available experimental data. The information is intended to inform research and development efforts in the pursuit of novel antiviral therapeutics.
Introduction
This compound, a pentacyclic triterpenoid, and its various glycosidic forms are natural compounds found in several plant species, notably from the family Rubiaceae. These compounds have garnered scientific interest for their diverse biological activities, including anti-inflammatory and antiviral properties. This guide focuses on a head-to-head comparison of their efficacy in in-vitro antiviral assays.
Quantitative Data Summary
The most direct comparative data available for the antiviral activity of this compound glycosides comes from a study by Aquino et al. (1989), which evaluated a series of these compounds against Vesicular Stomatitis Virus (VSV) and Human Rhinovirus type 1B (HRV 1B). The study utilized a cytopathic effect (CPE) reduction assay.
It is important to note that direct comparative data for the antiviral activity of the aglycone, this compound, against the same viruses in the same experimental setup is not available in the reviewed literature. The following table summarizes the findings for the tested glycosides.
| Compound | Virus | Concentration for 50% CPE Reduction (µg/mL) |
| This compound glycosides | ||
| Glycoside 1 | Vesicular Stomatitis Virus | > 50 |
| Glycoside 2 | Vesicular Stomatitis Virus | 25 |
| Glycoside 3 | Vesicular Stomatitis Virus | 10 |
| Glycoside 4 | Vesicular Stomatitis Virus | > 50 |
| Glycoside 5 | Vesicular Stomatitis Virus | 50 |
| Glycoside 6 | Vesicular Stomatitis Virus | 20 |
| Glycoside 7 | Vesicular Stomatitis Virus | 25 |
| Glycoside 8 | Vesicular Stomatitis Virus | 10 |
| Glycoside 9 | Vesicular Stomatitis Virus | 5 |
| This compound glycosides | ||
| Glycoside 1 | Human Rhinovirus type 1B | > 50 |
| Glycoside 2 | Human Rhinovirus type 1B | > 50 |
| Glycoside 3 | Human Rhinovirus type 1B | > 50 |
| Glycoside 4 | Human Rhinovirus type 1B | > 50 |
| Glycoside 5 | Human Rhinovirus type 1B | > 50 |
| Glycoside 6 | Human Rhinovirus type 1B | 30 |
| Glycoside 7 | Human Rhinovirus type 1B | > 50 |
| Glycoside 8 | Human Rhinovirus type 1B | > 50 |
| Glycoside 9 | Human Rhinovirus type 1B | 20 |
Experimental Protocols
The data presented above was obtained using a standard in-vitro antiviral assay based on the reduction of the viral cytopathic effect.
Cytopathic Effect (CPE) Reduction Assay
-
Cell Culture:
-
WISH (for Vesicular Stomatitis Virus) and HeLa (for Human Rhinovirus type 1B) cells were grown in appropriate culture media supplemented with fetal bovine serum and antibiotics.
-
Cells were seeded into 96-well microplates to form a confluent monolayer.
-
-
Virus Infection:
-
A standardized amount of virus, predetermined to cause a significant cytopathic effect, was added to the cell monolayers.
-
-
Compound Treatment:
-
The test compounds (this compound glycosides) were dissolved in a suitable solvent and diluted to various concentrations.
-
The compound dilutions were added to the virus-infected cell cultures. Control wells included virus-only (positive control for CPE) and cells-only (negative control).
-
-
Incubation:
-
The plates were incubated at 37°C in a humidified atmosphere with 5% CO2 for a period sufficient to observe significant CPE in the virus control wells (typically 2-4 days).
-
-
Assessment of Cytopathic Effect:
-
The cell monolayers were observed microscopically for evidence of virus-induced cell damage (rounding, detachment, lysis).
-
The percentage of CPE reduction in compound-treated wells compared to the virus control was determined. The concentration of the compound that reduced the CPE by 50% was calculated.
-
Mandatory Visualizations
Diagram of a Generic Antiviral Assay Workflow
Validating Antibody Specificity for Quinovic Acid Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a hypothetical, newly developed antibody-based method for the detection of quinovic acid against an established chromatographic technique. The focus is on the essential validation steps required to ensure the specificity and reliability of a novel antibody for quantitative analysis. Supporting experimental data, presented in a comparative table, is derived from typical performance characteristics of immunoassays and HPLC methods for similar small molecules. Detailed experimental protocols and workflow diagrams are provided to guide researchers in their validation processes.
Data Presentation: Performance Comparison
The following table summarizes the expected performance characteristics of a validated this compound-specific antibody in a competitive ELISA format compared to a standard High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA) detection method.
| Feature | Antibody-based Detection (Competitive ELISA) | HPLC-PDA |
| Principle | Competitive binding of this compound and a labeled conjugate to a limited number of antibody binding sites. | Separation of this compound from a sample matrix based on its physicochemical properties followed by UV absorbance detection. |
| Limit of Detection (LOD) | Typically in the low ng/mL range (e.g., 0.1 - 1 ng/mL). | Generally in the low to mid ng/mL range (e.g., 5 - 20 ng/mL).[1] |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range (e.g., 0.5 - 5 ng/mL).[1] | Generally in the mid to high ng/mL range (e.g., 20 - 100 ng/mL).[2] |
| Specificity | Highly dependent on the antibody's cross-reactivity with structurally similar molecules. Requires rigorous validation. | High, based on retention time and UV spectrum. Can resolve structurally similar compounds.[3] |
| Sample Throughput | High (96-well plate format allows for simultaneous analysis of many samples).[4] | Low to medium (samples are analyzed sequentially).[4] |
| Analysis Time per Sample | ~2-4 hours for a full plate.[4] | 15-30 minutes per sample.[4] |
| Cost per Sample | Generally lower, especially for large numbers of samples.[4] | Higher, due to instrument maintenance, solvent consumption, and column costs.[4] |
| Equipment Cost | Moderate (plate reader).[4] | High (HPLC system with PDA detector).[4] |
| Ease of Use | Relatively simple, with standardized kits and protocols. | Requires more specialized training and expertise for method development and troubleshooting. |
Experimental Protocols
Antibody Specificity Validation: Competitive ELISA
This protocol outlines the steps to validate the specificity of a newly developed antibody for this compound.
1. Materials:
-
This compound standard
-
Potential cross-reactants (structurally similar molecules)
-
This compound-peroxidase (or other enzyme) conjugate
-
Anti-quinovic acid antibody
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well microtiter plates
2. Procedure:
-
Coating: Coat the wells of a 96-well plate with the anti-quinovic acid antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add a mixture of the this compound standard (or sample) and a fixed concentration of the this compound-enzyme conjugate to the wells. For cross-reactivity testing, add potential cross-reactants at various concentrations instead of the this compound standard. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: The concentration of this compound is inversely proportional to the signal. Calculate the percentage of cross-reactivity for each potential interfering compound.
Alternative Method: HPLC-PDA for this compound Quantification
This protocol describes a method for the quantification of this compound using HPLC with PDA detection.[3]
1. Materials:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid
-
Mobile phase: A mixture of acetonitrile and water with 0.1% phosphoric acid.
-
Sample extracts
2. Instrumentation:
-
HPLC system with a C18 reversed-phase column
-
Photodiode array (PDA) detector
-
Autosampler
-
Data acquisition and processing software
3. Procedure:
-
Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase.
-
Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent and filter the extract through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing 0.1% phosphoric acid. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: PDA detector set to monitor at the wavelength of maximum absorbance for this compound (e.g., 210 nm).
-
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Data Analysis: Identify the this compound peak in the chromatograms based on its retention time compared to the standard. Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve generated from the standards.
Mandatory Visualizations
References
- 1. A comparison of ELISA and HPLC methods for determination of ochratoxin A in human blood serum in the Czech Republic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. HPLC-PDA method for this compound glycosides assay in Cat's claw (Uncaria tomentosa) associated with UPLC/Q-TOF-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advantages of Competitive Inhibition ELISA Comparing to HPLC--for Quantitative Detection of Small Molecules - CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
Inter-laboratory comparison of quinovic acid quantification methods
A Comparative Guide to Quinovic Acid Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The primary methods discussed include High-Performance Liquid Chromatography (HPLC) with photodiode array (PDA) or ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques are evaluated based on their reported performance characteristics, providing a foundation for methodological decisions in a research and development setting.
Comparative Performance of this compound Quantification Methods
The selection of an analytical method for this compound quantification is often a trade-off between the required sensitivity, selectivity, and the instrumentation available. The following tables summarize the performance of different HPLC-UV and LC-MS/MS methods as reported in various studies.
Table 1: Comparison of HPLC-UV Methods for this compound Glycosides Quantification
| Method | Analyte(s) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| HPLC-PDA | This compound glycosides | > 0.99 | Not Reported | Not Reported | Not Reported | < 6.28 | [1] |
| HPLC-UV | Asiaticoside, Madecassoside | > 0.99 | Not Reported | Not Reported | Not Reported | < 3 | [2] |
| HPLC-UV | Quercetin, Kaempferol | > 0.99 | Not Reported | Not Reported | 97.92 - 102.15 | Not Reported | [3] |
Table 2: Comparison of LC-MS/MS Methods for Quantification of Analytes in Biological Matrices
| Method | Analyte(s) | Linearity (R²) | LLOQ (ng/mL) | Accuracy (% RE) | Precision (% RSD) | Reference |
| LC-MS/MS | Dabrafenib | > 0.99 | 74 | -1.53 to 2.94 | < 4.65 | [4] |
| micro-LC-MS/MS | Tenofovir, Tenofovir-Diphosphate | Not Reported | 0.25, 0.5 | 91.63 - 109.18 | 2.48 - 14.08 | [5] |
| HPLC-MS/MS | 5 Phenolic Acids, 4 Flavonoid Glycosides | > 0.99 | Not Reported | -20.35 to 3.21 | 2.37 - 20.49 | [6] |
Note: Data for various analytes are included to provide a comparative context for LC-MS/MS method performance in biological matrices, as specific inter-laboratory data for this compound was not available.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are representative protocols for the quantification of this compound and its derivatives.
HPLC-PDA Method for this compound Glycosides in Uncaria tomentosa
This method is suitable for the quantification of total this compound glycosides in plant extracts.[7]
-
Instrumentation: High-Performance Liquid Chromatograph with a Photodiode Array Detector (HPLC-PDA).
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of trifluoroacetic acid and methanol.[1]
-
Detection: UV detection at 325 nm.[1]
-
Sample Preparation:
-
Extraction of the plant material (e.g., bark of U. tomentosa) with a suitable solvent.
-
Filtration of the extract through a 0.45 µm filter before injection.
-
-
Quantification: An external standard, such as alpha-hederin, can be used for the quantification of total this compound glycosides.[7] The method validation should include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and limits of detection and quantification.[7]
LC-MS/MS Method for Quantification in Biological Matrices
This method is highly sensitive and selective, making it ideal for pharmacokinetic studies where low concentrations of the analyte are expected in complex biological matrices like plasma.
-
Instrumentation: Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS).
-
Column: A reversed-phase C18 analytical column (e.g., 50 x 4.6 mm, 5.0 µm).[4]
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., 0.1% formic acid).[4]
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Sample Preparation (Plasma):
-
Protein precipitation: Add a precipitating agent (e.g., methanol with 0.2% formic acid) to the plasma sample containing an internal standard.[8]
-
Vortex the mixture to ensure thorough mixing and protein precipitation.[8]
-
Centrifuge the sample at high speed (e.g., 14,000 x g) to pellet the precipitated proteins.[8]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[8]
-
-
Quantification: Based on the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting these ratios against the concentrations of calibration standards using a weighted linear regression.[8]
Visualizations
Signaling Pathway of this compound's Anticancer Activity
This compound has been reported to exhibit anticancer effects by modulating various signaling pathways, leading to the downregulation of matrix metallopeptidase 9 (MMP-9) expression.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. inhort.pl [inhort.pl]
- 4. japsonline.com [japsonline.com]
- 5. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring [mdpi.com]
- 6. Simultaneous Determination of Five Phenolic Acids and Four Flavonoid Glycosides in Rat Plasma Using HPLC-MS/MS and Its Application to a Pharmacokinetic Study after a Single Intravenous Administration of Kudiezi Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC-PDA method for this compound glycosides assay in Cat's claw (Uncaria tomentosa) associated with UPLC/Q-TOF-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacological insights into the multifaceted biological properties of quinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Comparing the Metabolic Stability of Quinovic Acid and Its Derivatives in Liver Microsomes
For Immediate Release
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the metabolic stability of quinovic acid and its derivatives using liver microsomes. Due to a lack of direct comparative studies in publicly available literature, this document offers a standardized experimental protocol and predictive metabolic pathways based on established principles of triterpenoid metabolism.
Introduction
This compound, a pentacyclic triterpenoid with a ursane-type skeleton, and its glycosidic derivatives have garnered interest for their potential therapeutic properties.[1] Understanding the metabolic stability of these compounds is a critical step in early drug development, as it influences their pharmacokinetic profile, including bioavailability and clearance.[2] The primary route of phase I metabolism for many xenobiotics, including triterpenoids, occurs in the liver, mediated predominantly by cytochrome P450 (CYP) enzymes.[3][4] This guide outlines a robust in vitro methodology using liver microsomes to determine key metabolic stability parameters, such as half-life (t½) and intrinsic clearance (CLint).
Predicted Metabolic Pathways of this compound
Triterpenoid skeletons are known to undergo various modifications, primarily oxidation, mediated by cytochrome P450-dependent monooxygenases.[5][6] These enzymes can introduce hydroxyl, carbonyl, or carboxyl groups onto the core structure.[3] For this compound, the likely sites of metabolism are the positions susceptible to oxidative attack. Glycosylation of the parent molecule, as seen in many this compound derivatives, may influence its interaction with metabolic enzymes and, consequently, its stability.[1]
Below is a diagram illustrating the putative phase I metabolic pathways of this compound in liver microsomes.
Caption: Putative Phase I Metabolic Pathways of this compound.
Comparative Metabolic Stability Data
While direct comparative data is not available, the following table template is provided for researchers to record their findings from the experimental protocol outlined below. This will enable a systematic comparison of this compound and its derivatives.
| Compound | Species Microsomes | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | Human | Data to be generated | Data to be generated |
| Rat | Data to be generated | Data to be generated | |
| Mouse | Data to be generated | Data to be generated | |
| Derivative 1 | Human | Data to be generated | Data to be generated |
| Rat | Data to be generated | Data to be generated | |
| Mouse | Data to be generated | Data to be generated | |
| Derivative 2 | Human | Data to be generated | Data to be generated |
| Rat | Data to be generated | Data to be generated | |
| Mouse | Data to be generated | Data to be generated | |
| Positive Control (e.g., Verapamil) | Human | Data to be generated | Data to be generated |
| Rat | Data to be generated | Data to be generated | |
| Mouse | Data to be generated | Data to be generated |
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
This protocol provides a standardized method for assessing the metabolic stability of this compound and its derivatives.
1. Materials and Reagents:
-
Test compounds (this compound and its derivatives)
-
Pooled liver microsomes (human, rat, mouse)[7]
-
0.1 M Phosphate buffer (pH 7.4)[8]
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8]
-
Positive control compounds (e.g., Verapamil, Dextromethorphan)[9]
-
Internal standard (for LC-MS/MS analysis)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination[7]
-
DMSO (for stock solutions)
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
2. Experimental Workflow:
The following diagram illustrates the workflow for the microsomal stability assay.
Caption: Experimental Workflow for the Liver Microsomal Stability Assay.
3. Detailed Procedure:
-
Prepare Stock Solutions: Prepare 10 mM stock solutions of test compounds, positive controls, and the internal standard in DMSO.[8]
-
Prepare Working Solutions: Dilute the stock solutions to an appropriate concentration (e.g., 100 µM) with acetonitrile or a mixture of acetonitrile and water.
-
Prepare Incubation Mixture: In a 96-well plate, for each time point, prepare the incubation mixture containing:
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[9]
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[10] The time of addition is considered time zero (T=0).
-
Incubation and Sampling: Incubate the plate at 37°C with continuous shaking. At predetermined time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction in the respective wells.[7]
-
Reaction Termination: Stop the reaction by adding a sufficient volume (e.g., 2-3 volumes) of cold acetonitrile containing the internal standard.[7]
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated microsomal proteins.
-
Sample Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[11]
-
Controls: Include the following controls in the experiment:
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation:[12] CLint (µL/min/mg protein) = (0.693 / t½) / (mg of microsomal protein/mL)
By following this comprehensive guide, researchers can generate robust and comparable data on the metabolic stability of this compound and its derivatives, facilitating the selection of promising candidates for further drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biosynthesis of triterpenoid saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. mercell.com [mercell.com]
- 10. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 12. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Evaluating the synergistic effects of quinovic acid with other natural compounds
For researchers, scientists, and drug development professionals, understanding the synergistic interactions of natural compounds is paramount for developing novel and effective therapeutic strategies. Quinovic acid, a pentacyclic triterpenoid found in various medicinal plants, notably Cat's Claw (Uncaria tomentosa), has demonstrated a range of biological activities. This guide provides a comparative evaluation of the synergistic effects of this compound and its derivatives with other natural compounds, supported by experimental data and detailed methodologies.
While direct studies on the synergistic effects of isolated this compound with a wide array of natural compounds are still emerging, research on extracts rich in this compound glycosides from Uncaria tomentosa strongly suggests a synergistic mode of action. The anti-inflammatory and antimicrobial properties of these extracts are believed to result from the combined effects of their constituent compounds, including this compound[1][2][3].
Comparative Analysis of Synergistic Effects
To provide a clear comparison, the following tables summarize the quantitative data on the synergistic effects of this compound-containing extracts and other relevant natural compound combinations.
Table 1: Synergistic Antimicrobial Effects
| Compound A | Compound B | Organism | Method | Synergy Metric (FICI*) | Reference |
| Quinic Acid | Undecanoic Acid | Candida albicans | Checkerboard Microdilution | ≤ 0.5 | [1] |
| Uncaria tomentosa Extract | - | Boar Seminal Bacteria | Not specified | Synergistic enhancement suggested | [2][4] |
*Fractional Inhibitory Concentration Index (FICI): ≤ 0.5 indicates synergy.
Table 2: Synergistic Anticancer Effects
| Compound A | Compound B | Cell Line | Effect | Synergy Metric | Reference |
| This compound | Apo2L/TRAIL | Breast and Lung Cancer Cells | Potentiation of anticancer effects | Not specified | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are the protocols for key experiments cited in the evaluation of synergistic effects.
Checkerboard Microdilution Assay for Antimicrobial Synergy
This method is widely used to determine the in vitro synergistic effect of two antimicrobial agents.
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of this compound in combination with another natural compound against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium
-
This compound stock solution
-
Second natural compound stock solution
-
Microbial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial twofold dilutions of this compound (horizontally) and the second compound (vertically) in the microtiter plate. The final volume in each well should be 50 µL.
-
Add 100 µL of the standardized microbial inoculum to each well.
-
Include wells with each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also, include a growth control (inoculum only) and a sterility control (broth only).
-
Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
After incubation, visually inspect the wells for turbidity to determine the MIC of each compound alone and in combination.
-
Calculate the FICI using the following formula: FICI = (MIC of compound A in combination / MIC of compound A alone) + (MIC of compound B in combination / MIC of compound B alone)
-
Interpret the results: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 4 = Additive/Indifference; FICI > 4 = Antagonism.
Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) are provided below to visualize key experimental workflows and signaling pathways implicated in the synergistic effects of natural compounds.
References
- 1. Comprehensive Review of the Components in Cat’s Claw (Uncaria tomentosa) and Their Antibacterial Activity [mdpi.com]
- 2. Frontiers | Uncaria tomentosa extract exerts antimicrobial activity against boar seminal bacteria and influences sperm resilience under different conditions [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Uncaria tomentosa extract exerts antimicrobial activity against boar seminal bacteria and influences sperm resilience under different conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Quinovic Acid in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for quinovic acid, emphasizing safety, regulatory compliance, and operational efficiency.
Immediate Safety and Handling
Before handling this compound, it is essential to be familiar with its properties and potential hazards. While specific toxicity data is limited, general precautions for handling chemical solids should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Use chemical-resistant gloves (nitrile or neoprene) and a lab coat.
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste, from initial generation to final removal from the laboratory.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is pure, in a solution, or mixed with other chemicals. This will dictate the appropriate disposal pathway.
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams, such as strong bases, oxidizing agents, or halogenated solvents. Keep solid and liquid waste separate.[1]
Step 2: Waste Collection and Storage
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original container is often a suitable choice.[1] The container should be made of a material that will not react with the acid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the date of accumulation.
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) that is secure, well-ventilated, and away from general laboratory traffic. Ensure secondary containment is in place to capture any potential leaks or spills.
Step 3: Waste Treatment (Neutralization)
For small quantities of aqueous solutions of this compound, neutralization may be a viable pre-treatment step before disposal, if permitted by your institution's EHS department.
-
Dilution: Dilute the acidic solution with a large volume of cold water.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the diluted solution while stirring continuously. Monitor the pH of the solution using a pH meter or pH paper. The target pH should be between 6.0 and 8.0.
-
Caution: Neutralization reactions can generate heat and gas. Perform this procedure in a fume hood and wear appropriate PPE.
Step 4: Final Disposal
-
Contact EHS: Once the waste container is full or has reached its accumulation time limit, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Documentation: Complete any required waste disposal forms or manifests as per your institution's and regulatory requirements.
-
Do Not:
-
Dispose of solid this compound in the regular trash.
-
Pour untreated this compound solutions down the drain.
-
Evaporate this compound waste in the fume hood as a means of disposal.
-
Spill Response
In the event of a this compound spill, follow these immediate actions:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Increase ventilation to the area.
-
Contain: For small spills of solid material, carefully sweep it up and place it in a labeled waste container. For liquid spills, use an absorbent material, such as vermiculite or sand, to contain the spill.
-
Clean: Clean the spill area with soap and water.
-
Dispose: All spill cleanup materials must be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Quantitative Data Summary
Due to the limited availability of specific data for this compound, the following table provides general guidelines for laboratory chemical waste.
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Limit | ≤ 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | General Laboratory Safety Guidelines |
| pH for Drain Disposal (after neutralization) | 6.0 - 8.0 | General Laboratory Safety Guidelines |
Experimental Workflow for Disposal
Caption: Experimental workflow for the proper disposal of this compound.
Decision-Making Pathway for this compound Waste
Caption: Decision-making pathway for this compound waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Quinovic Acid
For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical compounds is paramount. This guide provides essential safety and logistical information for working with Quinovic acid, a naturally derived triterpenoid with noted biological activities. Adherence to these procedures will help ensure a safe laboratory environment and the integrity of your research.
Immediate Safety and Handling Protocols
The handling of this compound requires a diligent approach to safety to mitigate potential hazards. The following table summarizes the recommended Personal Protective Equipment (PPE) and immediate actions in case of exposure, based on the substance's Safety Data Sheet (SDS).
| Equipment/Action | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Wear chemical-impermeable gloves and fire/flame resistant, impervious clothing.[1] |
| Respiratory Protection | In case of dust formation or if exposure limits are exceeded, use a full-face respirator.[1] |
| In Case of Eye Contact | Immediately rinse with plenty of water for at least 15 minutes. |
| In Case of Skin Contact | Remove contaminated clothing and rinse the affected area with soap and water. |
| If Inhaled | Move the individual to fresh air. |
| If Swallowed | Do NOT induce vomiting. Rinse mouth with water. |
| In Case of a Spill | Avoid dust formation. Use personal protective equipment. Absorb the spill with inert material and collect for disposal. Ventilate the area. |
Operational Plan: A Step-by-Step Guide for a Standard In Vitro Bioassay
This section outlines a general protocol for preparing and using this compound in a typical laboratory experiment, such as a cell-based assay. This procedure should be adapted to the specific requirements of your experimental design.
Solution Preparation Workflow
Caption: Workflow for preparing this compound solutions.
Experimental Protocol:
-
Preparation of Stock Solution:
-
In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
To prepare a stock solution, dissolve the this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO). The concentration of the stock solution will depend on the experimental requirements.
-
Ensure the powder is fully dissolved. Gentle warming may be necessary.
-
Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C in clearly labeled, sealed containers.
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution.
-
Under sterile conditions in a biological safety cabinet, dilute the stock solution to the final desired concentration using the appropriate cell culture medium.
-
Thoroughly mix the working solution to ensure homogeneity.
-
-
Experimental Application:
-
Add the prepared working solution to your cell cultures or experimental setup as per your specific protocol.
-
Incubate as required by the experimental parameters.
-
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection. The following steps outline the recommended procedure for disposing of this compound waste.
Waste Disposal Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
